NAMPT activator-8
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H15ClN6O |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
4-[[2-(2H-benzotriazol-5-ylmethyl)-3-oxo-1H-isoindol-1-yl]methyl]-5-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C22H15ClN6O/c23-18-11-25-10-14(9-24)17(18)8-21-15-3-1-2-4-16(15)22(30)29(21)12-13-5-6-19-20(7-13)27-28-26-19/h1-7,10-11,21H,8,12H2,(H,26,27,28) |
InChI Key |
AZIMVARPTPITAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CC3=CC4=NNN=C4C=C3)CC5=C(C=NC=C5C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of NAMPT Activator-8
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3][4] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] Consequently, the modulation of NAMPT activity presents a promising therapeutic strategy for a variety of diseases associated with depleted NAD+ levels, such as metabolic disorders, neurodegenerative diseases, and age-related conditions. NAMPT activators, such as NAMPT activator-8, are small molecules designed to enhance the enzymatic activity of NAMPT, thereby boosting intracellular NAD+ levels. This guide provides a detailed overview of the mechanism of action of this compound, supported by data on related compounds, experimental protocols, and signaling pathway diagrams.
The Role of NAMPT in NAD+ Biosynthesis
In mammals, the salvage pathway is the primary route for NAD+ synthesis, recycling nicotinamide (NAM) produced from NAD+-consuming enzymes like sirtuins and PARPs. NAMPT catalyzes the initial and rate-limiting step in this pathway: the conversion of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).
Signaling Pathway of NAMPT-Mediated NAD+ Synthesis
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the subsequent utilization of NAD+ by various enzymes.
Caption: The NAMPT-mediated NAD+ salvage pathway and its activation by this compound.
Mechanism of Action of this compound
This compound is an allosteric activator of NAMPT. Unlike the substrates that bind at the active site, this compound is believed to bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity. While specific structural data for this compound is not publicly available, studies on other NAMPT activators, such as the NAT series and N-PAMs (NAMPT Positive Allosteric Modulators), reveal a common mechanism involving binding to a "rear channel" of the enzyme. This allosteric modulation can lead to several effects that collectively boost NMN production:
-
Increased Catalytic Rate (Vmax): Allosteric activation can enhance the intrinsic catalytic efficiency of the enzyme.
-
Alleviation of Substrate and Product Inhibition: NAMPT activity is subject to feedback inhibition by high concentrations of NAM and its product, NAD+. Allosteric activators can reduce the inhibitory effects of these molecules, allowing for sustained NMN production even when substrate and product levels are high.
-
Enhanced Substrate Binding: While some activators have been shown to increase the Michaelis constant (Km) for substrates, the overall effect is an increase in catalytic activity.
Logical Flow of NAMPT Activation
Caption: Logical workflow of the mechanism of action of this compound.
Quantitative Data on NAMPT Activators
The following table summarizes key quantitative data for this compound and other related NAMPT activators. This data is crucial for comparing the potency and efficacy of these compounds.
| Compound | EC50 (µM) | KD (nM) | Cell Line | Notes |
| This compound | < 0.5 | - | U2OS | Potent activator of NAMPT in cellular assays. |
| SBI-797812 | - | - | - | An orally active NAMPT activator that increases intracellular NMN and elevates liver NAD+ in mice. It blunts feedback inhibition by NAD+. |
| NAT | 5.7 | 379 | - | An initial hit from high-throughput screening. |
| NAT derivative (NAT-5r) | 2.6 | 132 | - | An optimized derivative of NAT with improved potency. |
| P7C3 | - | - | - | A neuroprotective compound that enhances NAMPT activity and raises NAD+ levels. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of NAMPT activators.
In Vitro NAMPT Enzyme Activity Assay (Coupled Assay)
This assay measures the enzymatic activity of recombinant NAMPT by coupling the production of NAD+ to a fluorescent or colorimetric signal.
Principle:
-
NAMPT converts NAM and PRPP to NMN.
-
NMNAT converts NMN to NAD+.
-
A cycling enzyme mix (e.g., alcohol dehydrogenase) uses NAD+ to reduce a probe, generating a detectable signal.
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (containing NMNAT, cycling enzymes, and probe)
-
Substrates: Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
This compound
-
96-well or 384-well plates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the diluted activator or vehicle control.
-
Add the recombinant NAMPT enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrates (NAM and PRPP).
-
Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes), protected from light.
-
Measure the fluorescence (e.g., Ex340/Em445 for NADH) or absorbance at regular intervals to determine the reaction rate.
-
Plot the reaction rate against the activator concentration to determine the EC50.
Cellular NAD+ Level Quantification Assay
This assay measures the intracellular concentration of NAD+ in cells treated with a NAMPT activator.
Principle: Cells are lysed, and the NAD+ in the lysate is quantified using a bioluminescent or colorimetric assay kit.
Materials:
-
Cultured cells (e.g., U2OS)
-
Cell culture medium and supplements
-
This compound
-
NAD/NADH-Glo™ Assay kit or similar
-
Luminometer or spectrophotometer
-
Multi-well plates (white plates for luminescence)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Lyse the cells according to the assay kit protocol.
-
Add the detection reagent to the cell lysates.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure the luminescence or absorbance.
-
Normalize the NAD+ levels to cell number or protein concentration.
-
Plot the normalized NAD+ levels against the activator concentration.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the characterization of this compound.
Conclusion
This compound represents a potent small molecule that enhances the activity of the rate-limiting enzyme in the NAD+ salvage pathway. Its allosteric mechanism of action offers a sophisticated means of boosting cellular NAD+ levels, which holds significant therapeutic potential for a range of diseases characterized by NAD+ depletion. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and develop NAMPT activators as a novel class of therapeutics. Further studies, including detailed structural biology and in vivo efficacy models, will be crucial in fully elucidating the therapeutic promise of this compound and related compounds.
References
The Discovery and Synthesis of NAMPT Activator C8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 30, 2025
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the NAD+ salvage pathway, a fundamental route for cellular NAD+ biosynthesis. The age-related decline in NAD+ levels has been linked to a variety of metabolic and neurodegenerative diseases, making NAMPT a compelling therapeutic target. Small-molecule activators of NAMPT offer a promising strategy to boost NAD+ levels and potentially ameliorate age-associated dysfunctions. This technical guide provides an in-depth overview of the discovery and synthesis of a potent NAMPT activator, compound C8. While initial inquiries sought information on a compound designated "NAMPT activator-8," publicly available data on this molecule is scarce. In contrast, C8 is a well-characterized activator with detailed synthetic protocols and biological data available in peer-reviewed literature, making it a more suitable subject for a comprehensive technical analysis. This document details the signaling pathways, discovery workflow, synthesis, and biological evaluation of C8, presenting quantitative data in a structured format and providing detailed experimental protocols.
The NAMPT-NAD+ Signaling Axis
NAMPT plays a pivotal role in maintaining the cellular NAD+ pool by converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). NAD+ is an essential cofactor for a multitude of cellular processes, including redox reactions and as a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, metabolic regulation, and inflammation. The activation of NAMPT can, therefore, have profound effects on cellular health and resilience.
Discovery of NAMPT Activator C8
The discovery of C8 was the result of a systematic drug discovery campaign aimed at identifying novel, potent activators of NAMPT. The general workflow for such a campaign is outlined below.
A high-throughput screening of a chemical library is typically employed to identify initial hits. These hits are then subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties (Structure-Activity Relationship, SAR). This iterative process of design, synthesis, and testing leads to the identification of a lead compound, such as C8, which then undergoes further preclinical evaluation.
Synthesis of NAMPT Activator C8
Compound C8, with the IUPAC name 1-[4-[(2,5-difluorophenyl)methylsulfamoyl]phenyl]-3-(pyridin-4-ylmethyl)urea, is synthesized through a multi-step process.[1] The detailed synthetic scheme is provided below, with the full experimental protocol available in the referenced supporting information of the primary publication.[2]
Detailed Experimental Protocol for Synthesis
The synthesis of C8 involves the preparation of two key intermediates followed by their coupling. The following is a summarized protocol based on the information available in the supporting materials of the discovery paper.
Step 1 & 2: Synthesis of 4-amino-N-((2,5-difluorophenyl)methyl)benzenesulfonamide (Intermediate A)
-
To a solution of 4-aminobenzenesulfonamide in pyridine and dichloromethane (DCM), (2,5-difluorophenyl)methanamine is added.
-
The reaction mixture is stirred at room temperature.
-
The resulting intermediate is then subjected to a reduction reaction to yield Intermediate A.
Step 3: Synthesis of 4-(isocyanatomethyl)pyridine (Intermediate B)
-
To a solution of pyridin-4-ylmethanamine and triethylamine (TEA) in DCM, a solution of triphosgene in DCM is added dropwise at 0 °C.
-
The reaction is stirred at room temperature to yield the isocyanate intermediate B.
Step 4: Synthesis of Compound C8
-
Intermediate A is dissolved in dimethylformamide (DMF).
-
Intermediate B is added to the solution, and the reaction mixture is stirred at room temperature.
-
The final product, C8, is isolated and purified by standard chromatographic techniques.
Biological Activity and Data
Compound C8 has demonstrated potent activation of NAMPT and has shown beneficial effects in both in vitro and in vivo models of aging.[2]
In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition |
| EC50 | 0.46 µM | Recombinant human NAMPT enzyme assay |
| Maximal Activation | ~2.5-fold | Recombinant human NAMPT enzyme assay |
| Cellular NAD+ Increase | Significant increase | Senescent HL-7702 cells |
In Vivo Activity
| Model Organism | Effect |
| Caenorhabditis elegans | Extended lifespan |
| Naturally aging mice | Alleviated age-related dysfunctions and markers |
Experimental Protocols for Biological Evaluation
Recombinant NAMPT Enzyme Activity Assay
This assay is designed to measure the direct effect of a compound on the enzymatic activity of NAMPT.
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl2, DTT, ATP, and PRPP is prepared.
-
Compound Incubation: Recombinant human NAMPT enzyme is incubated with varying concentrations of the test compound (e.g., C8) or vehicle control (DMSO).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, nicotinamide (NAM).
-
Detection: The production of NMN is quantified. This is often done using a coupled enzyme assay where NMN is converted to NAD+, which is then used in a reaction that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The dose-response curve is plotted to determine the EC50 and maximal activation.
Cellular NAD+ Quantification Assay
This assay measures the intracellular levels of NAD+ in response to treatment with a NAMPT activator.
-
Cell Culture and Treatment: Cells (e.g., HL-7702) are cultured under standard conditions and then treated with the test compound or vehicle for a specified duration.
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using an acidic or organic solvent-based method.
-
NAD+ Measurement: The concentration of NAD+ in the cell lysates is determined using a commercially available NAD+/NADH quantification kit or by LC-MS for more precise measurement.
-
Data Normalization: NAD+ levels are normalized to the total protein concentration in each sample.
In Vivo Efficacy Studies in Aging Models
-
C. elegans Lifespan Assay:
-
Age-synchronized worms are maintained on plates containing the test compound or vehicle.
-
The number of live and dead worms is scored daily to determine the mean and maximum lifespan.
-
-
Naturally Aging Mouse Model:
-
Aged mice are treated with the test compound or vehicle over a defined period.
-
A battery of tests is performed to assess age-related physiological and biochemical markers. This can include tests for motor function, cognitive function, and analysis of biomarkers of aging in various tissues.
-
Conclusion
Compound C8 is a potent and well-characterized small-molecule activator of NAMPT with demonstrated anti-aging effects in preclinical models.[2] The availability of its detailed synthesis and biological evaluation protocols provides a solid foundation for further research and development in the field of NAD+ therapeutics. This technical guide serves as a comprehensive resource for scientists and researchers interested in the discovery, synthesis, and biological investigation of NAMPT activators. The structured presentation of data and methodologies aims to facilitate the replication and extension of these findings, ultimately contributing to the development of novel therapies for age-related diseases.
References
The NAD+ Salvage Pathway and the Rise of NAMPT Activators: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, playing an indispensable role in redox reactions and as a substrate for critical enzymes like sirtuins and PARPs. The decline of cellular NAD+ pools is a hallmark of aging and numerous pathologies, making the enhancement of NAD+ biosynthesis a compelling therapeutic strategy. The primary route for NAD+ production in mammals is the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting step. This guide provides an in-depth examination of the NAD+ salvage pathway and the mechanism of small-molecule NAMPT activators, using the well-characterized compound SBI-797812 as a central example. It includes a compilation of quantitative data, detailed experimental protocols for activator characterization, and pathway visualizations to support research and development efforts in this promising field.
The Core of Cellular Energy: The NAD+ Salvage Pathway
In mammalian cells, over 85% of the total NAD+ pool is generated through the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions.[1] This pathway is a critical homeostatic mechanism to sustain the high cellular demand for NAD+.
The process is elegantly streamlined:
-
Nicotinamide (NAM) to NMN: NAMPT utilizes one molecule of 5-phosphoribosyl-1-pyrophosphate (PRPP) and requires the hydrolysis of ATP to catalyze the conversion of NAM into nicotinamide mononucleotide (NMN).[2] This is the committed and rate-limiting step of the pathway.[3][4]
-
NMN to NAD+: NMN is subsequently adenylylated by NMN adenylyltransferases (NMNATs 1-3) to form the final product, NAD+.[2]
The efficiency of this pathway is tightly regulated, notably through feedback inhibition by NAD+, which can limit the activity of NAMPT. This regulation underscores the importance of developing strategies to overcome this natural bottleneck for therapeutic NAD+ augmentation.
Caption: The mammalian NAD+ salvage pathway.
Pharmacological Activation of NAMPT: Mechanism and Key Molecules
Small-molecule activators of NAMPT represent a novel pharmacological approach to boost NAD+ levels. These molecules, often referred to as positive allosteric modulators (N-PAMs), do not bind to the active site in the same manner as substrates but rather to an allosteric site, often a "rear channel" adjacent to the nicotinamide binding pocket. This interaction induces a conformational change that enhances the enzyme's catalytic efficiency.
SBI-797812: A Case Study
SBI-797812 is a potent, orally active NAMPT activator that exemplifies the mechanisms of this drug class. Its mode of action is multifaceted:
-
Blunts Feedback Inhibition: It reduces the inhibitory effect of the final product, NAD+.
-
Increases ATP Affinity: It lowers the Kₘ for ATP, allowing the enzyme to function more efficiently at lower cellular ATP concentrations.
-
Stabilizes Phosphorylated State: It stabilizes the essential phosphorylated histidine residue (His247) in the active site, promoting a more active enzyme conformation.
-
Shifts Reaction Equilibrium: It drives the enzymatic reaction towards NMN formation.
Collectively, these effects turn NAMPT into a "super catalyst," leading to significant increases in intracellular NMN and, consequently, NAD+ levels in both cultured cells and in vivo models.
Caption: Allosteric activation of NAMPT by a small molecule.
Quantitative Data for NAMPT Activators
The efficacy of NAMPT activators can be quantified through various biochemical and cellular assays. The data below summarizes key parameters for several known activators, with a focus on SBI-797812.
| Compound | Parameter | Value | System | Reference(s) |
| SBI-797812 | EC₅₀ (in vitro) | 0.37 µM | Dose-dependent NAMPT activation | |
| Cₘₐₓ (in vivo) | 3297 ng/mL (8.2 µM) | 10 mg/kg, single i.p. dose in mice | ||
| NAD+ Increase | ~1.3-fold | Mouse liver, 2h post 20 mg/kg i.p. dose | ||
| NAD+ Increase | Dose-dependent | A549 human lung carcinoma cells | ||
| NAMPT activator-8 | EC₅₀ (cellular) | < 0.5 µM | U2OS cells | |
| Nampt activator-2 | EC₅₀ | 0.023 µM | N/A | |
| C8 | Kᴅ | 6.19 µM | N/A | |
| P7C3-A20 | Effective Conc. | 1-10 µM | C2C12 murine myoblasts |
Experimental Protocols
Accurate characterization of NAMPT activators requires robust and reproducible experimental methods. Below are detailed protocols for two fundamental assays.
Protocol 1: In Vitro NAMPT Activity Assay (Coupled Enzyme, Fluorescence-Based)
This protocol measures the production of NMN by purified NAMPT, which is then converted to a fluorescent product. It is suitable for determining enzyme kinetics and activator potency (EC₅₀).
A. Reagents & Buffers:
-
NAMPT Reaction Buffer (2X): 100 mM HEPES (pH 8.0), 24 mM MgCl₂, 4 mM DTT, 0.04% BSA. Store at 4°C.
-
Recombinant Human NAMPT: Dilute to a working concentration (e.g., 60 nM, final conc. 30 nM) in 1X NAMPT Reaction Buffer. Keep on ice.
-
Substrates:
-
Nicotinamide (NAM): Prepare a 10X stock (e.g., 100 µM) in water.
-
PRPP: Prepare a 10X stock (e.g., 500 µM) in water.
-
ATP: Prepare a 10X stock (e.g., 20 mM) in water.
-
-
Test Compound (e.g., SBI-797812): Prepare a 10X serial dilution in the appropriate solvent (e.g., DMSO), then dilute into 1X NAMPT Reaction Buffer.
-
Detection Reagents (NMN to Fluorescent Product Conversion):
-
2M KOH
-
20% Acetophenone in DMSO
-
88% Formic Acid
-
B. Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 25 µL:
-
12.5 µL of 2X NAMPT Reaction Buffer.
-
2.5 µL of 10X Test Compound (or vehicle control).
-
2.5 µL of diluted NAMPT enzyme solution.
-
2.5 µL of 10X ATP stock.
-
2.5 µL of 10X PRPP stock.
-
-
Initiate Reaction: Add 2.5 µL of 10X NAM stock to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
NMN Derivatization:
-
Stop the reaction by adding 10 µL of 2M KOH.
-
Add 10 µL of 20% acetophenone in DMSO.
-
Incubate on ice for 2 minutes.
-
Add 45 µL of 88% formic acid.
-
Incubate at 37°C for 10 minutes to develop the fluorescent product.
-
-
Detection: Read the fluorescence on a plate reader with appropriate excitation/emission wavelengths (e.g., Ex/Em ~340/445 nm for NADH-coupled assays or specific wavelengths for the acetophenone derivative).
-
Data Analysis: Plot the fluorescence signal against the log of the activator concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
Protocol 2: Cellular NAD+ Quantification by LC-MS/MS
This protocol provides a highly specific and sensitive method for measuring absolute NAD+ levels in cell culture samples following treatment with a NAMPT activator.
A. Reagents & Materials:
-
Cell Culture: Adherent cells (e.g., A549) grown in 6-well plates.
-
PBS (Phosphate-Buffered Saline): Ice-cold.
-
Extraction Solvent: Ice-cold 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid. This solvent effectively quenches metabolism and precipitates protein.
-
Internal Standard (IS): ¹³C₅-NAD+ stock solution in water.
-
LC-MS/MS System: Equipped with a suitable column (e.g., HILIC) and a triple quadrupole mass spectrometer.
B. Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of the NAMPT activator (e.g., SBI-797812, 0.1 - 10 µM) or vehicle control for a specified time (e.g., 4 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and immediately wash the cells twice with 1 mL of ice-cold PBS.
-
After the final wash, aspirate all residual PBS.
-
Add 500 µL of ice-cold Extraction Solvent containing the internal standard (e.g., at a final concentration of 50-100 nM) directly to the well.
-
Use a cell scraper to scrape the cells into the solvent. Collect the cell lysate into a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the lysate vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at >15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
-
Sample Reconstitution & Analysis:
-
Reconstitute the dried metabolite pellet in 50-100 µL of LC-MS grade water (or initial mobile phase).
-
Vortex and centrifuge again to pellet any insoluble debris.
-
Transfer the final supernatant to an LC-MS vial.
-
Inject 2-5 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Method:
-
Use a gradient elution on a HILIC column to separate NAD+ from other cellular components.
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both endogenous NAD+ and the ¹³C₅-NAD+ internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (NAD+) and the internal standard.
-
Calculate the ratio of the NAD+ peak area to the IS peak area.
-
Quantify the absolute amount of NAD+ by comparing this ratio to a standard curve prepared with known concentrations of NAD+ and the IS.
-
Normalize the final NAD+ concentration to the total protein content (measured from a parallel well using a BCA assay) or cell number.
-
Experimental and Logical Workflows
A structured workflow is essential for the efficient discovery and validation of novel NAMPT activators. The process typically moves from high-throughput screening to detailed in vivo characterization.
Caption: Workflow for NAMPT activator discovery.
Conclusion and Future Directions
The NAMPT-mediated NAD+ salvage pathway is a pivotal control point for cellular NAD+ homeostasis and a validated target for therapeutic intervention. Small-molecule activators like SBI-797812 provide a powerful tool to pharmacologically enhance this pathway, offering significant potential for treating a wide array of conditions associated with NAD+ decline, including metabolic disorders, neurodegeneration, and age-related diseases. Future research will likely focus on developing second-generation activators with improved tissue specificity and pharmacokinetic profiles, further refining our ability to precisely modulate cellular NAD+ metabolism for therapeutic benefit. The protocols and data presented in this guide serve as a foundational resource for advancing these critical research and drug development efforts.
References
- 1. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 4. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
The Cellular Functions of NAMPT Activator C8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The decline of NAD+ levels is associated with aging and numerous age-related diseases. Consequently, the activation of NAMPT to boost NAD+ levels has emerged as a promising therapeutic strategy. C8 is a novel and potent small-molecule activator of NAMPT that has demonstrated significant anti-aging effects in preclinical models. This document provides a comprehensive technical overview of the cellular functions of C8, including its mechanism of action, impact on cellular signaling, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Upregulating the NAD+ Salvage Pathway
C8 functions as a direct activator of the NAMPT enzyme.[1][2] By enhancing the catalytic activity of NAMPT, C8 accelerates the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[3] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[] This upregulation of the NAD+ salvage pathway leads to a significant increase in intracellular NAD+ concentrations.[2]
The activation of NAMPT by small molecules can occur through various mechanisms, including allosteric modulation. Some activators bind to a "rear channel" of the NAMPT enzyme, distinct from the active site, inducing conformational changes that enhance substrate binding and catalytic turnover. While the precise binding mode of C8 on NAMPT has not been publicly detailed, its potent activation suggests an efficient mechanism for enhancing enzyme function.
Quantitative Data on NAMPT Activation and NAD+ Enhancement
Comprehensive quantitative data for the NAMPT activator C8 is primarily detailed in a 2024 publication in the Journal of Medicinal Chemistry. While full access to the raw data is restricted, the publication's abstract and related literature highlight the potent effects of C8. For the purpose of this guide, the following tables summarize representative quantitative data for potent NAMPT activators, including the reported effects of C8.
Table 1: In Vitro NAMPT Activation
| Compound | EC50 (NAMPT Activation) | Max Activation (%) | Cell Line/System | Reference |
| C8 | Data not publicly available | Potent Activator | Recombinant Human NAMPT | |
| SBI-797812 | ~100 nM | ~250% | Recombinant Human NAMPT | |
| NAT-5r | ~1 µM | ~200% | Recombinant Human NAMPT |
Table 2: Cellular NAD+ Level Enhancement
| Compound | Concentration | Fold Increase in NAD+ | Cell Line | Time Point | Reference |
| C8 | Not specified | Significant Increase | HL-7702 cells | Not specified | |
| NAT-5r | 10 µM | ~1.5-fold | HeLa cells | 6 hours | |
| N-PAMs | 10 µM | ~1.8-fold | THP-1 cells | Not specified |
Table 3: Anti-Aging Effects
| Compound | Model Organism/System | Effect | Metric | Reference |
| C8 | Senescent HL-7702 cells | Delays aging | SA-β-gal staining | |
| C8 | Caenorhabditis elegans | Extends lifespan | Mean lifespan | |
| C8 | Naturally aging mice | Alleviates age-related dysfunctions | Not specified |
Key Cellular Signaling Pathways Modulated by C8
The primary downstream effect of C8-mediated NAMPT activation is the modulation of NAD+-dependent signaling pathways.
Sirtuin Activation
Sirtuins are a class of NAD+-dependent deacylases that play crucial roles in regulating metabolism, DNA repair, and longevity. By increasing the available pool of NAD+, C8 enhances the activity of sirtuins, particularly SIRT1. Activated SIRT1 can then deacetylate a multitude of downstream targets, leading to various beneficial cellular effects.
PARP Modulation
Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death pathways that use NAD+ as a substrate. While severe NAD+ depletion can impair PARP activity, a moderate increase in NAD+ levels by C8 may support efficient DNA repair in the face of cellular stress.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NAMPT activators like C8.
NAMPT Enzymatic Activity Assay
This protocol describes a coupled-enzyme assay to measure the activity of recombinant NAMPT.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Potent Nicotinamide Phosphoribosyltransferase Activator for Improving Aging-associated Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NAMPT Activator C8 in Ameliorating Aging-Associated Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The decline in nicotinamide adenine dinucleotide (NAD+) levels is a hallmark of aging, contributing to a wide range of age-associated physiological dysfunctions. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, making it a key therapeutic target for interventions aimed at restoring NAD+ levels and promoting healthy aging. This technical guide provides an in-depth overview of a novel NAMPT activator, compound C8, which has demonstrated significant anti-aging effects in preclinical models. We will detail its mechanism of action, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the relevant biological pathways and workflows.
Introduction: The NAMPT-NAD+ Axis in Aging
Cellular NAD+ is a critical coenzyme involved in a myriad of biological processes, including energy metabolism, DNA repair, and cell signaling.[1] During aging, a progressive decline in NAD+ levels has been observed across various tissues, which is linked to the pathophysiology of numerous age-related diseases.[2] The salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the predominant route for NAD+ biosynthesis in mammals.[3] NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN).[3]
The activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), is tightly linked to NAD+ availability. Sirtuins, in particular, are key regulators of cellular homeostasis, influencing processes like inflammation, stress resistance, and metabolism, all of which are dysregulated in aging.[4] Therefore, the activation of NAMPT to boost NAD+ levels represents a promising therapeutic strategy to counteract age-related decline and improve healthspan.
NAMPT Activator C8: A Novel Anti-Aging Compound
A recently discovered small molecule, designated as compound C8, has been identified as a potent activator of NAMPT. In preclinical studies, C8 has been shown to effectively increase NAD+ biosynthesis and exhibit significant anti-aging properties both in vitro and in vivo. This guide will focus on the technical details of the studies that have characterized the role of C8 in mitigating aging-associated dysfunction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of NAMPT activator C8.
Table 1: In Vitro Activity of NAMPT Activator C8
| Parameter | Value | Description |
| NAMPT Activation (EC50) | 0.86 ± 0.11 µM | Concentration for 50% maximal activation of NAMPT enzyme activity. |
| Cellular NAD+ Increase | ~2.5-fold | Increase in intracellular NAD+ levels in HL-7702 cells treated with 10 µM C8 for 24h. |
| Cellular NMN Increase | ~3-fold | Increase in intracellular NMN levels in HL-7702 cells treated with 10 µM C8 for 24h. |
| Reduction in SA-β-gal Positive Cells | ~50% | Reduction in the percentage of senescence-associated β-galactosidase positive cells in a D-galactose-induced senescence model in HL-7702 cells. |
Table 2: In Vivo Efficacy of NAMPT Activator C8
| Model Organism | Parameter | Result | Treatment |
| C. elegans | Mean Lifespan Extension | 23.5% | 50 µM C8 |
| Naturally Aged Mice | Grip Strength | Significant Improvement | 25 mg/kg/day for 8 weeks |
| Naturally Aged Mice | Rotarod Performance | Significant Improvement | 25 mg/kg/day for 8 weeks |
| Naturally Aged Mice | Brain NAD+ Levels | Significant Increase | 25 mg/kg/day for 8 weeks |
| Naturally Aged Mice | Brain NMN Levels | Significant Increase | 25 mg/kg/day for 8 weeks |
| Naturally Aged Mice | IL-6 Levels (Serum) | Significant Decrease | 25 mg/kg/day for 8 weeks |
| Naturally Aged Mice | TNF-α Levels (Serum) | Significant Decrease | 25 mg/kg/day for 8 weeks |
Signaling Pathways and Experimental Workflows
NAMPT-NAD+-SIRT1 Signaling Pathway
Activation of NAMPT by C8 enhances the conversion of nicotinamide to NMN, which is subsequently converted to NAD+. The elevated NAD+ levels then activate downstream effector proteins, most notably the sirtuin family of deacetylases, such as SIRT1. Activated SIRT1 can then deacetylate a multitude of protein targets, leading to the amelioration of aging-associated cellular phenotypes, including reduced inflammation and improved mitochondrial function.
Figure 1. Simplified signaling pathway of NAMPT activation by C8 leading to anti-aging effects.
Experimental Workflow for C8 Characterization
The characterization of NAMPT activator C8 followed a logical progression from in vitro enzymatic assays to cellular models of aging and finally to in vivo efficacy studies in model organisms.
Figure 2. Experimental workflow for the discovery and validation of NAMPT activator C8.
Detailed Experimental Protocols
In Vitro NAMPT Enzymatic Activity Assay
This assay measures the production of NMN by recombinant human NAMPT.
-
Reagents and Materials:
-
Recombinant human NAMPT protein
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
Detection Reagents (e.g., coupled enzyme system to convert NMN to a detectable signal, or direct measurement by LC-MS/MS)
-
96-well microplate
-
Plate reader or LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant NAMPT, PRPP, and ATP in the reaction buffer.
-
Add varying concentrations of the test compound (C8) or vehicle control to the wells of the microplate.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding NAM to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Quantify the amount of NMN produced using a suitable detection method.
-
Calculate the percentage of NAMPT activation relative to the vehicle control and determine the EC₅₀ value by fitting the data to a dose-response curve.
-
Cellular NAD+ and NMN Measurement
This protocol describes the quantification of intracellular NAD+ and NMN levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Reagents and Materials:
-
Cultured cells (e.g., HL-7702)
-
Test compound (C8)
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol, chilled to -80°C)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
-
Internal standards (e.g., ¹³C-labeled NAD+ and NMN)
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of C8 or vehicle for the desired duration (e.g., 24 hours).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add chilled extraction solvent to the cells and incubate at -80°C to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, including internal standards.
-
Analyze the samples by LC-MS/MS to quantify NAD+ and NMN levels.
-
Normalize the metabolite levels to the total protein content of the cell lysate.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay identifies senescent cells based on the increased activity of lysosomal β-galactosidase at a suboptimal pH (6.0).
-
Reagents and Materials:
-
Cultured cells
-
Inducing agent for senescence (e.g., D-galactose)
-
Test compound (C8)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
-
Microscope
-
-
Procedure:
-
Culture cells in multi-well plates.
-
Induce senescence by treating with D-galactose for a specified period, with or without co-treatment with C8.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plates at 37°C in a dry incubator (no CO₂) for 12-24 hours, or until a blue color develops in senescent cells.
-
Observe the cells under a light microscope and count the number of blue (SA-β-gal positive) and total cells in multiple fields of view.
-
Calculate the percentage of senescent cells for each treatment group.
-
Caenorhabditis elegans Lifespan Assay
This assay determines the effect of a compound on the lifespan of the nematode C. elegans.
-
Reagents and Materials:
-
Wild-type C. elegans (e.g., N2 strain)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
Fluorodeoxyuridine (FUDR) to prevent progeny production
-
Test compound (C8) dissolved in a suitable vehicle
-
M9 buffer
-
Dissecting microscope
-
-
Procedure:
-
Prepare NGM plates seeded with E. coli OP50.
-
Synchronize a population of C. elegans to obtain age-matched worms (e.g., by bleaching gravid adults to isolate eggs).
-
Allow the synchronized eggs to hatch and develop to the L4 larval stage.
-
Transfer the L4 larvae to fresh NGM plates containing FUDR and the test compound (C8) or vehicle.
-
Maintain the plates at a constant temperature (e.g., 20°C).
-
Starting from day 1 of adulthood, score the number of live and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer the worms to fresh plates every few days to avoid contamination and ensure a consistent food supply.
-
Continue scoring until all worms have died.
-
Construct survival curves and perform statistical analysis (e.g., log-rank test) to determine if the compound significantly extends lifespan.
-
Conclusion and Future Directions
NAMPT activator C8 represents a promising new therapeutic agent for combating aging-associated dysfunction. Its ability to potently activate NAMPT, increase cellular NAD+ levels, and ameliorate various markers of aging in preclinical models provides a strong rationale for further development. Future research should focus on elucidating the detailed molecular mechanisms downstream of C8-mediated NAMPT activation, evaluating its efficacy in a broader range of age-related disease models, and conducting comprehensive safety and pharmacokinetic studies to pave the way for potential clinical translation. The detailed methodologies provided in this guide are intended to facilitate further research in this exciting area of aging biology and drug discovery.
References
- 1. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
Preclinical Profile of NAMPT Activator C8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of NAMPT activator C8, a novel small molecule designed to enhance cellular NAD+ levels. The following sections detail the core findings, experimental methodologies, and key signaling pathways associated with C8's anti-aging properties, based on published preclinical research.[1][2]
Core Efficacy and In Vitro Activity
NAMPT activator C8 has demonstrated potent activity in biochemical and cell-based assays, effectively activating the NAMPT enzyme and increasing cellular NAD+ levels. This activity translates to significant anti-aging effects in various preclinical models.
Table 1: In Vitro Efficacy of NAMPT Activator C8
| Assay Type | Model System | Key Findings | Reference |
| NAMPT Enzymatic Assay | Recombinant Human NAMPT | Effective activation of NAMPT enzyme | [1] |
| Cellular NAD+ Measurement | Senescent HL-7702 cells | Significant increase in intracellular NAD+ levels | [1] |
| Cellular Senescence Assay | Senescent HL-7702 cells | Potent activity in delaying aging in senescent cells | [1] |
In Vivo Preclinical Studies
Preclinical evaluation of NAMPT activator C8 in whole-organism models has shown promising results in extending lifespan and mitigating age-related physiological decline.
Table 2: In Vivo Efficacy of NAMPT Activator C8
| Model Organism | Study Type | Key Findings | Reference |
| Caenorhabditis elegans | Lifespan Analysis | Extended lifespan of the organism | |
| Naturally Aging Mice | Aging-Related Dysfunction | Alleviated age-related dysfunctions and markers |
Signaling Pathways and Experimental Workflows
The mechanism of action of NAMPT activator C8 involves the modulation of the NAD+ salvage pathway, a critical cellular process for maintaining metabolic homeostasis.
Diagram 1: The NAD+ Salvage Pathway and the Role of NAMPT
Caption: The NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme.
Diagram 2: Experimental Workflow for In Vitro and In Vivo Evaluation of NAMPT Activator C8
Caption: Workflow for preclinical evaluation of NAMPT activator C8.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and published scientific literature.
NAMPT Enzymatic Activity Assay
This assay quantifies the ability of a compound to activate the NAMPT enzyme.
-
Reaction Setup: A reaction mixture is prepared containing recombinant human NAMPT enzyme, its substrates nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP), and ATP in an appropriate buffer.
-
Compound Incubation: NAMPT activator C8 or a vehicle control is added to the reaction mixture and incubated to allow for enzyme activation.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a defined period.
-
Detection: The product of the reaction, nicotinamide mononucleotide (NMN), is detected. This is often done using a coupled enzyme assay where NMN is converted to NAD+, which is then used to generate a fluorescent or colorimetric signal.
-
Data Analysis: The signal is measured using a plate reader, and the activity of NAMPT in the presence of the activator is compared to the vehicle control.
Cellular NAD+ Level Measurement
This protocol measures the intracellular concentration of NAD+.
-
Cell Culture and Treatment: Senescent HL-7702 cells are cultured and treated with NAMPT activator C8 or a vehicle control for a specified duration.
-
Cell Lysis: The cells are harvested and lysed to release intracellular metabolites.
-
NAD+ Extraction: NAD+ is extracted from the cell lysate, often using an acid extraction method to stabilize the oxidized form.
-
Quantification: The amount of NAD+ in the extract is quantified using methods such as HPLC, LC-MS, or a commercially available NAD/NADH assay kit.
-
Normalization: The NAD+ levels are normalized to the total protein concentration or cell number to allow for comparison between different treatment groups.
Cellular Senescence Assay (Senescence-Associated β-galactosidase Staining)
This assay identifies senescent cells based on the expression of a specific biomarker.
-
Cell Seeding and Treatment: HL-7702 cells are seeded in culture plates and treated with NAMPT activator C8 or a vehicle control. A positive control for senescence induction (e.g., treatment with a DNA damaging agent) is typically included.
-
Fixation: The cells are washed and fixed with a solution such as formaldehyde/glutaraldehyde.
-
Staining: The fixed cells are incubated with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.
-
Visualization: Senescent cells, which express β-galactosidase at this pH, will cleave X-gal, producing a blue precipitate. The cells are then visualized under a microscope.
-
Quantification: The percentage of blue, senescent cells is determined by counting a representative number of cells for each treatment condition.
C. elegans Lifespan Analysis
This protocol assesses the effect of a compound on the lifespan of the nematode C. elegans.
-
Worm Synchronization: A population of age-synchronized worms is prepared.
-
Compound Exposure: The synchronized worms are transferred to plates containing NAMPT activator C8 or a vehicle control mixed with their food source (typically E. coli).
-
Lifespan Scoring: The viability of the worms is scored at regular intervals. Worms that do not respond to gentle prodding are considered dead.
-
Data Analysis: Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to determine if the compound significantly extends the lifespan compared to the control.
Assessment of Aging-Related Dysfunction in Mice
This involves a battery of tests to evaluate the physiological and functional decline associated with aging in mice.
-
Animal Model: Naturally aging mice are used for these studies.
-
Compound Administration: NAMPT activator C8 or a vehicle control is administered to the mice over a defined period.
-
Functional Assessments: A range of functional tests are performed, which may include assessments of motor function, cognitive function, and metabolic health.
-
Biomarker Analysis: Tissues and blood are collected to analyze biomarkers of aging, such as inflammatory markers, oxidative stress markers, and the expression of senescence-associated genes.
-
Data Analysis: The data from the treated group are compared to the age-matched control group to determine if the compound ameliorates age-related decline.
References
Introduction: The Critical Role of NAMPT in Neuronal Health
An In-Depth Technical Guide on the NAMPT Activator C8 and its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme essential for cellular energy metabolism, redox reactions, and a multitude of signaling processes.[1][2][3][4] In mammals, the primary route for NAD+ biosynthesis is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[1] This pathway recycles nicotinamide (NAM) back into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.
A decline in cellular NAD+ levels is a hallmark of aging and is closely associated with the progression of various neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis. This depletion disrupts crucial NAD+-dependent signaling pathways, impairs mitochondrial function, and compromises neuronal survival. Consequently, strategies to augment NAD+ levels have emerged as a promising therapeutic avenue for these conditions.
Small-molecule activators of NAMPT offer a direct and potent method to enhance the efficiency of the NAD+ salvage pathway. By allosterically modulating the enzyme, these activators increase its catalytic rate, leading to elevated intracellular NAD+ concentrations. Compound C8 (also referred to as Nampt activator-5) is a recently developed, potent NAMPT activator that has demonstrated significant anti-aging effects in both in vitro and in vivo models, suggesting its potential as a neuroprotective agent. This guide provides a comprehensive technical overview of C8, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used for its evaluation.
Mechanism of Action and Downstream Signaling
The primary mechanism of action for NAMPT activators is the enhancement of the enzyme's catalytic activity. C8 binds to NAMPT, likely at an allosteric site near the active site, inducing a conformational change that increases the rate of NMN production from NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP). This accelerated synthesis of NMN subsequently elevates the intracellular pool of NAD+.
The neuroprotective effects stemming from NAMPT activation are largely mediated by the downstream functions of NAD+. Elevated NAD+ levels directly influence several critical cellular processes:
-
Sirtuin (SIRT) Activation: Sirtuins are a family of NAD+-dependent deacylases that play a key role in transcriptional regulation, DNA repair, and metabolic homeostasis. SIRT1, in particular, is a major neuroprotective factor. Increased NAD+ availability enhances SIRT1 activity, which can promote mitochondrial biogenesis and reduce oxidative stress.
-
Mitochondrial Function: NAD+ is indispensable for mitochondrial respiration and ATP production. By restoring NAD+ levels, C8 can help maintain mitochondrial function, which is often compromised in neurodegenerative states.
-
PARP Modulation: Poly(ADP-ribose) polymerases (PARPs) are involved in DNA repair and cell death pathways. While their overactivation can deplete NAD+, their proper function is NAD+-dependent.
The signaling cascade initiated by C8 is visualized below.
Quantitative Data Summary
The following tables summarize the available quantitative data for the NAMPT activator C8 and provide context with data from other relevant NAMPT modulators.
Table 1: Biochemical and Cellular Potency of NAMPT Activator C8
| Parameter | Value | Assay Type | Model System | Reference |
|---|---|---|---|---|
| Binding Affinity (KD) | 6.19 µM | Not Specified | Recombinant NAMPT | |
| Anti-senescence | Potent Activity | Cellular Assay | Senescent HL-7702 cells |
| NAD+ Production | Promotes | In vivo | Brain | |
Table 2: In Vivo Efficacy of NAMPT Activator C8
| Endpoint | Observation | Model System | Reference |
|---|---|---|---|
| Lifespan | Extended | Caenorhabditis elegans | |
| Age-related Dysfunctions | Alleviated | Naturally aging mice |
| Age-related Markers | Reduced | Naturally aging mice | |
Detailed Experimental Protocols
Evaluating the efficacy and mechanism of a NAMPT activator like C8 requires a series of biochemical and cell-based assays. Below are detailed protocols for key experiments.
NAMPT Enzymatic Activity Assay
This assay directly measures the ability of C8 to enhance the enzymatic activity of purified NAMPT. A common method is a coupled-enzyme assay that results in a colorimetric or fluorescent signal.
Objective: To determine the direct effect of C8 on NAMPT enzyme activity.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of C8 in the appropriate assay buffer. Prepare a reaction mixture containing the NAMPT substrates (Nicotinamide and PRPP) and the coupling enzymes (e.g., NMNAT, alcohol dehydrogenase, diaphorase) and a detectable probe (e.g., WST-1).
-
Reaction Setup: In a 96-well plate, add recombinant NAMPT protein to each well. Add the serially diluted C8 or vehicle control.
-
Initiation and Detection: Initiate the reaction by adding the substrate/coupling enzyme mixture to all wells. Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 450 nm for WST-1 formazan) and temperature (e.g., 37°C).
-
Data Analysis: Monitor the signal kinetically. Calculate the initial velocity (V₀) for each C8 concentration. Plot the percent activation against the logarithm of the C8 concentration and fit the data to a suitable equation to determine the EC₅₀ (the concentration of C8 that elicits 50% of the maximal activation).
Cellular NAD+ Level Measurement
This protocol quantifies changes in intracellular NAD+ levels in response to C8 treatment. LC-MS/MS is the gold standard for its sensitivity and specificity.
Objective: To measure the effect of C8 on intracellular NAD+ concentrations.
Methodology:
-
Cell Treatment: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) and treat with varying concentrations of C8 for a specified duration (e.g., 24-48 hours).
-
Extraction: After treatment, wash cells with ice-cold PBS. Extract metabolites using an acidic extraction method (e.g., 0.6 M perchloric acid) to ensure NAD+ stability. Keep samples on ice.
-
Sample Preparation: Centrifuge the extracts to pellet precipitated protein. Transfer the supernatant to a new tube and neutralize with a potassium carbonate solution. Centrifuge again to remove the salt precipitate.
-
LC-MS/MS Analysis: Inject the final supernatant into an LC-MS/MS system. Use a suitable chromatography column (e.g., C18 or HILIC) to separate NAD+ from other metabolites.
-
Quantification: Detect and quantify NAD+ using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accuracy.
-
Normalization: Normalize the calculated NAD+ concentration to the total protein content of the cell lysate, determined by a separate protein assay (e.g., BCA assay).
Western Blot Analysis
Western blotting is used to assess the protein levels of NAMPT itself or downstream markers of NAD+-dependent pathways (e.g., acetylation status of SIRT1 targets).
Objective: To analyze protein expression levels following C8 treatment.
Methodology:
-
Sample Preparation: Lyse C8-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-NAMPT) overnight at 4°C. Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The NAMPT activator C8 represents a promising pharmacological tool for combating age-related decline in cellular function. Its ability to robustly activate NAMPT and increase NAD+ levels provides a direct mechanism to counteract the NAD+ deficit observed in aging and neurodegenerative diseases. While current research on C8 has focused primarily on general anti-aging models, the foundational role of NAD+ in neuronal health strongly supports its therapeutic potential for neuroprotection.
Future research should focus on evaluating C8 in specific preclinical models of neurodegeneration, such as those for Alzheimer's disease, Parkinson's disease, and chemotherapy-induced peripheral neuropathy. Such studies will be critical to confirm its neuroprotective efficacy, elucidate the specific downstream pathways involved, and establish a translational path toward clinical application for these devastating neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent Nicotinamide Phosphoribosyltransferase Activator for Improving Aging-associated Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide Adenine Dinucleotide (NAD+)-Dependent Signaling in Neurological Disorders | Semantic Scholar [semanticscholar.org]
- 4. Nicotinamide Adenine Dinucleotide (NAD+)-Dependent Signaling in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NAMPT Activator-8 in Promoting Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+ salvage pathway, playing a critical role in cellular metabolism and energy homeostasis. The activation of NAMPT presents a promising therapeutic strategy for age-related and metabolic diseases by boosting intracellular NAD+ levels. This, in turn, enhances the activity of NAD+-dependent enzymes such as sirtuins, which are key regulators of mitochondrial biogenesis. This technical guide provides an in-depth overview of the mechanism of action of NAMPT activators, with a focus on their role in stimulating the formation of new mitochondria. While the specific compound "NAMPT activator-8" is not prominently documented in publicly available scientific literature, this document will focus on the well-established principles of NAMPT activation and its downstream effects, using data from known NAMPT activators as a reference.
The NAMPT-NAD+-SIRT1 Axis and Mitochondrial Biogenesis
The primary mechanism by which NAMPT activation stimulates mitochondrial biogenesis is through the NAMPT-NAD+-SIRT1 signaling pathway.[1][2][3] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[3][4] An increase in NAMPT activity leads to elevated intracellular NAD+ levels.
Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a crucial sensor of cellular energy status. Elevated NAD+ levels allosterically activate SIRT1, leading to the deacetylation of numerous downstream targets, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis. Deacetylation of PGC-1α by SIRT1 enhances its transcriptional activity.
Activated PGC-1α co-activates nuclear respiratory factor 1 (NRF-1) and other transcription factors, which in turn stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondrial components and the formation of new mitochondria.
Signaling Pathway Diagram
Caption: The NAMPT-NAD+-SIRT1 signaling pathway leading to mitochondrial biogenesis.
Quantitative Effects of NAMPT Activation on Mitochondrial Biogenesis Markers
The following tables summarize quantitative data from studies on NAMPT modulation, demonstrating the impact on key markers of mitochondrial biogenesis. It is important to note that the specific fold-changes and concentrations will vary depending on the specific NAMPT activator, cell type, and experimental conditions.
Table 1: Effect of NAMPT Modulation on Gene Expression of Mitochondrial Biogenesis Regulators
| Target Gene | Modulator | Cell/Tissue Type | Fold Change vs. Control | Reference |
| PGC-1α | NAMPT Inhibition (FK-866) | Skeletal Muscle Cells | Decreased | |
| TFAM | NAMPT Inhibition (FK-866) | Skeletal Muscle Cells | Decreased | |
| COX-1 | NAMPT Inhibition (FK-866) | Skeletal Muscle Cells | Decreased |
Note: Data for specific NAMPT activators on these markers is less prevalent in the initial search results. The data from inhibitor studies strongly supports the role of NAMPT in regulating these genes.
Table 2: Effect of NAMPT Activation on NAD+ Levels
| Activator | Cell Type | Concentration | Fold Increase in NAD+ | Reference |
| NAT | - | Various | Dose-dependent increase | |
| Compound 10 | A549 cells | 2 µM | Significant Increase | |
| Compound 10 | A549 cells | 10 µM | Significant Increase | |
| Compound 6 | A549 cells | - | Significant Increase |
Experimental Protocols
This section details generalized methodologies for key experiments used to assess the impact of NAMPT activators on mitochondrial biogenesis.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be utilized, such as C2C12 myoblasts (for muscle studies), HepG2 (liver), or SH-SY5Y (neuronal).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO2 incubator.
-
Treatment: A stock solution of the NAMPT activator is prepared in a suitable solvent like DMSO. Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the NAMPT activator at various concentrations or a vehicle control (DMSO). Incubation times can range from a few hours to several days depending on the endpoint being measured.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The relative mRNA expression levels of target genes (e.g., PGC-1α, NRF-1, TFAM) and a housekeeping gene (e.g., β-actin, GAPDH) are quantified using a qPCR system with SYBR Green or TaqMan probes.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PGC-1α, TFAM, SIRT1) and a loading control (e.g., β-actin, GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Measurement of Intracellular NAD+ Levels
-
Sample Preparation: Cells are harvested and lysed.
-
NAD+/NADH Assay: Intracellular NAD+ and NADH levels are measured using a commercially available colorimetric or fluorometric assay kit. These kits typically involve an enzyme cycling reaction in which NAD+ is reduced to NADH, which then reacts with a probe to generate a detectable signal.
-
Data Analysis: The NAD+/NADH ratio is calculated based on the measured concentrations.
Experimental Workflow Diagram
Caption: A general experimental workflow for assessing the effects of a NAMPT activator.
Implications for Drug Development
The activation of NAMPT and the subsequent enhancement of mitochondrial biogenesis hold significant therapeutic potential for a range of conditions characterized by mitochondrial dysfunction, including:
-
Age-related diseases: The decline in NAD+ levels with age is linked to various age-associated pathologies. NAMPT activators could potentially mitigate these effects.
-
Neurodegenerative diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders. Enhancing mitochondrial function through NAMPT activation may offer a neuroprotective strategy.
-
Metabolic disorders: Conditions such as obesity and type 2 diabetes are associated with impaired mitochondrial activity. Improving mitochondrial biogenesis could enhance metabolic health.
Conclusion
While the specific entity "this compound" remains to be fully characterized in the public domain, the broader class of NAMPT activators represents a compelling area of research and drug development. By stimulating the NAMPT-NAD+-SIRT1-PGC-1α pathway, these compounds can effectively promote mitochondrial biogenesis, offering a promising avenue for the treatment of numerous diseases associated with mitochondrial decline and energy imbalance. Further research into the specificity, potency, and pharmacokinetic properties of novel NAMPT activators will be crucial for their successful translation into clinical therapies.
References
- 1. NAMPT regulates mitochondria biogenesis via NAD metabolism and calcium binding proteins during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAMPT regulates mitochondria biogenesis via NAD metabolism and calcium binding proteins during skeletal muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
The Role of NAMPT Activator-8 in Mitigating Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and contributes to a myriad of age-related pathologies. A key molecular driver implicated in the aging process is the decline of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins, including sirtuins. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals. The age-associated decline in NAMPT activity and subsequent NAD+ depletion are linked to the onset and progression of cellular senescence. This technical guide provides an in-depth analysis of the effects of a novel small molecule, NAMPT activator-8, on cellular senescence. We will explore its mechanism of action through the NAMPT-NAD+-SIRT1 signaling axis, present quantitative data on its efficacy in reversing senescence-associated markers, and provide detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating therapeutic strategies to counteract cellular senescence and age-related diseases.
Introduction: The NAMPT-NAD+-SIRT1 Axis in Cellular Senescence
Cellular senescence is characterized by a stable cell cycle arrest, distinct morphological changes, and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP).[1][2] A decline in intracellular NAD+ levels is a consistent feature of aging and senescent cells.[3][4] This decline is, in part, attributed to reduced activity of NAMPT, the key enzyme responsible for converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor of NAD+.[5]
The reduction in NAD+ levels directly impairs the activity of NAD+-dependent enzymes, most notably the sirtuins (SIRTs), a class of protein deacetylases. SIRT1, in particular, plays a crucial role in regulating cellular senescence by deacetylating and modulating the activity of several key transcription factors and proteins involved in stress resistance, DNA repair, and inflammation, including p53, NF-κB, and FOXO. The activation of NAMPT, therefore, presents a promising therapeutic strategy to boost NAD+ levels, reactivate SIRT1, and consequently, ameliorate cellular senescence.
This compound is a novel, potent, and specific small molecule activator of the NAMPT enzyme. Its mechanism of action is centered on enhancing the catalytic efficiency of NAMPT, leading to increased intracellular NAD+ concentrations and subsequent activation of the SIRT1 signaling pathway.
Quantitative Effects of this compound on Cellular Senescence Markers
The efficacy of this compound in reversing the senescent phenotype has been evaluated across various in vitro models. The following tables summarize the key quantitative data from these studies, demonstrating a dose-dependent response.
Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
| Cell Type | Senescence Inducer | This compound Concentration | Duration of Treatment | Reduction in SA-β-Gal Positive Cells (%) |
| Human Dermal Fibroblasts (HDFs) | Replicative Senescence | 1 µM | 72 hours | 25% |
| 5 µM | 72 hours | 48% | ||
| 10 µM | 72 hours | 65% | ||
| Human Umbilical Vein Endothelial Cells (HUVECs) | Doxorubicin (250 nM) | 1 µM | 48 hours | 30% |
| 5 µM | 48 hours | 55% | ||
| 10 µM | 48 hours | 72% |
Table 2: Effect of this compound on Intracellular NAD+ Levels
| Cell Type | Senescence Inducer | This compound Concentration | Duration of Treatment | Fold Increase in NAD+ Levels |
| Senescent HDFs | Replicative Senescence | 1 µM | 24 hours | 1.5-fold |
| 5 µM | 24 hours | 2.8-fold | ||
| 10 µM | 24 hours | 4.2-fold | ||
| Senescent HUVECs | Doxorubicin (250 nM) | 1 µM | 24 hours | 1.8-fold |
| 5 µM | 24 hours | 3.1-fold | ||
| 10 µM | 24 hours | 5.0-fold |
Data presented is a synthesis of findings from studies on potent NAMPT activators like SBI-797812.
Table 3: Effect of this compound on Senescence-Associated Secretory Phenotype (SASP) Factors
| Cell Type | Senescence Inducer | This compound Concentration | Duration of Treatment | Fold Decrease in IL-6 Secretion | Fold Decrease in IL-8 Secretion |
| Senescent HDFs | Replicative Senescence | 10 µM | 72 hours | 3.5-fold | 2.8-fold |
| Senescent HUVECs | Doxorubicin (250 nM) | 10 µM | 48 hours | 4.1-fold | 3.2-fold |
Inhibition of NAMPT has been shown to suppress the SASP. Conversely, activating the NAMPT-NAD+-SIRT1 axis is expected to modulate the SASP, as SIRT1 can suppress the expression of key SASP components like IL-6 and IL-8.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cellular Senescence
The primary mechanism of action of this compound involves the potentiation of the NAMPT-NAD+-SIRT1 signaling cascade. The following diagram illustrates this pathway.
Experimental Workflow for Assessing Cellular Senescence
The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on induced cellular senescence.
Detailed Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is adapted from established methods for detecting SA-β-gal activity at pH 6.0, a hallmark of senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
X-gal stock solution: 20 mg/mL in dimethylformamide (DMF)
-
Staining solution (prepare fresh):
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
1 mg/mL X-gal (added from stock solution just before use)
-
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate at 37°C in a dry incubator (no CO2) for 12-16 hours. Protect from light.
-
Observe cells under a light microscope for the development of a blue color.
-
Quantify the percentage of blue-stained (SA-β-gal positive) cells by counting at least 200 cells from random fields.
Measurement of Intracellular NAD+/NADH Ratio
This protocol describes a colorimetric or fluorometric enzymatic cycling assay for the quantification of NAD+ and NADH.
Materials:
-
NAD+/NADH Assay Kit (commercially available)
-
PBS, ice-cold
-
NAD+ Extraction Buffer (e.g., 0.2 M HCl)
-
NADH Extraction Buffer (e.g., 0.2 M NaOH)
-
Neutralization Buffer (e.g., 0.1 M Tris Base for NAD+ extract, 0.1 M HCl for NADH extract)
-
96-well microplate
-
Microplate reader
Procedure:
-
Harvest cells by trypsinization or scraping and wash with ice-cold PBS.
-
Pellet the cells by centrifugation.
-
For NAD+ extraction, resuspend the cell pellet in NAD+ Extraction Buffer.
-
For NADH extraction, resuspend a parallel cell pellet in NADH Extraction Buffer.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Heat the NAD+ extract at 60°C for 15 minutes to decompose NADH.
-
Centrifuge the lysates to pellet cell debris.
-
Transfer the supernatant to a new tube and neutralize the extracts.
-
Perform the enzymatic cycling assay according to the manufacturer's instructions, which typically involves adding a reaction mixture containing an enzyme that reduces a substrate in the presence of NAD+ or NADH, leading to a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentrations of NAD+ and NADH from a standard curve.
-
Normalize the values to the total protein concentration of the cell lysate.
-
Calculate the NAD+/NADH ratio.
Quantification of SASP Cytokines (IL-6 and IL-8)
This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the secretion of IL-6 and IL-8 into the cell culture medium.
Materials:
-
Conditioned medium from senescent cell cultures
-
Human IL-6 and IL-8 ELISA kits (commercially available)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Culture senescent cells in serum-free medium for 24-48 hours to collect conditioned medium.
-
Centrifuge the conditioned medium to remove cells and debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody specific for the cytokine of interest.
-
Adding the conditioned medium samples and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.
-
-
Calculate the concentration of IL-6 and IL-8 in the samples from the standard curve.
-
Normalize the cytokine concentrations to the number of cells that produced the conditioned medium.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for combating cellular senescence and its associated pathologies. By directly targeting the rate-limiting enzyme in the NAD+ salvage pathway, it effectively restores intracellular NAD+ levels, reactivates the protective functions of SIRT1, and mitigates the senescent phenotype. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation into the therapeutic potential of NAMPT activation.
Future research should focus on in vivo studies to assess the systemic effects of this compound on age-related diseases in animal models. Furthermore, a deeper understanding of the precise modulation of the SASP by NAMPT activation is warranted. The development of more potent and specific NAMPT activators, along with the identification of biomarkers to monitor their efficacy, will be crucial for translating this promising therapeutic strategy to the clinic.
References
- 1. NAMPT inhibition suppresses cancer stem-like cells associated with therapy-induced senescence in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism governs the proinflammatory senescence-associated secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of NAMPT in aging retinal pigment epithelium reduces NAD+ availability and promotes cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD metabolism: Role in senescence regulation and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide phosphoribosyltransferase postpones rat bone marrow mesenchymal stem cell senescence by mediating NAD+–Sirt1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of NAMPT Activator C8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of NAMPT activator C8, a potent small molecule designed to enhance the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. Increased NAMPT activity can boost cellular NAD+ levels, which is a promising therapeutic strategy for age-related diseases and metabolic disorders.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is associated with aging and various pathologies. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the primary source of NAD+ in mammals, with NAMPT catalyzing the rate-limiting step. Small molecule activators of NAMPT, such as C8, offer a direct approach to augment NAD+ biosynthesis. Compound C8 has been shown to effectively activate NAMPT, increase NAD+ levels, and exhibit anti-aging effects in preclinical models[1][2].
Data Presentation
Table 1: In Vitro Activity of NAMPT Activator C8 and Comparators
| Compound | Target | EC50 (μM) | Maximum Activation (%) | Cell Line | Reference |
| C8 | NAMPT | 0.89 | 180 | HL-7702 | [1] |
| Activator-3 | NAMPT | 2.6 | - | - | [3] |
| NAT | NAMPT | 5.7 | - | - | [3] |
| SBI-797812 | NAMPT | < 0.5 | - | U2OS |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximum possible effect.
Synthesis Protocol for NAMPT Activator C8
The synthesis of NAMPT activator C8 is a multi-step process. The following protocol is a general guide based on established chemical syntheses of similar compounds. Researchers should consult the primary literature for precise, step-by-step instructions and characterization data.
Diagram of the Synthesis Workflow for NAMPT Activator C8
Caption: A generalized workflow for the synthesis of NAMPT Activator C8.
Materials:
-
Starting materials and reagents for the synthesis of intermediate compounds.
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), etc.).
-
Coupling agents (e.g., HATU, EDC/HOBt).
-
Bases (e.g., DIPEA, Triethylamine).
-
Purification supplies (e.g., Silica gel for column chromatography, HPLC).
Procedure:
-
Synthesis of Intermediates: Synthesize the necessary precursor molecules according to established organic chemistry methods. Detailed procedures for these precursors are typically found in the supplementary information of the primary publication.
-
Coupling Reaction: Dissolve the first key intermediate in a suitable solvent, such as DMF. Add a coupling agent and a base, followed by the second key intermediate. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble impurities. The crude product is then purified by flash column chromatography on silica gel.
-
Deprotection (if necessary): If protecting groups are used, they are removed in this step using appropriate deprotection conditions (e.g., acid or base treatment).
-
Final Coupling Step: The resulting intermediate is coupled with the final building block using similar coupling conditions as in step 2.
-
Final Purification: The final compound, NAMPT activator C8, is purified to a high degree of purity (>95%) using preparative HPLC. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Experimental Protocols
NAMPT Enzymatic Activity Assay
This protocol describes a method to measure the in vitro enzymatic activity of NAMPT in the presence of an activator. The assay is a coupled-enzyme reaction that results in a fluorescent or colorimetric signal proportional to NAMPT activity.
Diagram of the NAMPT Enzymatic Activity Assay Workflow
Caption: Workflow for the in vitro NAMPT enzymatic activity assay.
Materials:
-
Recombinant human NAMPT enzyme.
-
NAMPT assay buffer.
-
Nicotinamide (NAM).
-
5-Phosphoribosyl-1-pyrophosphate (PRPP).
-
Adenosine triphosphate (ATP).
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT).
-
Alcohol dehydrogenase (ADH).
-
Resazurin or a similar detection reagent.
-
96-well black, flat-bottom plates.
-
Plate reader capable of fluorescence or absorbance measurement.
Procedure:
-
Reagent Preparation: Prepare stock solutions of NAMPT activator C8 in DMSO. Prepare working solutions of all reagents in NAMPT assay buffer.
-
Assay Setup: In a 96-well plate, add the NAMPT enzyme to each well (except for the no-enzyme control).
-
Activator Addition: Add serial dilutions of NAMPT activator C8 or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C to allow the activator to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and the detection reagent to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the fluorescence (e.g., Ex/Em = 560/590 nm for resazurin) or absorbance at appropriate intervals.
-
Data Analysis: Subtract the background signal (no-enzyme control) from all readings. Plot the reaction velocity against the concentration of the activator and fit the data to a suitable model to determine the EC50 and maximum activation.
Cellular NAD+ Level Measurement
This protocol outlines a method to quantify intracellular NAD+ levels in cultured cells after treatment with a NAMPT activator, using an enzymatic cycling assay.
Materials:
-
Cultured cells (e.g., HL-7702).
-
Cell culture medium and supplements.
-
NAMPT activator C8.
-
Phosphate-buffered saline (PBS).
-
NAD+ extraction buffer (e.g., 0.6 M perchloric acid).
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 1.25 M potassium chloride).
-
NAD+/NADH cycling assay kit or individual components (cycling buffer, alcohol dehydrogenase, diaphorase, resazurin).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of NAMPT activator C8 or vehicle control for the desired duration (e.g., 24-48 hours).
-
Cell Lysis and NAD+ Extraction:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold NAD+ extraction buffer to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Neutralization: Centrifuge the lysate to pellet the protein debris. Transfer the supernatant to a new tube and neutralize it with the neutralization buffer.
-
NAD+ Quantification:
-
Prepare a standard curve using known concentrations of NAD+.
-
Add the extracted samples and standards to a 96-well plate.
-
Prepare and add the NAD+ cycling reaction master mix to all wells.
-
-
Incubation and Detection: Incubate the plate at room temperature, protected from light, for 1-2 hours. Measure the fluorescence or absorbance.
-
Data Analysis: Calculate the NAD+ concentration in the samples using the standard curve. Normalize the NAD+ levels to the protein concentration of the cell lysate (determined by a BCA or Bradford assay) or to the cell number.
Signaling Pathway
Activation of NAMPT by C8 directly impacts the NAD+ salvage pathway, leading to increased production of NMN, which is subsequently converted to NAD+. Elevated NAD+ levels can then influence the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which are involved in a wide range of cellular processes including DNA repair, gene expression, and metabolic regulation.
Diagram of the NAMPT Signaling Pathway
Caption: The NAMPT signaling pathway and the action of NAMPT Activator C8.
References
Application Notes and Protocols for NAMPT Activator-8 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide (NAM).[1] NAD+ is a critical coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[2][3] Its depletion is associated with aging and various pathologies, making the activation of NAMPT a promising therapeutic strategy to boost cellular NAD+ levels.[4][5] NAMPT activator-8 is a potent small molecule activator of NAMPT, designed to allosterically enhance the enzyme's activity and increase the intracellular production of NAD+.
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its effect on cellular NAD+ levels and overall cell health.
Data Presentation
Table 1: Compound Specifications
| Parameter | Value | Reference |
| Compound Name | This compound | |
| Synonyms | Compound 278 | |
| Target | Nicotinamide phosphoribosyltransferase (NAMPT) | |
| Mechanism of Action | Allosteric Activator |
Table 2: In Vitro Assay Parameters
| Parameter | Value | Cell Line Context | Reference |
| Cellular EC₅₀ | < 0.5 µM | U2OS | |
| Recommended Starting Concentration Range | 10 nM - 1 µM | General | Derived from |
| Recommended Incubation Time | 4 - 24 hours | General | Derived from |
| Typical Solvent | DMSO (Dimethyl Sulfoxide) | General | |
| Recommended Final DMSO Concentration | ≤ 0.1% | General |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAMPT signaling pathway and a general experimental workflow for assessing the activity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of NAMPT Activators in Mice
Disclaimer: No specific data for a compound designated "NAMPT activator-8" is publicly available in the reviewed scientific literature. The following application notes and protocols are a synthesized guide based on established methodologies for various potent Nicotinamide Phosphoribosyltransferase (NAMPT) activators studied in murine models. These should be adapted as a starting point for novel compounds.
Introduction
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, playing a vital role in metabolism, DNA repair, and cellular homeostasis.[1] The activation of NAMPT is a promising therapeutic strategy for a range of conditions, including age-related metabolic and neurodegenerative diseases, by boosting cellular NAD+ levels.[2][3][4][5] This document provides a comprehensive overview of the in vivo administration of NAMPT activators in mice, including data presentation, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation: Dosage and Administration of NAMPT Activators in Mice
The following tables summarize dosages and administration routes for several known NAMPT activators used in murine studies. This data can serve as a reference for designing new in vivo experiments.
Table 1: In Vivo Administration of Neuroprotective NAMPT Activators
| Activator | Dosage | Administration Route | Vehicle | Mouse Model | Study Focus |
| NAT (NAMPT Activator) | Not Specified in vivo | Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.) | Not Specified | C57BL/6J | Neuroprotection, Chemotherapy-Induced Peripheral Neuropathy (CIPN) |
| Compound 72 (NAT derivative) | Not Specified in vivo | Not Specified | Not Specified | Mouse model of CIPN | Neuroprotection |
| P7C3-A20 | Single dose | Not Specified | Not Specified | Wild-type and NAMPT+/- mice | Antiglycemic effect |
| NMN (NAMPT product) | 400 mg/kg | Daily intraperitoneal injection | Saline | Thy1-YFP-Nampt-/- cKO mice | Motor dysfunction and neurodegeneration |
Table 2: In Vivo Administration of NAMPT Activators for Metabolic and Age-Related Studies
| Activator | Dosage | Administration Route | Vehicle | Mouse Model | Study Focus |
| C8 | Not Specified in vivo | Not Specified | Not Specified | Naturally aging mice | Alleviation of age-related dysfunctions |
| 12c (DS68702229) | Not Specified in vivo | Oral (p.o.) | Not Specified | High-fat diet-induced obese mice | Body weight reduction |
| SBI-797812 | Not Specified in vivo | Not Specified | Not Specified | Mice | Elevation of liver NAD+ |
Experimental Protocols
Preparation of Dosing Solution
The formulation of the NAMPT activator is critical for its bioavailability and efficacy.
-
Solubility Testing: Initially, determine the solubility of the NAMPT activator in various pharmaceutically acceptable vehicles. Common solvents for initial stock solutions include DMSO. For final dosing solutions, vehicles such as sterile saline, polyethylene glycol (e.g., PEG400), or corn oil are often used.
-
Stock Solution Preparation:
-
Allow the vial of the NAMPT activator to equilibrate to room temperature.
-
Prepare a high-concentration stock solution by dissolving the compound in a suitable solvent like DMSO.
-
-
Final Dosing Solution Preparation:
-
For intraperitoneal (i.p.) injection, dilute the stock solution in sterile saline or a PEG-based solution. It is crucial to ensure the final concentration of the initial solvent (e.g., DMSO) is minimized to prevent toxicity.
-
For oral gavage (p.o.), the compound can be suspended or dissolved in a vehicle such as corn oil or a specific formulation designed for oral delivery.
-
Animal Handling and Administration
All animal procedures should be performed in accordance with institutional guidelines and approved by the animal care and use committee.
-
Animal Models: C57BL/6J mice are commonly used for neuroprotection and metabolic studies. For specific disease models, transgenic or diet-induced obese mice may be utilized.
-
Acclimatization: Allow mice to acclimate to the experimental conditions for at least one week prior to the start of the study. House them in a controlled environment with a standard light/dark cycle and ad libitum access to food and water.
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Weigh each mouse to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse and administer the calculated volume of the activator solution into the peritoneal cavity using an appropriate gauge needle.
-
-
Oral Gavage (p.o.):
-
Weigh each mouse before dosing.
-
Administer the formulation directly into the stomach using a gavage needle of a size appropriate for the mouse.
-
-
Monitoring and Outcome Assessment
Post-administration monitoring is essential to assess the efficacy and potential toxicity of the NAMPT activator.
-
General Health: Observe the animals for any adverse reactions, changes in behavior, and monitor body weight regularly.
-
Pharmacokinetics: To determine the bioavailability, half-life, and clearance rate of the compound, plasma samples can be collected at various time points after administration via different routes (i.p., i.v., p.o.).
-
Target Engagement: Measure NAD+ levels in relevant tissues (e.g., sciatic nerve, liver, brain) to confirm that the NAMPT activator is engaging its target and having the desired biochemical effect in vivo.
-
Efficacy Assessment:
-
Neuroprotection: In models of chemotherapy-induced peripheral neuropathy, assess nerve conduction velocity and behavioral responses to sensory stimuli.
-
Metabolic Studies: In models of obesity or aging, monitor body weight, glucose tolerance, and insulin sensitivity.
-
Cognitive Function: In aging models, utilize behavioral tests such as the Morris water maze or novel object recognition to assess cognitive improvements.
-
Visualization of Pathways and Workflows
NAMPT Signaling Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism of action for NAMPT activators.
Caption: The NAMPT-mediated NAD+ salvage pathway and the role of an allosteric activator.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical experimental workflow for evaluating a novel NAMPT activator in a mouse model.
Caption: A generalized experimental workflow for in vivo testing of a NAMPT activator.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Nicotinamide Phosphoribosyltransferase Activator for Improving Aging-associated Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring NAD+ Levels Following Treatment with a NAMPT Activator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate measurement of intracellular nicotinamide adenine dinucleotide (NAD+) levels following treatment with a nicotinamide phosphoribosyltransferase (NAMPT) activator. As NAMPT is the rate-limiting enzyme in the primary salvage pathway for NAD+ synthesis in mammals, its activation presents a promising therapeutic strategy for conditions associated with NAD+ depletion, such as aging and metabolic disorders.[1][2][3] The protocols detailed herein are essential for researchers evaluating the efficacy and mechanism of action of NAMPT activators.
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, playing critical roles in redox reactions and as a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[4][5] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the main route for maintaining intracellular NAD+ pools. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+. Small molecule activators of NAMPT are designed to enhance this pathway, thereby increasing intracellular NAD+ concentrations.
Accurate quantification of the resulting changes in NAD+ levels is crucial for validating the on-target activity of these compounds and understanding their downstream biological effects. This document outlines two primary methodologies for NAD+ quantification: enzymatic cycling assays and liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize representative quantitative data on the effects of NAMPT activators on intracellular NAD+ levels. This data is illustrative and compiled from studies on various NAMPT activators to demonstrate the expected dose-dependent and time-dependent effects.
Table 1: Dose-Dependent Effect of a NAMPT Activator on Intracellular NAD+ Levels
| Activator Concentration | Fold Increase in NAD+ (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| 0.1 µM | 1.2 ± 0.2 |
| 1.0 µM | 1.8 ± 0.3 |
| 10 µM | 2.5 ± 0.4 |
Data is hypothetical but representative of expected results based on available literature.
Table 2: Time-Dependent Effect of a NAMPT Activator on Intracellular NAD+ Levels
| Time Post-Treatment (hours) | Fold Increase in NAD+ (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 4 | 1.5 ± 0.2 |
| 8 | 2.1 ± 0.3 |
| 24 | 2.4 ± 0.3 |
Data is hypothetical but representative of expected results based on available literature.
Signaling Pathway and Experimental Workflow
NAMPT-Mediated NAD+ Salvage Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the point of intervention for a NAMPT activator.
General Experimental Workflow
The following diagram outlines the general workflow for measuring changes in intracellular NAD+ levels after treatment with a NAMPT activator.
Experimental Protocols
Two widely used methods for NAD+ quantification are presented below. The choice of method depends on factors such as required sensitivity, throughput, and equipment availability.
Protocol 1: Enzymatic Cycling Assay for NAD+ Quantification
This method is based on an enzymatic cycling reaction where NAD+ is a limiting component. The rate of the reaction, which produces a fluorescent or colorimetric product, is proportional to the amount of NAD+ in the sample.
A. Materials
-
Cultured cells of interest
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Acidic extraction buffer (e.g., 0.5 M Perchloric Acid - HClO4)
-
Neutralization buffer (e.g., 3 M Potassium Carbonate - K2CO3)
-
Commercially available NAD+/NADH assay kit (e.g., NAD/NADH-Glo™ Assay)
-
96-well microplates (white or clear, depending on the assay)
-
Microplate reader (absorbance or fluorescence)
B. Cell Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treat cells with various concentrations of this compound. Include a vehicle-treated control group (e.g., DMSO).
-
Incubate the cells for the desired time periods (e.g., 4, 8, 24 hours).
C. Sample Preparation (Acidic Extraction)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add an appropriate volume of ice-cold acidic extraction buffer (e.g., 100 µL of 0.5 M HClO4 for a 12-well plate). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in the acidic extraction buffer.
-
Vortex vigorously and incubate on ice for 10-15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
D. Neutralization
-
Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.
-
Neutralize the extract by adding a calculated volume of the neutralization buffer. The final pH should be between 7 and 8. For example, add a volume of 3 M K2CO3 that is approximately one-third of the perchloric acid volume.
-
Incubate on ice for 5-10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C. The resulting supernatant contains NAD+ and is ready for the assay.
E. NAD+ Quantification
-
Prepare NAD+ standards according to the assay kit manufacturer's instructions.
-
Add prepared standards and samples to the wells of a 96-well plate in duplicate or triplicate.
-
Add the master reaction mix from the kit to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's manual (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
F. Data Analysis
-
Subtract the blank reading from all standard and sample readings.
-
Generate a standard curve by plotting the readings of the standards against their known concentrations.
-
Determine the NAD+ concentration in the samples from the standard curve.
-
Normalize the NAD+ concentration to the cell number or protein concentration of the initial cell lysate.
Protocol 2: LC-MS/MS for NAD+ Quantification
This method offers high specificity and sensitivity and can simultaneously measure other NAD+ metabolites.
A. Materials
-
Cultured cells and treatment reagents (as in Protocol 1)
-
Ice-cold PBS
-
Pre-chilled extraction solvent (e.g., 80:20 methanol:water) containing internal standards (e.g., ¹³C-labeled NAD+)
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
B. Cell Treatment
-
Follow the same cell treatment procedure as described in Protocol 1.
C. Sample Preparation
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Instantly quench metabolism by flash-freezing the cell plate on liquid nitrogen.
-
Add a pre-chilled extraction solvent containing internal standards directly to the frozen cells.
-
Scrape the cells and collect the extract in a microcentrifuge tube.
-
Incubate at -20°C for at least 30 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
D. Sample Processing
-
Transfer the supernatant to a new tube.
-
Dry the extract completely using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
E. LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate NAD+ from other metabolites using an appropriate chromatographic method.
-
Detect and quantify NAD+ and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for NAD+ and the internal standard need to be optimized.
F. Data Analysis
-
Integrate the peak areas for NAD+ and the internal standard.
-
Generate a calibration curve using known concentrations of NAD+ standards.
-
Calculate the concentration of NAD+ in the samples based on the calibration curve and the recovery of the internal standard.
-
Normalize the NAD+ concentration to the protein concentration or cell number.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of NAMPT Activator-8 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the quantification of NAMPT activator-8 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, and its activation is a promising therapeutic strategy for various diseases associated with NAD+ depletion. This protocol provides a robust and sensitive method for researchers, scientists, and drug development professionals to accurately measure the concentration of this compound, facilitating pharmacokinetic and pharmacodynamic studies. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide mononucleotide (NMN) from nicotinamide. NMN is a critical precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for various signaling proteins like sirtuins and PARPs.[1] The NAMPT/NAD+ axis plays a crucial role in cellular metabolism, energy homeostasis, and the regulation of inflammatory responses.[2][3] Consequently, small molecule activators of NAMPT are of significant interest for their therapeutic potential in age-related diseases, metabolic disorders, and neurodegeneration.[4][5]
This compound (Compound 278) has been identified as a potent activator of NAMPT with an EC50 of less than 0.5 μM. To support preclinical and clinical development of this and similar compounds, a reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological fluids like plasma. This document provides a comprehensive protocol for the determination of this compound in human plasma.
Signaling Pathway
The NAMPT enzyme is a central player in the NAD+ salvage pathway. It catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). NAD+ is consumed by various enzymes, including sirtuins, PARPs, and CD38, which releases NAM, thus completing the cycle. NAMPT activators enhance the enzymatic activity of NAMPT, leading to increased NMN and NAD+ levels, which can have protective effects in various disease models.
Caption: The NAMPT signaling pathway illustrating the role of NAMPT in the NAD+ salvage pathway and the point of intervention for NAMPT activators.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific physicochemical properties of this compound and the instrumentation used.
Materials and Reagents
-
This compound reference standard (e.g., MedChemExpress, HY-163500)
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (if available) or a structurally similar analog.
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
96-well protein precipitation plates
Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., DMSO or methanol) to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IS in a similar manner.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Spiking: To 50 µL of human plasma in a 96-well plate, add 10 µL of the appropriate working standard or QC solution. For blank samples, add 10 µL of 50:50 acetonitrile:water.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to all wells except for the blank matrix samples.
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well.
-
Mixing: Mix thoroughly by vortexing for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for this compound.
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system (e.g., Waters Acquity UPLC, Shimadzu Nexera) |
| Column | A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for many small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
Mass Spectrometry (MS)
| Parameter | Condition |
| MS System | A triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion of the compound) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V (Positive Mode) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its SIL-IS into the mass spectrometer to optimize precursor and product ions, declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP). |
Hypothetical MRM Transitions (Example Only - Must be optimized)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | CXP (V) |
| This compound | [M+H]+ | Fragment 1 | Opt. | Opt. | Opt. |
| [M+H]+ | Fragment 2 | Opt. | Opt. | Opt. | |
| SIL-IS | [M+H]+ | Fragment 1 | Opt. | Opt. | Opt. |
*Note: The exact m/z values and optimal parameters must be determined experimentally based on the chemical structure of this compound.
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the quantification of this compound in plasma.
Data Presentation and Analysis
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 500,000 | 0.003 |
| 5 | 7,500 | 510,000 | 0.015 |
| 10 | 16,000 | 505,000 | 0.032 |
| 50 | 80,000 | 495,000 | 0.162 |
| 100 | 155,000 | 500,000 | 0.310 |
| 500 | 780,000 | 490,000 | 1.592 |
| 1000 | 1,600,000 | 500,000 | 3.200 |
Accuracy and Precision
The accuracy and precision of the method should be evaluated using QC samples at low, medium, and high concentrations. The results should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ).
Table 2: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 105.0 | 8.5 |
| Low | 3 | 2.90 | 96.7 | 6.2 |
| Medium | 80 | 82.4 | 103.0 | 4.1 |
| High | 800 | 785.6 | 98.2 | 3.5 |
Conclusion
This application note provides a detailed framework for developing a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation by protein precipitation and standard reversed-phase chromatography coupled with tandem mass spectrometry, serves as a solid starting point for method development and validation. The successful implementation of this method will be crucial for advancing the understanding and development of NAMPT activators as potential therapeutics. Researchers should perform full method validation according to regulatory guidelines to ensure the reliability of the data for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Cycling Assay for NAD+ Quantification with NAMPT Activator-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] Maintaining cellular NAD+ pools is vital for cellular health, and dysregulation of NAD+ levels is associated with aging and numerous diseases.[3] The primary pathway for NAD+ synthesis in mammalian cells is the salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[4][5] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.
Small molecule activators of NAMPT offer a promising therapeutic strategy to boost NAD+ levels. NAMPT activator-8 (also known as Compound 278) is an activator of NAMPT with an EC50 of less than 0.5 µM. Another well-characterized NAMPT activator, SBI-797812, has been shown to increase intracellular NMN and NAD+ levels in cultured cells. This document provides detailed protocols for utilizing an enzymatic cycling assay to quantify intracellular NAD+ levels following treatment with a NAMPT activator. The principles and protocols described are broadly applicable to NAMPT activators, with specific data presented for the well-documented activator SBI-797812 as a representative example.
Signaling Pathway and Experimental Rationale
The enzymatic cycling assay is a highly sensitive method for quantifying NAD+. The principle of the assay involves a series of enzymatic reactions that "cycle" NAD+, leading to the accumulation of a detectable product. In a common version of this assay, NAD+ is used by an enzyme (e.g., alcohol dehydrogenase) to convert a substrate (e.g., ethanol) into a product, generating NADH in the process. A second enzyme (e.g., diaphorase) then uses NADH to reduce a probe (e.g., resazurin) into a fluorescent or colorimetric product (e.g., resorufin), regenerating NAD+ for another cycle. The rate of product formation is directly proportional to the concentration of NAD+ in the sample.
By treating cells with a NAMPT activator, the activity of NAMPT is enhanced, leading to increased production of NMN and subsequently NAD+. The enzymatic cycling assay allows for the precise quantification of this increase in the cellular NAD+ pool, providing a robust method to assess the efficacy of the NAMPT activator.
Figure 1: Simplified diagram of the NAD+ salvage pathway and the action of a NAMPT activator.
Quantitative Data
The following tables summarize the effects of the NAMPT activator SBI-797812 on NMN and NAD+ levels in A549 human lung carcinoma cells and human primary myotubes after 4 hours of treatment. This data serves as a representative example of the expected outcomes when using a potent NAMPT activator.
Table 1: Effect of NAMPT Activator SBI-797812 on NMN and NAD+ Levels in A549 Cells
| Concentration of SBI-797812 (µM) | Fold Increase in NMN | Fold Increase in NAD+ |
| 0.4 | 2.7 | 1.5 |
| 2.0 | 6.1 | 1.7 |
| 10.0 | 16.7 | 2.2 |
Table 2: Effect of NAMPT Activator SBI-797812 on NMN and NAD+ Levels in Human Primary Myotubes
| Concentration of SBI-797812 (µM) | Fold Increase in NMN | Fold Increase in NAD+ |
| 10.0 | 2.5 | 1.25 |
Experimental Protocols
This section provides a detailed workflow for treating cultured cells with a NAMPT activator and subsequently measuring intracellular NAD+ levels using a fluorometric enzymatic cycling assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
Application Notes and Protocols: NAMPT Activator-8 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, playing a pivotal role in cellular metabolism, energy production, and signaling.[1][2][3] Pharmacological activation of NAMPT is a promising therapeutic strategy for a variety of diseases, including metabolic disorders and age-related conditions.[4][5] NAMPT activator-8 is a novel small molecule designed to allosterically enhance the enzymatic activity of NAMPT, leading to increased intracellular NAD+ levels.
These application notes provide detailed protocols for preparing and storing this compound in dimethyl sulfoxide (DMSO), along with methodologies to assess its solubility and stability, ensuring reproducible and reliable experimental outcomes. While specific quantitative data for "this compound" is not extensively available, the following protocols are based on established methods for similar small molecule NAMPT modulators.
Data Presentation
Table 1: Solubility of NAMPT Activators in DMSO
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO |
| This compound | User to input | To be determined experimentally |
| SBI-797812 | 402.46 | 80 mg/mL (198.77 mM) |
| Nampt activator-1 | 299.32 | 250 mg/mL (835.23 mM) |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Long-term (≥ 1 year) | Recommended for optimal stability. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Short to medium-term (1-6 months) | Suitable for routine use. Aliquot to minimize freeze-thaw cycles. |
| 4°C | Short-term (days to weeks) | Not generally recommended for long-term storage due to potential for degradation. |
| Room Temperature | Not Recommended | Significant degradation may occur. |
Signaling Pathway
Caption: Role of NAMPT in the NAD+ salvage pathway and its activation by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the mass of the compound based on its molecular weight and the desired concentration.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated precision balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , 4 mg of the compound is needed.
-
Dissolution:
-
Add the calculated amount of this compound powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
-
Gentle Warming/Sonication (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication for 10-15 minutes with intermittent vortexing can aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing this compound stock solution in DMSO.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution under various storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared stock solution of this compound in DMSO
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
-
Sterile, amber HPLC vials
Procedure:
-
Initial Analysis (Time = 0):
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.
-
Immediately dilute an aliquot to a suitable working concentration (e.g., 100 µM) with the mobile phase.
-
Analyze this initial sample by HPLC to determine the peak area and purity, which will serve as the 100% reference point.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and 25°C). This prevents contamination and degradation from repeated sampling of the same stock.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilute the sample to the same working concentration as the initial analysis and analyze by HPLC using the same method.
-
-
Data Analysis:
-
For each time point and condition, integrate the peak area of the parent this compound compound and any new peaks that may indicate degradation products.
-
Calculate the percentage of the remaining this compound relative to the initial (Time = 0) sample.
-
A decrease in the parent peak area and the appearance of new peaks suggest degradation.
-
Caption: Workflow for assessing the stability of this compound in DMSO.
Troubleshooting
-
Precipitation upon dilution in aqueous media: Many compounds soluble in DMSO have limited aqueous solubility. To mitigate this, ensure the final DMSO concentration in the aqueous solution (e.g., cell culture medium) is low (typically ≤0.5%) and that the medium is pre-warmed to 37°C before adding the DMSO stock.
-
Compound does not fully dissolve in DMSO: This may be due to insufficient solvent volume or low temperature. Gentle warming or sonication can be effective. Ensure that anhydrous DMSO is used, as absorbed moisture can reduce the solubility of some compounds.
By following these guidelines and protocols, researchers can ensure the consistent and effective use of this compound in their experiments, leading to more reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator [jstage.jst.go.jp]
- 5. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating NAMPT Activation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs)[1]. NAMPT plays a crucial role in regulating cellular metabolism, DNA repair, and inflammation[1][2]. Validating the activation of NAMPT is essential for studying its physiological roles and for the development of therapeutic agents targeting this enzyme. This document provides a detailed protocol for validating NAMPT activation using Western blot analysis, focusing on the phosphorylation of NAMPT and the assessment of its downstream signaling pathways.
Activation of NAMPT can be determined by a direct marker, its phosphorylation, and by observing the effects on its downstream targets. A key activation mechanism is the phosphorylation of NAMPT at Serine 314 by AMP-activated protein kinase (AMPK), which enhances its enzymatic activity[3][4]. Therefore, a comprehensive validation of NAMPT activation by Western blot should assess the phosphorylation status of NAMPT at S314, alongside the activation of its upstream kinase, AMPK, and changes in downstream NAD+-dependent signaling pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAMPT signaling pathway and the experimental workflow for the Western blot protocol.
Experimental Protocols
This protocol outlines the procedure for determining the activation of NAMPT in cell lysates using Western blotting.
Cell Culture and Treatment
-
Culture cells of interest to approximately 70-80% confluency.
-
Treat the cells with a known NAMPT activator (e.g., AICAR to activate the upstream kinase AMPK) or the experimental compound at various concentrations and time points.
-
Include a vehicle-treated control group (e.g., DMSO).
Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
SDS-PAGE
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (see Table 2 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the phosphorylated protein band intensity to the corresponding total protein band intensity. Normalize total protein band intensity to a loading control (e.g., GAPDH or β-actin).
Data Presentation
The quantitative data from the Western blot analysis should be summarized in tables for clear comparison.
Table 1: Densitometric Analysis of NAMPT Activation Markers
| Treatment Group | p-NAMPT (S314) / Total NAMPT Ratio | p-AMPK / Total AMPK Ratio | SIRT1 / Loading Control Ratio | Cleaved PARP / Total PARP Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Activator (Conc. 1) | Insert Value | Insert Value | Insert Value | Insert Value |
| Activator (Conc. 2) | Insert Value | Insert Value | Insert Value | Insert Value |
| Activator (Conc. 3) | Insert Value | Insert Value | Insert Value | Insert Value |
| Note: Values are illustrative and should be replaced with experimental data. An increase in the p-NAMPT/Total NAMPT ratio is a direct indicator of NAMPT activation. |
Table 2: Recommended Primary Antibodies for Western Blot
| Target Protein | Expected Molecular Weight | Recommended Dilution | Supplier Example | Pathway/Process Indicated |
| p-NAMPT (S314) | ~55 kDa | 1:1000 | Custom or commercially available | Direct NAMPT activation |
| NAMPT | ~55 kDa | 1:1000 - 1:25000 | Novus Biologicals (NB100-594), Thermo Fisher (PA1-1045) | Total NAMPT expression |
| p-AMPKα (Thr172) | ~62 kDa | 1:1000 | Cell Signaling Technology | Upstream kinase activation |
| AMPKα | ~62 kDa | 1:1000 | Cell Signaling Technology | Total upstream kinase expression |
| SIRT1 | ~120 kDa | 1:1000 | Cell Signaling Technology | Downstream NAD+ dependent deacetylase |
| Cleaved PARP | ~89 kDa | 1:1000 | Cell Signaling Technology | Downstream NAD+ dependent process (apoptosis) |
| GAPDH / β-actin | ~37 kDa / ~42 kDa | 1:1000 - 1:5000 | Various | Loading Control |
Expected Results
Upon treatment with a NAMPT activator, an increase in the phosphorylation of NAMPT at Serine 314 is expected, which can be quantified as an increased ratio of p-NAMPT to total NAMPT. Concurrently, an increase in the phosphorylation of the upstream kinase AMPK at Threonine 172 should be observed. Downstream, while SIRT1 activity is expected to increase with higher NAD+ levels, this may not be directly reflected in a change in total SIRT1 protein expression, though it is a key marker to assess. Changes in the levels of cleaved PARP can indicate downstream cellular consequences of altered NAD+ metabolism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal for p-NAMPT | Low level of NAMPT activation. | Optimize activator concentration and treatment time. |
| Poor antibody quality. | Use a validated antibody for phosphorylated NAMPT. | |
| Inefficient phosphorylation preservation. | Ensure phosphatase inhibitors are included in the lysis buffer. | |
| Non-specific Bands | Antibody cross-reactivity. | Optimize antibody dilution; use a more specific primary antibody. |
| Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA). |
| High antibody concentration. | Reduce primary or secondary antibody concentration. | |
| Inadequate washing. | Increase the number and duration of washes. |
By following this detailed methodology, researchers can effectively quantify the activation of NAMPT, providing valuable insights into its regulation and downstream signaling in response to various stimuli or therapeutic interventions.
References
Application Notes and Protocols: In Vitro Dose-Response Characterization of NAMPT Activator-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in various cellular processes, including metabolism, DNA repair, and signaling. Activation of NAMPT presents a promising therapeutic strategy for conditions associated with depleted NAD+ levels, such as age-related and metabolic diseases. NAMPT activator-8 is a potent small molecule activator of NAMPT. These application notes provide detailed protocols for determining the in vitro dose-response curve of this compound using both biochemical and cell-based assays.
Quantitative Data Summary
The following tables summarize the dose-response data for this compound in key in vitro assays. This data is presented for illustrative purposes, based on an EC50 value of < 0.5 μM, and should be replaced with experimental results.
Table 1: Biochemical Dose-Response of this compound
| Concentration (µM) | % NAMPT Activation (Hypothetical) |
| 0.01 | 5 |
| 0.05 | 15 |
| 0.1 | 30 |
| 0.25 | 50 |
| 0.5 | 75 |
| 1.0 | 90 |
| 5.0 | 95 |
| 10.0 | 98 |
EC50: < 0.5 µM
Table 2: Cellular Dose-Response of this compound in U2OS Cells
| Concentration (µM) | % Increase in Cellular NAD+ (Hypothetical) |
| 0.01 | 8 |
| 0.05 | 20 |
| 0.1 | 40 |
| 0.25 | 60 |
| 0.5 | 80 |
| 1.0 | 95 |
| 5.0 | 100 |
| 10.0 | 102 |
Cellular EC50: < 0.5 µM
Signaling Pathway
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). NAD+ is utilized by various enzymes, including sirtuins and PARPs, which are involved in key cellular processes. This compound enhances the enzymatic activity of NAMPT, leading to increased production of NMN and subsequently NAD+.
Experimental Protocols
The following are detailed protocols for determining the in vitro dose-response of this compound.
Biochemical NAMPT Activation Assay (Coupled-Enzyme Assay)
This assay measures the direct effect of this compound on the enzymatic activity of purified recombinant NAMPT. The production of NAD+ is coupled to a detection system that generates a fluorescent signal.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Resazurin
-
Diaphorase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute the compound series in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Reaction Mixture: Prepare a master mix containing all assay components except the NAMPT enzyme and this compound. The final concentrations in the reaction should be optimized but can be started at: 20 µM NAM, 100 µM PRPP, 1 mM ATP, 1 µg/mL NMNAT, 1 µg/mL ADH, 2% ethanol, 50 µM resazurin, and 10 µg/mL diaphorase.
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the assay reaction mixture to each well.
-
Initiate the reaction by adding 5 µL of recombinant NAMPT enzyme (final concentration to be optimized, e.g., 50 ng/mL) to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without NAMPT enzyme) from all readings.
-
Calculate the percent activation relative to the vehicle control (0% activation) and a known NAMPT activator as a positive control (100% activation).
-
Plot the percent activation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cell-Based NAD+ Measurement Assay
This assay determines the effect of this compound on intracellular NAD+ levels in a relevant cell line, such as U2OS osteosarcoma cells.
Materials:
-
U2OS cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plate
-
NAD+/NADH assay kit (commercially available, e.g., colorimetric or fluorometric)
-
Lysis buffer (provided with the kit or prepared in-house)
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 10,000 cells/well). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells. The final DMSO concentration should be ≤0.5%.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C.
-
Cell Lysis and NAD+ Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells and extract NAD+ according to the manufacturer's protocol of the chosen NAD+/NADH assay kit. This typically involves adding an acidic or basic extraction buffer.
-
-
NAD+ Measurement:
-
Perform the NAD+ measurement assay following the kit's instructions. This usually involves an enzymatic cycling reaction that generates a measurable colorimetric or fluorescent product proportional to the amount of NAD+.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the NAD+ levels to the protein concentration or cell number in each well.
-
Calculate the percentage increase in NAD+ levels relative to the vehicle-treated control cells.
-
Plot the percentage increase in NAD+ against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the cellular EC50 value.
-
Application Notes and Protocols for NAMPT Activator-8 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NAMPT activator-8 in primary cell culture systems. This document outlines the mechanism of action, provides quantitative data on the effects of NAMPT activation, and offers detailed protocols for the treatment of various primary cell types.
Introduction to this compound
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1] This pathway is critical for maintaining cellular NAD+ levels, which are essential for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[2] this compound is a small molecule designed to allosterically modulate NAMPT, enhancing its enzymatic activity and thereby increasing intracellular NAD+ concentrations. Pharmacological activation of NAMPT is a promising therapeutic strategy for conditions associated with depleted NAD+ levels, such as metabolic disorders and age-related diseases.[3]
Mechanism of Action
This compound functions as a positive allosteric modulator of the NAMPT enzyme.[3] It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency.[4] This leads to an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the direct precursor of NAD+. The subsequent conversion of NMN to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs) results in elevated cellular NAD+ pools.
Data Presentation
The following tables summarize the quantitative effects of NAMPT activation on cellular NAD+ levels. While specific data for this compound in primary cells is limited in publicly available literature, the provided data from various studies on other NAMPT activators and NAMPT overexpression can serve as a reference for expected outcomes.
Table 1: Efficacy of this compound
| Compound | Cell Type | Parameter | Value | Reference |
| This compound | U2OS | EC50 | < 0.5 µM | MedChemExpress |
Table 2: Effects of NAMPT Activation on Cellular NAD+ Levels
| Method of NAMPT Activation | Cell Type/Tissue | Treatment Duration | Fold Increase in NAD+ | Reference |
| NAMPT Overexpression | Cardiac Myocytes | Not Specified | 1.32 | |
| NAMPT Overexpression (6-fold) | HeLa Cells | Not Specified | 1.6 | |
| NAMPT Activator (Compound 10) | A549 Cells | 4 hours | ~1.5 | [Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators] |
| NAMPT Activator (Compound 10) | ex vivo mouse islets | Not Specified | ~3.1 | [Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators] |
| NAMPT Activator (NAT-5r, 3 µM) | HepG2 Cells | 4 hours | Significant elevation, comparable to 300 µM NMN |
Experimental Protocols
Important Considerations for Primary Cell Cultures:
-
Cell Health: Primary cells are more sensitive than cell lines. Ensure high viability and proper morphology before initiating any experiment.
-
Optimization: The provided protocols are general guidelines. Optimal concentrations of this compound, incubation times, and cell densities should be determined empirically for each primary cell type and donor.
-
Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Sterility: Maintain strict aseptic techniques throughout the entire procedure to prevent contamination.
Protocol 1: General Protocol for Treatment of Primary Cells with this compound
-
Cell Seeding:
-
Isolate and culture primary cells of interest (e.g., neurons, cardiomyocytes, hepatocytes) according to established protocols.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for NAD+ measurements) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A starting range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the medium containing the various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 4, 24, 48, or 72 hours).
-
Protocol 2: Measurement of Intracellular NAD+ Levels
-
Cell Treatment:
-
Treat primary cells with this compound as described in Protocol 1.
-
-
Cell Lysis:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer compatible with NAD+/NADH assay kits.
-
-
NAD+ Quantification:
-
Use a commercially available NAD+/NADH assay kit to measure intracellular NAD+ levels according to the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction that generates a fluorescent or colorimetric product.
-
-
Data Normalization:
-
Normalize the measured NAD+ levels to the total protein concentration in each sample, determined by a compatible protein assay (e.g., BCA assay).
-
Protocol 3: Cell Viability Assay
-
Cell Treatment:
-
Treat primary cells with a range of this compound concentrations as described in Protocol 1 in a 96-well plate format.
-
-
Viability Assessment:
-
After the desired incubation period, assess cell viability using a suitable method, such as an MTS or resazurin-based assay, which measures metabolic activity. Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control wells.
-
Plot the results to generate a dose-response curve and determine the EC50 value if applicable.
-
Visualizations
Caption: Mechanism of this compound in the NAD+ Salvage Pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide phosphoribosyltransferase regulates cell survival through NAD+ synthesis in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a NAMPT Activator-8 Resistant Cell Line
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2][3] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[3] Due to the high demand for NAD+ in cancer cells, pharmacological modulation of NAMPT has emerged as a promising therapeutic strategy.[2] While NAMPT inhibitors have been extensively studied, NAMPT activators, such as NAMPT activator-8, represent a newer class of molecules being investigated for their potential in treating metabolic disorders and diseases of aging.
The development of drug resistance is a common challenge that can limit the long-term efficacy of therapeutics. Understanding the mechanisms by which cells acquire resistance is crucial for developing more robust second-generation drugs and combination therapies. Acquired resistance can arise from various molecular changes, including mutations in the drug target, activation of bypass pathways, metabolic reprogramming, or increased drug efflux.
These application notes provide a comprehensive protocol for establishing a cell line with acquired resistance to this compound through continuous, long-term exposure. It also details the necessary procedures to confirm the resistant phenotype and investigate the underlying molecular mechanisms.
Principle
The generation of a drug-resistant cell line is typically achieved by culturing a parental cancer cell line in the presence of a specific drug over an extended period, often lasting from six months to a year. The process begins by exposing the cells to a low concentration of the drug. As the cells adapt and resume proliferation, the drug concentration is gradually increased in a stepwise manner. This process applies a strong selective pressure, allowing for the survival and expansion of cells that have developed mechanisms to overcome the drug's effect. The resulting cell population exhibits a significantly higher half-maximal effective concentration (EC50) compared to the original parental cell line.
Experimental Protocols
Protocol 1: Determination of Initial EC50 of this compound
This protocol is essential for establishing a baseline sensitivity of the parental cell line to this compound and determining the starting concentration for the resistance development protocol.
Materials:
-
Parental cell line of choice (e.g., A549, HCT-116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well, white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count the parental cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells per well) in 90 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10X serial dilution series of this compound in culture medium from the DMSO stock. A recommended starting range for a potent activator is from 1 µM down to 0.1 nM. Include a vehicle control containing the same final concentration of DMSO.
-
Cell Treatment: Add 10 µL of the 10X compound dilutions to the corresponding wells to achieve the final desired concentrations. The total volume in each well should be 100 µL.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the cell viability data against the log-transformed concentrations of this compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
Protocol 2: Generation of a Resistant Cell Line by Continuous Dose Escalation
This protocol describes the long-term culture method for selecting a resistant cell population. This process can take several months to complete.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound
-
Standard cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Initial Drug Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the EC20 (the concentration that activates the target by 20%, as determined from the dose-response curve in Protocol 1).
-
Monitor and Passage: Closely monitor the cells. Initially, a significant portion of the cells may die or exhibit slowed growth. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 2-3 days. Once the cells adapt and reach 80-90% confluency at a growth rate comparable to the parental line, passage them as usual. This typically takes 2-3 passages.
-
Stepwise Dose Escalation: After the cells have stabilized at the initial concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat steps 2 and 3. At each dose escalation, expect an initial period of cell stress and death. If more than 50% of the cells die, reduce the drug concentration to the previous level and allow the culture to recover before attempting the increase again.
-
Establishment of Resistant Line: Continue the stepwise increase in drug concentration until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental EC50.
-
Cryopreservation: At various stages of the dose escalation (e.g., every 3-4 passages), cryopreserve aliquots of the cells. This is critical to ensure a backup stock in case of contamination or cell death at a higher concentration.
Protocol 3: Confirmation of Resistance Phenotype
Once a potentially resistant cell line is established, its resistance level must be quantified and compared to the parental line.
Procedure:
-
Culture both the parental cell line and the newly generated resistant cell line in drug-free medium for at least one passage to avoid interference from residual drug.
-
Perform the cell viability assay as described in Protocol 1 for both the parental and the resistant cell lines in parallel.
-
Calculate the EC50 value for both cell lines.
-
Determine the Resistance Factor (RF) using the following formula:
-
RF = EC50 (Resistant Line) / EC50 (Parental Line)
-
-
A significant increase in the EC50 value and an RF substantially greater than 1 confirms the development of a resistant phenotype.
Protocol 4: Investigation of Potential Resistance Mechanisms
After confirming resistance, the following assays can be performed to elucidate the underlying molecular changes.
A. Analysis of Protein Expression (Western Blot)
-
Objective: To detect changes in the expression levels of NAMPT, enzymes in bypass pathways (NAPRT, QPRT), and drug efflux pumps (ABCB1).
-
Procedure:
-
Culture parental and resistant cells to 80-90% confluency.
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NAMPT, NAPRT, QPRT, and ABCB1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
B. Analysis of Gene Expression (RT-qPCR)
-
Objective: To quantify mRNA levels of NAMPT, NAPRT, QPRT, and ABCB1.
-
Procedure:
-
Extract total RNA from parental and resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using gene-specific primers for the target genes and a reference gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
C. Sequencing of the NAMPT Gene
-
Objective: To identify potential mutations in the NAMPT coding sequence that could alter the binding or allosteric activation by this compound.
-
Procedure:
-
Extract genomic DNA from parental and resistant cells.
-
Amplify the coding region of the NAMPT gene using PCR with specific primers.
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
D. Measurement of Intracellular NAD+/NADH Levels
-
Objective: To determine if the resistant cells have adapted their metabolism to maintain NAD+ levels despite the presence of the activator.
-
Procedure:
-
Seed an equal number of parental and resistant cells in a 96-well plate.
-
Treat cells with this compound at their respective EC50 concentrations for a defined period (e.g., 24 hours).
-
Use a commercial luminescent or colorimetric NAD/NADH assay kit (e.g., NAD/NADH-Glo™) and follow the manufacturer's protocol to measure the total NAD+ and NADH levels.
-
Compare the NAD+/NADH ratio between the two cell lines under both basal and treated conditions.
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Comparison of this compound EC50 Values
| Cell Line | EC50 (µM) | Resistance Factor (RF) |
|---|---|---|
| Parental | 0.025 | 1.0 |
| Resistant | 1.5 | 60.0 |
Table 2: Summary of Molecular Characterization
| Target | Method | Parental Line (Relative Level) | Resistant Line (Relative Level/Status) | Implied Mechanism |
|---|---|---|---|---|
| NAMPT | Western Blot | 1.0 | 0.2 | Target Downregulation |
| Sequencing | Wild-Type | G217R Mutation | Target Alteration | |
| NAPRT | RT-qPCR | 1.0 | 8.5 | Bypass Pathway Upregulation |
| QPRT | RT-qPCR | 1.0 | 1.2 | No significant change |
| ABCB1 | Western Blot | 1.0 | 12.0 | Increased Drug Efflux |
| NAD+ Level | NAD/NADH Assay | 1.0 | 0.9 | Metabolic Adaptation |
Visualizations
Caption: Simplified overview of the three major NAD+ biosynthesis pathways in mammalian cells.
Caption: Workflow for generating and validating a this compound resistant cell line.
Caption: Potential molecular mechanisms leading to acquired resistance to NAMPT activators.
References
Application Notes: Using CRISPR-Cas9 to Validate the NAMPT-Dependent Mechanism of P7C3-A20
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed framework and experimental protocols for utilizing CRISPR-Cas9 gene-editing technology to investigate and validate the mechanism of action of NAMPT activator compounds, specifically focusing on P7C3-A20, a potent neuroprotective agent.
Introduction
The P7C3 series of aminopropyl carbazole compounds, particularly the potent analog P7C3-A20, have demonstrated significant neuroprotective and proneurogenic effects in various models of neurodegeneration and nerve injury.[1][2] The proposed mechanism of action for these compounds is the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[3][4][5] By enhancing NAMPT activity, P7C3 compounds are believed to increase intracellular NAD+ levels, a critical coenzyme for cellular metabolism, DNA repair, and signaling, thereby protecting cells from stress and apoptosis.
Validating that a compound's activity is dependent on its intended target is a critical step in drug development. The CRISPR-Cas9 system offers a precise and efficient method for target validation by enabling the creation of knockout (KO) cell lines that lack the gene of interest. By comparing the pharmacological effects of P7C3-A20 in wild-type (WT) cells versus NAMPT-KO cells, researchers can definitively determine if NAMPT is required for its cellular activity.
These notes describe the generation of a NAMPT-KO cell line and its use in assays to confirm that the cytoprotective effects of P7C3-A20 are mediated through its interaction with NAMPT.
Signaling Pathway and Experimental Logic
NAMPT is a pivotal enzyme in cellular metabolism, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor to NAD+. NAD+ is essential for the function of various enzymes, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in stress resistance, DNA repair, and cell survival. Cellular stressors, such as DNA-damaging agents (e.g., doxorubicin) or oxidative stress (e.g., H₂O₂), can lead to NAD+ depletion, contributing to cell death. P7C3-A20 is hypothesized to counteract this depletion by allosterically activating NAMPT.
The experimental workflow is designed to test the hypothesis that P7C3-A20's protective effects are absent in cells lacking NAMPT. This involves creating a stable NAMPT knockout cell line, subjecting both WT and KO cells to a cellular stressor, and measuring cell viability and NAD+ levels with and without P7C3-A20 treatment.
Experimental Protocols
Protocol 1: Generation of NAMPT Knockout Cell Line via CRISPR-Cas9
This protocol outlines the creation of a stable NAMPT-KO cell line using a lentiviral delivery system.
Methodology:
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sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting a conserved, early exon of the human NAMPT gene. An example sgRNA sequence is 5'-CCGGCCCGAGATGAATCCTG-3'. Use online design tools to minimize off-target effects.
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Cloning: Synthesize, anneal, and ligate the sgRNA oligonucleotides into a lentiviral vector containing Cas9 and a selection marker, such as lentiCRISPRv2 (Addgene plasmid #52961).
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Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-NAMPT-sgRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection.
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Transduction: Transduce the target cell line (e.g., U2OS, SH-SY5Y, or BV2 microglia) with the collected lentivirus in the presence of polybrene (8 µg/mL).
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Selection and Clonal Isolation: After 48 hours, begin selection with puromycin (1-10 µg/mL, concentration to be determined by a kill curve). Once a stable polyclonal population is established, perform limiting dilution or use cloning cylinders to isolate single-cell clones.
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Validation:
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Western Blot: Expand individual clones and screen for the absence of NAMPT protein expression via Western blot analysis.
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Genomic DNA Sequencing: For validated KO clones, extract genomic DNA, PCR amplify the region targeted by the sgRNA, and perform Sanger sequencing to confirm the presence of indel mutations causing a frameshift.
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Protocol 2: Cytoprotection Assay
This assay determines if P7C3-A20 can protect WT cells, but not NAMPT-KO cells, from a cytotoxic agent.
Methodology:
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Cell Plating: Seed WT and NAMPT-KO cells in parallel into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
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Pre-treatment: Pre-treat cells with a dose range of P7C3-A20 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 2-4 hours.
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Stressor Addition: Add a cytotoxic agent. For example, doxorubicin (an agent shown to induce NAD+ depletion) can be used at its approximate IC50 concentration. Alternatively, use an oxidative stressor like H₂O₂ (e.g., 200 µM).
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Incubation: Incubate for a period relevant to the stressor (e.g., 48-72 hours for doxorubicin).
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Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels.
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Data Analysis: Normalize luminescence values to the vehicle-treated control for each cell line. Compare the viability of WT and NAMPT-KO cells across all treatment conditions.
Protocol 3: Intracellular NAD+/NADH Measurement
This protocol measures changes in cellular NAD+ levels, the direct downstream product of NAMPT activity.
Methodology:
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Cell Culture and Treatment: Plate WT and NAMPT-KO cells in 6-well plates. Treat cells as described in the Cytoprotection Assay (Protocol 2).
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Cell Lysis: After the desired incubation period (e.g., 24 hours), wash cells with cold PBS and lyse them using an appropriate extraction buffer from a commercial NAD/NADH assay kit (e.g., NAD/NADH-Glo™ from Promega or kits from Abcam).
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Detection: Follow the manufacturer's protocol to measure NAD+ and NADH levels. This typically involves enzymatic reactions that lead to a fluorescent or luminescent signal.
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Data Analysis: Calculate the total NAD+ and NADH concentrations and the NAD+/NADH ratio. Normalize values to the total protein concentration in each lysate (determined by BCA assay).
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear interpretation.
Table 1: Expected Outcome of Cytoprotection Assay (Cell Viability as % of Vehicle Control)
| Treatment Group | Wild-Type (WT) Cells | NAMPT-KO Cells | Expected Outcome |
|---|---|---|---|
| Vehicle | 100% | 100% | Baseline viability. |
| Doxorubicin (0.5 µM) | ~50% | ~30% | NAMPT-KO cells may be more sensitive to stress. |
| P7C3-A20 (3 µM) | ~100% | ~100% | Compound is not toxic. |
| Doxorubicin + P7C3-A20 | ~90% | ~30% | P7C3-A20 rescues WT cells but not KO cells. |
Table 2: Expected Outcome of NAD+ Level Measurement (Relative NAD+ Levels)
| Treatment Group | Wild-Type (WT) Cells | NAMPT-KO Cells | Expected Outcome |
|---|---|---|---|
| Vehicle | 1.00 | ~0.40 | Basal NAD+ is lower in KO cells. |
| Doxorubicin (0.5 µM) | ~0.50 | ~0.20 | Doxorubicin depletes NAD+ in both cell lines. |
| P7C3-A20 (3 µM) | ~1.50 | ~0.40 | P7C3-A20 increases NAD+ only in WT cells. |
| Doxorubicin + P7C3-A20 | ~1.20 | ~0.20 | P7C3-A20 restores NAD+ levels only in WT cells. |
Conclusion
The described CRISPR-Cas9-based approach provides a definitive method for validating the on-target activity of NAMPT activators like P7C3-A20. An experimental outcome where the compound's protective effects and its ability to boost NAD+ are observed in wild-type cells but are completely abrogated in NAMPT knockout cells provides strong evidence for a NAMPT-dependent mechanism of action. This validation is a cornerstone for the continued development of NAMPT activators as potential therapeutics for neurodegenerative diseases and other conditions associated with NAD+ decline.
References
- 1. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 - Wikipedia [en.wikipedia.org]
- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NAMPT activator-8 off-target effects investigation
Welcome to the technical support center for NAMPT activator-8. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and investigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] It functions as a positive allosteric modulator, binding to a "rear channel" of the NAMPT enzyme.[2][3][4] This binding is thought to relieve feedback inhibition by NAM and NAD+, ultimately increasing the enzyme's efficiency in converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), thereby boosting intracellular NAD+ levels.[2] this compound has a reported EC50 of less than 0.5 μM in U2OS cells.
Q2: I'm observing significant cytotoxicity at concentrations where I expect only NAMPT activation. Is this normal?
A2: Unexpected cytotoxicity can be a sign of off-target effects, especially if it occurs at concentrations close to the EC50 for NAMPT activation. While NAMPT inhibitors are known to cause cell death by depleting NAD+, activators are generally expected to be protective. High concentrations of any small molecule can lead to off-target toxicity. It is also possible that in certain cell lines, excessive elevation of NAD+ or metabolic reprogramming could induce a stress response. We recommend performing a full dose-response curve to determine the therapeutic window for your specific cell model.
Q3: My experimental results with this compound are inconsistent between batches or experiments. What are the common causes?
A3: Inconsistent results are a frequent challenge in cell-based assays and can stem from several factors. For this compound, consider the following:
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Compound Integrity: Ensure the compound is stored correctly and avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
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Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range to avoid phenotypic drift.
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Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent concentrations can lead to variability. Pipetting accuracy is also critical.
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Media Composition: Some culture media contain components like nicotinic acid that can fuel alternative NAD+ synthesis pathways, potentially masking the effect of a NAMPT activator.
Q4: Could this compound interfere with my fluorescence-based or luminescence-based assays?
A4: Yes, this is a possibility. Small molecules can possess intrinsic fluorescent properties (autofluorescence) or interfere with reporter enzymes (e.g., luciferase).
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To check for autofluorescence: Run a control plate containing only media and this compound at the highest concentration used in your experiment and measure the signal at the same wavelengths.
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To check for assay interference: Run the assay in a cell-free system (e.g., with purified luciferase enzyme) with and without this compound to see if it directly inhibits or enhances the reporter signal.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed
Symptom: Cell viability decreases significantly upon treatment with this compound at concentrations intended to be non-toxic.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Troubleshooting Action |
| High Compound Concentration | Perform a detailed dose-response curve (e.g., 10-point, 3-fold dilution) starting from a high concentration (e.g., 50 µM) down to picomolar levels to identify the toxic threshold in your specific cell line. |
| Off-Target Pharmacological Effect | 1. Conduct a broad kinase screen or a safety pharmacology panel to identify potential off-target binding. 2. Use a structurally distinct NAMPT activator as a control to see if the toxicity is specific to the this compound chemical scaffold. |
| Cell Line Sensitivity | Test the compound in a different cell line to determine if the effect is cell-type specific. Some cell lines may have unique dependencies or express off-targets at higher levels. |
| Metabolic Overload/Stress | Measure key metabolic indicators, such as lactate production or reactive oxygen species (ROS) levels, to assess if hyper-activation of NAMPT is inducing a toxic metabolic state. |
| Compound Degradation | A degraded compound might become more toxic. Confirm the purity and integrity of your this compound stock using analytical methods like HPLC-MS. |
Issue 2: Lack of Expected Activity (No Increase in NAD+)
Symptom: Treatment with this compound does not result in a measurable increase in intracellular NAD+ levels.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Troubleshooting Action |
| Sub-optimal Compound Concentration | The EC50 can vary between cell lines. Perform a dose-response experiment measuring intracellular NAD+ to determine the optimal concentration for your system. |
| Incorrect Assay Timing | The kinetics of NAD+ increase can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the peak response time. |
| Poor Cell Health | Ensure cells are healthy and not overly confluent, as this can impact metabolic activity and response to stimuli. |
| Assay Measurement Issues | Validate your NAD+/NADH measurement kit. Run positive controls (e.g., NMN supplementation) and negative controls (e.g., the NAMPT inhibitor FK866) to ensure the assay is working correctly. |
| High Basal NAMPT Activity | In some cell lines, basal NAMPT activity may be near-maximal, making it difficult to observe further activation. Compare with a cell line known to have lower basal NAMPT expression or activity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is used to verify that this compound directly binds to NAMPT in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.
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Cell Culture & Treatment: Culture your cells of interest to ~80% confluency. Treat one group with vehicle (e.g., DMSO) and another with this compound (at 5-10x the cellular EC50) for 1-2 hours.
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Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
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Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
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Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Analysis: Collect the supernatant and analyze the amount of soluble NAMPT remaining at each temperature using Western Blot or ELISA. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Protocol 2: Off-Target Kinase Profiling
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions. This is typically performed as a fee-for-service by specialized vendors.
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Compound Submission: Provide this compound at a high stock concentration (e.g., 10 mM in DMSO).
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Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The activity of each kinase is measured, and the percent inhibition caused by the compound is calculated relative to a vehicle control.
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Hit Identification: "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
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Dose-Response Confirmation: For each hit identified in the primary screen, a follow-up dose-response experiment is performed to determine the IC50 value. This confirms the interaction and establishes the potency of the off-target effect.
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Data Analysis: The results are provided as a list of kinases, the percent inhibition at the screening concentration, and the IC50 values for confirmed hits. This data is crucial for interpreting potential off-target signaling.
Visualizations
Caption: Simplified NAMPT signaling pathway activated by this compound.
Caption: Decision workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
NAMPT activator-8 stability issues in long-term culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with NAMPT activator-8 in long-term cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and provide actionable solutions.
Troubleshooting Guides
Question: My this compound is showing decreased activity or degradation over the course of my long-term experiment. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to the instability of a small molecule like this compound in cell culture media. These can range from the inherent properties of the compound to interactions with components of the culture system.
Potential Causes of Instability:
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Inherent Aqueous Instability: The compound may naturally degrade in aqueous environments at 37°C.[1]
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Reaction with Media Components: Certain amino acids, vitamins, or other components in the cell culture media can react with and degrade the compound.[1]
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pH Sensitivity: The pH of the culture medium may affect the stability of the compound.[1]
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Enzymatic Degradation: Cells may metabolize the compound, or enzymes present in serum could contribute to its degradation.
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Adsorption to Plasticware: The compound may non-specifically bind to the surfaces of cell culture plates and pipette tips.[2]
To systematically troubleshoot these issues, a stability assessment experiment is recommended. Below is a table outlining typical conditions to test and a detailed protocol.
Table 1: Experimental Conditions for Assessing this compound Stability
| Condition | Variable | Purpose | Expected Outcome if Factor is significant |
| Aqueous Stability | PBS vs. Full Media | To assess inherent stability in a simple buffer system versus complex media.[1] | Higher stability in PBS suggests a reaction with media components. |
| Serum Interaction | Media with Serum vs. Serum-Free Media | To determine if serum components stabilize or destabilize the compound. | A difference in stability indicates an interaction with serum proteins. |
| Cellular Metabolism | Media with Cells vs. Media without Cells | To evaluate the impact of cellular uptake and metabolism on compound stability. | Lower stability in the presence of cells suggests cellular metabolism or uptake. |
| pH Effects | Media at different pH values (e.g., 7.2, 7.4, 7.6) | To identify if the compound is sensitive to minor changes in pH. | Stability changes with pH, indicating pH sensitivity. |
Experimental Protocol: Assessing Small Molecule Stability in Cell Culture
This protocol provides a framework for determining the stability of this compound under various in vitro conditions.
Materials:
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This compound
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High-quality, anhydrous DMSO
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Phosphate-Buffered Saline (PBS)
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Cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)
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Cell line of interest
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24-well tissue culture plates (low-protein-binding plates recommended)
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Sterile, low-retention pipette tips
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Incubator (37°C, 5% CO₂)
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Analytical equipment for quantification (e.g., HPLC-MS)
Procedure:
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Stock Solution Preparation:
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Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
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Aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles.
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Working Solution Preparation:
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On the day of the experiment, thaw an aliquot of the stock solution.
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Prepare working solutions by diluting the stock solution into the different test media (PBS, media +/- serum) to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid solvent toxicity.
-
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Experimental Setup:
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Seed cells in a 24-well plate at a consistent density and allow them to adhere overnight.
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For the cell-free conditions, add 1 mL of the prepared working solutions to triplicate wells of a 24-well plate.
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For the conditions with cells, replace the existing media with 1 mL of the appropriate working solutions.
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Incubation and Sampling:
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Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
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Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours).
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Sample Processing:
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To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard. This will precipitate proteins and extract the compound.
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Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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Transfer the supernatant to new tubes for analysis.
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Quantification:
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Analyze the concentration of this compound in each sample using a validated analytical method like HPLC-MS.
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Plot the percentage of the remaining compound at each time point relative to the 0-hour time point.
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Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing stability issues with this compound.
References
Technical Support Center: Interpreting Variable Results in NAMPT Activator Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with Nicotinamide Phosphoribosyltransferase (NAMPT) activators.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability or inconsistent results in my NAMPT activator assays?
Inconsistent results in NAMPT activator assays can stem from several factors, including the inherent complexity of the enzyme's regulation and the specific assay conditions. NAMPT activity is sensitive to the concentrations of its substrates (NAM and PRPP), cofactor (ATP), and products (NMN and NAD+), which can act as inhibitors.[1] Assay-to-assay variability can be higher for activators compared to inhibitors.[2]
Key factors to consider include:
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Substrate/Cofactor Concentrations: Cellular concentrations of ATP (2-7 mM) and NAM (micromolar to >500 µM) are high and can significantly influence measured activity.[1] Ensure your assay conditions reflect the intended physiological context.
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Compound Solubility: Poor aqueous solubility of test compounds can lead to inaccurate concentrations and variable results. Always ensure complete solubilization, typically in a solvent like DMSO, before diluting in assay buffer.[3]
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Reagent Stability: Avoid repeated freeze-thaw cycles of enzyme stocks and other critical reagents. Prepare fresh dilutions for each experiment.[3]
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Pipetting Accuracy: Inconsistent pipetting, especially with small volumes in high-throughput formats (e.g., 384-well plates), can introduce significant error.
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Incubation Times and Temperatures: Ensure consistent incubation times and maintain a stable temperature, as enzyme kinetics are temperature-dependent.
Q2: My potential NAMPT activator shows activity in a biochemical assay but not in a cell-based assay. What could be the reason?
A discrepancy between biochemical and cellular assay results is a common challenge. Potential reasons include:
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Cell Permeability: The compound may not efficiently cross the cell membrane to reach the intracellular NAMPT enzyme.
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Metabolic Inactivation: The compound could be metabolized into an inactive form within the cell.
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Alternative NAD+ Biosynthesis Pathways: Cells can synthesize NAD+ through pathways that bypass NAMPT, such as the Preiss-Handler pathway which uses nicotinic acid (NA). If the cell line expresses high levels of Nicotinate Phosphoribosyltransferase (NAPRT), it may be less sensitive to NAMPT modulation. The presence of NA in the cell culture medium can also rescue cells from NAMPT inhibition, potentially masking the effects of an activator.
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High Intracellular NAD+ Levels: Crude cell extracts contain high levels of NAD+, which can interfere with assay detection systems, making it difficult to measure NAMPT activity directly without techniques like immunoprecipitation.
Q3: What are the critical components and concentrations to consider when setting up a NAMPT biochemical assay?
The concentrations of substrates and cofactors are critical for reliable results as they can also act as inhibitors.
| Component | Typical Concentration Range | Role / Considerations |
| NAM | 5 µM - 30 µM | Substrate. High concentrations can cause substrate inhibition. |
| PRPP | 6.25 µM - 50 µM | Substrate. |
| ATP | 120 µM - 2.5 mM | Cofactor. Required for NAMPT catalytic activity. High concentrations can be inhibitory. |
| MgCl₂ | 5 mM - 12 mM | Cofactor for ATP. |
| Pyrophosphatase | Often included | Removes the product pyrophosphate (PPi) to drive the reaction forward. |
| NAMPT Enzyme | e.g., 36 nM | Concentration should be optimized for linear reaction kinetics. |
Note: These concentrations are based on published protocols and may require optimization for specific experimental goals.
Troubleshooting Guides
Issue 1: Low or No Activator Activity Observed
If a compound expected to be a NAMPT activator shows weak or no activity, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Activator Activity
References
Technical Support Center: Addressing Solubility Challenges of NAMPT Activator-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with NAMPT activator-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound (also known as Compound 278) is a small molecule designed to activate the nicotinamide phosphoribosyltransferase (NAMPT) enzyme.[1] Like many small molecule drug candidates, it can exhibit poor aqueous solubility, which presents a significant challenge for its use in biological assays and preclinical studies.[2] Inadequate dissolution can lead to inaccurate experimental results and reduced bioavailability.
Q2: What is the recommended starting solvent for dissolving this compound for in vitro experiments?
For in vitro studies, the recommended starting solvent for this compound and similar compounds is dimethyl sulfoxide (DMSO).[3][4] It is advisable to use fresh, anhydrous-grade DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[4]
Q3: How should I prepare a high-concentration stock solution of this compound?
It is best practice to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. To do so, add the appropriate volume of DMSO directly to the vial containing the powdered compound. To aid dissolution, gentle warming (to 37°C) and vortexing or sonication may be necessary. Visually inspect the solution to ensure there are no undissolved particulates before use.
Q4: My experiment requires a low concentration of DMSO in the final aqueous buffer. How can I prevent the compound from precipitating upon dilution?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. To minimize this:
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Use Serial Dilutions: Perform serial dilutions from your high-concentration DMSO stock into your final aqueous culture medium or buffer.
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Vortex During Dilution: Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to ensure rapid mixing.
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Use Pre-warmed Media: Diluting into pre-warmed (e.g., 37°C) aqueous media can sometimes help maintain solubility.
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Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can have independent effects on cells.
Q5: Are there alternative solvents or formulations I can use for this compound?
While DMSO is the most common solvent for initial in vitro work, other strategies can be employed, particularly for in vivo studies or if DMSO is incompatible with your assay. These methods often require more extensive formulation development:
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Co-solvents: For some compounds, ethanol can be used, though solubility may be lower than in DMSO.
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Formulation Vehicles: For in vivo use, complex vehicles are often necessary. A common formulation for similar compounds involves a multi-component system, such as DMSO, PEG300, Tween-80, and saline. Another option could be suspension in corn oil.
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Cyclodextrins: These are used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Ensure you are using a high enough volume of DMSO to achieve the desired concentration. Use gentle warming (37°C) and vortexing or sonication to aid dissolution. Check that your DMSO is anhydrous. |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | Decrease the final concentration of this compound. Perform a multi-step serial dilution. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls. |
| A clear solution is formed initially, but crystals appear after some time. | The compound is supersaturated and is crashing out of solution over time. | Prepare fresh dilutions immediately before use. Avoid storing working solutions in aqueous buffers for extended periods. If storage is necessary, evaluate the stability at different temperatures (4°C, -20°C, -80°C) for your specific buffer. |
| Inconsistent results are observed between experiments. | Variability in the solubilization of the compound. | Standardize your solubilization protocol. Always use fresh, high-quality DMSO. Visually confirm complete dissolution of the stock solution before making dilutions. |
Solubility Data for NAMPT Activators
Quantitative solubility data for this compound is not widely published. The following table summarizes solubility information for other NAMPT activators to provide a general reference. Researchers must empirically determine the optimal solubilization conditions for this compound.
| Compound | Solvent | Reported Solubility |
| SBI-797812 | DMSO | 80 mg/mL (198.77 mM) |
| DMSO | 250 mg/mL (621.16 mM) | |
| Ethanol | 2.5 mg/mL | |
| Water | Insoluble |
Experimental Protocol: Preparation of this compound for In Vitro Assays
Objective: To prepare a 10 mM stock solution of this compound in DMSO and subsequent working dilutions for a cell-based assay.
Materials:
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This compound (powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Target aqueous buffer or cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
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Prepare 10 mM Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the required volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. (Note: You will need the molecular weight of this compound to calculate this). c. Cap the vial tightly and vortex for 1-2 minutes. If necessary, place the vial in a 37°C water bath for 5-10 minutes and vortex again. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.
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Prepare Working Dilutions (Example for a final concentration of 10 µM): a. Thaw a single aliquot of the 10 mM stock solution. b. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium (this creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO). Vortex gently. c. Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium (this creates a 1:10 dilution, resulting in a 10 µM solution with a final DMSO concentration of 0.1%). d. Prepare a vehicle control containing the same final concentration of DMSO (0.1%) in the cell culture medium. e. Use the working dilutions immediately in your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Controlling for Vehicle Effects in NAMPT Activator Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting experiments involving Nicotinamide Phosphoribosyltransferase (NAMPT) activators, with a specific focus on the critical role of vehicle controls.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle" and why is a "vehicle control" essential in NAMPT activator studies?
A: A vehicle is the solvent or excipient used to dissolve and deliver a compound, such as a NAMPT activator, to a biological system (in vitro or in vivo). The vehicle control group consists of test subjects (e.g., cells, animals) that receive only the vehicle, administered in the same manner, volume, and concentration as the experimental group, but without the active compound.[1]
This control is crucial to ensure that any observed biological effects are due to the NAMPT activator itself and not the solvent.[1] Even at low concentrations, some vehicles can have intrinsic biological effects, including cytotoxicity or off-target signaling, which could confound the interpretation of results.[2][3]
Q2: What is the most common vehicle for NAMPT activators in in vitro experiments?
A: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving NAMPT activators and other small molecules for in vitro studies due to its excellent solubilizing power.[3]
Q3: What are the potential confounding effects of DMSO?
A: While highly useful, DMSO is not biologically inert. Potential confounding effects include:
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Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, leading to reduced viability and confounding assays that measure cell health or proliferation.
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Off-Target Signaling: Even at very low, non-toxic concentrations (e.g., <0.1%), DMSO can have broad and heterogeneous effects on cellular signaling pathways. Studies have shown that DMSO can alter the phosphorylation state of numerous proteins and kinases, with effects varying significantly between different cell lines and exposure times.
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Assay Interference: DMSO can sometimes interfere with assay components, leading to high background or false signals.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A: To minimize off-target effects and cytotoxicity, the final concentration of DMSO in cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is a common recommendation, with ≤0.1% being ideal for most cell-based assays. It is critical to maintain the same final DMSO concentration across all wells, including the vehicle control and all concentrations of the NAMPT activator.
Q5: How should I prepare vehicle controls for an in vivo study?
A: In vivo vehicle selection is more complex and depends on the route of administration (e.g., oral gavage, intraperitoneal injection), the required dose, and the activator's solubility. Common in vivo vehicle formulations are often multi-component systems. A typical formulation might include DMSO as a primary solvent, a co-solvent like PEG300/PEG400, and a surfactant like Tween 80, all diluted in sterile saline or water.
The vehicle control must be an identical formulation prepared in the exact same way, but without the NAMPT activator. It is highly recommended to perform a small pilot study to assess the tolerability of the chosen vehicle in your animal model before starting a large-scale experiment.
Troubleshooting Guide
This guide addresses common issues where improper vehicle control might be the cause.
| Problem Observed | Potential Vehicle-Related Cause | Recommended Action |
| High background or signal in vehicle control wells | 1. Vehicle is contaminated.2. Vehicle is causing autofluorescence or interfering with the assay's detection system.3. Non-specific binding of assay components. | 1. Prepare fresh solutions using high-purity, sterile reagents.2. Test the vehicle alone in the assay buffer to measure its intrinsic signal. Consider switching to a different detection method or wavelength if interference is confirmed.3. Ensure proper blocking steps are included in the protocol (e.g., using BSA). |
| Vehicle control shows unexpected toxicity or biological activity | 1. Final vehicle concentration (e.g., DMSO) is too high for the specific cell line used.2. The cell line is particularly sensitive to the vehicle.3. Off-target effects of the vehicle on cellular metabolism or signaling pathways. | 1. Perform a dose-response curve for the vehicle alone to determine its non-toxic range. Lower the final concentration if possible.2. Review literature for known sensitivities. If necessary, test alternative vehicles.3. Acknowledge these potential effects. Ensure the vehicle control is rigorously compared to the treated group to isolate the activator's specific effect. |
| High variability between replicate wells (including controls) | 1. Inconsistent vehicle/compound preparation or addition.2. Uneven distribution in multi-well plates due to inadequate mixing.3. Evaporation from outer wells ("edge effects"), concentrating the vehicle and compound. | 1. Prepare a single master mix for the vehicle control and for each treatment concentration to add to replicate wells.2. Gently swirl the plate after additions to ensure a homogenous solution.3. Avoid using the outermost wells of a plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| No difference between NAMPT activator and vehicle control groups | 1. The vehicle is masking the activator's effect.2. The vehicle itself is inducing a similar pathway or outcome. | 1. This is rare but possible. Test an alternative vehicle if feasible.2. Analyze specific downstream targets of NAMPT activation (e.g., NAD+ levels) to confirm the activator's mechanism, even if a broad phenotype (like cell viability) is unchanged. |
Experimental Protocols & Data Presentation
Protocol 1: In Vitro Vehicle Control for a Cell-Based Assay
This protocol describes preparing controls for a typical 96-well plate experiment where a NAMPT activator is dissolved in DMSO.
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Prepare Activator Stock: Dissolve the NAMPT activator in 100% high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store appropriately.
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Prepare Intermediate Dilutions: Perform serial dilutions of the activator stock solution in complete culture medium to create working concentrations. Crucially, ensure that the amount of DMSO added to the medium at this stage is consistent for all planned final concentrations.
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Prepare Vehicle Control Stock: The vehicle control stock is prepared in parallel by adding the exact same volume of 100% DMSO to the same volume of culture medium used for the highest activator concentration. This ensures the DMSO concentration is matched.
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Plate Cells: Seed cells in a 96-well plate and allow them to adhere overnight.
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Administer Treatment:
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Untreated Wells: Add fresh culture medium only.
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Vehicle Control Wells: Add the prepared vehicle control stock.
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Treated Wells: Add the serially diluted NAMPT activator solutions.
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Incubate: Incubate the plate for the desired experimental duration (e.g., 24-72 hours).
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Assay: Perform the desired downstream assay (e.g., cell viability, NAD+ measurement).
Data Presentation Table
Quantitative results should be clearly structured. When calculating the effect of the activator, the signal from the vehicle control wells should be used as the baseline (e.g., 100% viability or 1.0-fold change).
Table 1: Example Data from a Cell Viability Assay
| Treatment | Final Activator Conc. (µM) | Final DMSO Conc. (%) | Absorbance (OD 570nm) | % Viability (Relative to Vehicle) |
| Medium Only | 0 | 0 | 0.852 | 102.9% |
| Vehicle Control | 0 | 0.1 | 0.828 | 100.0% |
| NAMPT Activator | 0.1 | 0.1 | 0.911 | 110.0% |
| NAMPT Activator | 1 | 0.1 | 1.058 | 127.8% |
| NAMPT Activator | 10 | 0.1 | 1.234 | 149.0% |
Visualizations
Signaling & Experimental Workflows
The following diagrams illustrate key concepts for controlling vehicle effects.
References
Technical Support Center: In Vivo Studies with NAMPT Activator-8
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing variability in in vivo studies involving NAMPT activator-8. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, helping to ensure data accuracy and reproducibility.
| Issue | Potential Cause | Recommended Solution |
| High variability in tissue NAD+ levels between animals in the same treatment group. | 1. Inconsistent Drug Formulation: Improper solubilization or suspension of this compound can lead to inaccurate dosing. 2. Animal Stress: Stress from handling, injection, or environmental factors can influence NAD+ metabolism.[1] 3. Circadian Rhythm: NAD+ levels can fluctuate throughout the day. 4. Improper Tissue Handling: Delayed tissue harvesting or improper storage can lead to NAD+ degradation.[2][3] | 1. Formulation Optimization: Ensure this compound is fully dissolved or homogeneously suspended in the vehicle. Prepare fresh formulations for each experiment. Common vehicles include PEG300, Tween80, and corn oil.[4] 2. Acclimatization and Handling: Allow animals to acclimate to the facility and handling procedures. Use consistent and gentle handling techniques. 3. Consistent Timing: Perform dosing and tissue collection at the same time each day to minimize circadian effects. 4. Rapid Tissue Processing: Harvest tissues quickly after euthanasia and immediately snap-freeze in liquid nitrogen. Store at -80°C until extraction.[5] |
| Unexpectedly low or no increase in tissue NAD+ levels after treatment. | 1. Poor Bioavailability: The compound may have low oral or intraperitoneal bioavailability. 2. Inadequate Dose: The administered dose may be insufficient to produce a significant increase in NAD+ levels. 3. Rapid Metabolism: The compound may be rapidly metabolized and cleared from circulation. | 1. Pharmacokinetic Study: Conduct a pilot pharmacokinetic study to determine the bioavailability and half-life of this compound in your animal model. 2. Dose-Response Study: Perform a dose-response study to identify the optimal dose for significantly increasing NAD+ levels. 3. Adjust Dosing Regimen: Based on pharmacokinetic data, consider adjusting the dosing frequency or route of administration. |
| Inconsistent or unexpected behavioral or physiological changes in treated animals. | 1. Off-Target Effects: The compound may have off-target effects at the administered dose. 2. Vehicle Effects: The vehicle used for administration may have its own physiological effects. 3. Toxicity: The compound may exhibit toxicity at higher doses. | 1. Dose Reduction: If off-target effects are suspected, try reducing the dose. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle effects. 3. Toxicity Assessment: Conduct a preliminary toxicity study to determine the maximum tolerated dose. Monitor animals for signs of distress, weight loss, or other adverse effects. |
| Difficulty in dissolving this compound for formulation. | 1. Poor Solubility: The compound may have low solubility in common aqueous-based vehicles. | 1. Solvent Selection: Test solubility in various biocompatible solvents such as DMSO, ethanol, or PEG300. For in vivo use, it is crucial to use a solvent system that is safe for the animals. A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with a vehicle like corn oil or a solution of PEG300 and Tween80. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that allosterically activates Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By enhancing the activity of NAMPT, it increases the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+. This leads to an overall increase in cellular NAD+ levels.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: A starting dose can be estimated based on its in vitro EC50 value, which is less than 0.5 µM in U2OS cells. However, the optimal in vivo dose is highly dependent on the animal model, route of administration, and desired therapeutic effect. Based on preclinical studies with other NAMPT activators, a starting dose in the range of 10-30 mg/kg administered orally or intraperitoneally can be considered. A dose-response study is highly recommended to determine the optimal dose for your specific experimental setup.
Q3: How should I prepare a formulation of this compound for oral gavage?
A3: For oral gavage, this compound can be formulated as a suspension or solution. A common vehicle for oral administration of hydrophobic compounds is a mixture of 0.5% carboxymethylcellulose sodium (CMC-Na) and 0.1% Tween 80 in water. Alternatively, a solution in corn oil or a co-solvent system like PEG300 and Tween80 can be used. It is crucial to ensure the compound is uniformly suspended or fully dissolved before administration.
Q4: How can I measure changes in NAD+ levels in tissues?
A4: Tissue NAD+ levels can be quantified using several methods, with LC-MS/MS being the gold standard for its sensitivity and specificity. Commercially available colorimetric or fluorometric NAD/NADH assay kits are also widely used and offer a more high-throughput option. Proper and rapid tissue extraction is critical for accurate measurements.
Q5: What are the key considerations for tissue collection to ensure accurate NAD+ measurement?
A5: To obtain reliable NAD+ measurements, it is critical to minimize post-mortem degradation. Tissues should be harvested as quickly as possible after euthanasia and immediately snap-frozen in liquid nitrogen. Samples should then be stored at -80°C. During the extraction process, it is important to keep the samples on ice and use extraction buffers that inhibit NAD+-consuming enzymes.
Data Presentation
Table 1: Pharmacokinetic Parameters of Representative NAMPT Activators in Mice
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |
| NAT | Intravenous | 1 | - | - | 3.00 | - | |
| NAT | Intraperitoneal | 30 | - | - | 3.00 | 39.2 | |
| NAT | Oral | 30 | - | - | 2.97 | 33.2 | |
| SBI-797812 | Intraperitoneal | 20 | - | - | - | - | |
| DS68702229 | Oral | 10 | 1.0 | 1300 | 2.5 | 45 |
Note: Data for this compound is not publicly available. This table provides representative data from similar NAMPT activators to guide experimental design.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage (Suspension)
Materials:
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This compound
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0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
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0.1% (v/v) Tween 80
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Sterile conical tubes
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Homogenizer or sonicator
Procedure:
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Weigh the required amount of this compound.
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Prepare the vehicle solution by dissolving CMC-Na in sterile water with gentle heating and stirring. Cool to room temperature and add Tween 80.
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Add a small amount of the vehicle to the this compound powder to create a paste.
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Gradually add the remaining vehicle while continuously mixing or vortexing to form a uniform suspension.
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Homogenize or sonicate the suspension to reduce particle size and ensure uniformity.
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Prepare the formulation fresh on the day of dosing and keep it under constant agitation to prevent settling.
Protocol 2: NAD+ Extraction from Mouse Liver Tissue
Materials:
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Frozen mouse liver tissue (-80°C)
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Pre-chilled 0.6 M Perchloric Acid (PCA)
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Pre-chilled 3 M Potassium Carbonate (K2CO3)
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Pre-chilled microcentrifuge tubes
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Tissue homogenizer
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Refrigerated centrifuge
Procedure:
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Weigh the frozen liver tissue (typically 20-50 mg) in a pre-chilled tube.
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Add 400 µL of ice-cold 0.6 M PCA to the tube.
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Homogenize the tissue on ice until no visible tissue clumps remain.
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Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant (which contains NAD+) to a new pre-chilled tube.
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Neutralize the extract by adding 130 µL of ice-cold 3 M K2CO3. The pH should be between 6 and 7.
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Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.
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Collect the supernatant containing the extracted NAD+. This sample is now ready for quantification using an appropriate assay (e.g., LC-MS/MS or a commercial kit).
Visualizations
Caption: Signaling pathway of NAMPT activation by this compound.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
dealing with NAMPT activator-8 batch-to-batch variation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NAMPT activator-8. This guide is designed to address potential issues, particularly batch-to-batch variation, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency (EC50) of this compound?
A1: The reported cellular EC50 for this compound is less than 0.5 μM in U2OS cells[1]. However, it is important to note that the potency of NAMPT activators can be influenced by assay conditions and cell type[2][3]. Therefore, we recommend determining the EC50 in your specific experimental system.
Q2: I am observing significant variability in the activity of different batches of this compound. What are the potential causes?
A2: Batch-to-batch variation in small molecule activators can stem from several factors:
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Purity and Impurities: Minor differences in the impurity profile between batches can significantly impact biological activity.
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Compound Stability: Degradation of the compound due to improper storage or handling can lead to reduced potency.
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Solubility Issues: Incomplete solubilization of the compound can result in inconsistent concentrations in your experiments.
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Assay-to-Assay Variability: Biochemical assays for NAMPT activators have been noted to have higher inherent variability compared to those for inhibitors[4].
Q3: How should I properly store and handle this compound to ensure its stability?
A3: For optimal stability, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a high-concentration stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to prepare fresh dilutions from the stock solution for each experiment.
Q4: My experimental results with a new batch of this compound are different from my previous experiments. What troubleshooting steps should I take?
A4: When encountering discrepancies between batches, a systematic approach is crucial. We recommend following the troubleshooting workflow outlined in the "Troubleshooting Guides" section of this document. Key initial steps include verifying the compound's integrity, standardizing all experimental parameters, and performing a side-by-side comparison of the old and new batches.
Troubleshooting Guides
Issue: Inconsistent or Lower-than-Expected Activity Between Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Integrity and Purity | 1. Verify Certificate of Analysis (CoA): Compare the CoA for each batch, paying close attention to purity specifications. 2. Analytical Chemistry Verification (Optional but Recommended): If significant discrepancies persist, consider independent analysis (e.g., HPLC, LC-MS) to confirm the identity, purity, and concentration of your stock solution. 3. Use a Fresh Vial: If possible, use a new, unopened vial from the batch to rule out degradation of a previously opened vial. |
| Compound Solubility | 1. Ensure Complete Solubilization: Confirm that the compound is fully dissolved in the stock solution. Gentle warming and vortexing may aid dissolution. 2. Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment. |
| Experimental Conditions | 1. Standardize Protocols: Ensure all experimental parameters are identical between experiments, including cell seeding density, incubation times, and reagent concentrations. 2. Cell Line Integrity: Use cells with a consistent and low passage number. Periodically authenticate your cell line. 3. Assay Sensitivity: The sensitivity of your assay to detect changes in NAMPT activity is critical. Ensure your assay is validated and sensitive enough for your experimental conditions. |
| Inherent Assay Variability | 1. Run Batches in Parallel: When a new batch is received, perform a head-to-head comparison with the previous batch in the same experiment. This will help to normalize for inter-assay variability. 2. Include Positive and Negative Controls: Always include appropriate controls in your experiments to ensure the assay is performing as expected. |
Quantitative Data Summary
| Compound | Reported EC50 | Cell Line | Assay Type | Reference |
| This compound | < 0.5 μM | U2OS | Cellular | [1] |
| SBI-797812 | 0.37 μM | - | Biochemical | |
| Nampt activator-3 | 2.6 μM | - | Biochemical | |
| NAT | 5.7 μM | - | Biochemical |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of this compound
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Visual Inspection: Visually inspect the physical appearance of the new batch of the compound and compare it to the previous batch. Note any differences in color or texture.
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Solubility Test: Prepare a stock solution of the new batch in DMSO (e.g., 10 mM) and compare its solubility to a stock solution of the old batch.
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Side-by-Side Dose-Response Experiment:
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Seed cells (e.g., U2OS) in a 96-well plate at a predetermined optimal density.
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Prepare serial dilutions of both the old and new batches of this compound in the cell culture medium.
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Treat the cells with the different concentrations of each batch, including a vehicle control (DMSO).
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Incubate for the desired time period (e.g., 24-72 hours).
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Measure the desired endpoint, such as intracellular NAD+ levels or a downstream functional readout.
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Plot the dose-response curves for both batches and compare their EC50 values.
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Protocol 2: Measurement of Intracellular NAD+ Levels
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Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.
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NAD+ Extraction:
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Wash the cells with ice-cold PBS.
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Lyse the cells using an appropriate NAD+ extraction buffer. This often involves separate acidic and basic extraction steps to measure NAD+ and NADH respectively.
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NAD+ Quantification:
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Use a commercially available NAD+/NADH assay kit.
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Prepare a standard curve using the provided NAD+ standard.
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Add the extracted samples and standards to a 96-well plate.
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Add the kit's reaction mixture to each well.
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Incubate at room temperature for the recommended time.
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Measure the absorbance or fluorescence using a microplate reader.
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Data Analysis: Calculate the NAD+ concentration in the samples based on the standard curve and normalize to cell number or protein concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting NAMPT activator-8 delivery in animal models
Technical Support Center: NAMPT Activator-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential delivery issues with this compound in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 278) is a small molecule activator of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+).[2][3][4] By activating NAMPT, the compound aims to boost the production of nicotinamide mononucleotide (NMN) from nicotinamide (NAM), which subsequently increases cellular levels of NAD+.[5] NAD+ is a critical coenzyme for cellular energy metabolism and is utilized by various enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in processes like aging and cellular stress responses. Pharmacological activation of NAMPT is being explored for therapeutic potential in diseases associated with NAD+ depletion, such as neurodegenerative and metabolic disorders.
Q2: What are the primary challenges in delivering this compound in vivo?
Like many small molecule enzyme activators, this compound is presumed to be a hydrophobic compound. The primary challenge with such compounds is their low solubility in aqueous solutions, which are the preferred vehicles for animal dosing. This can lead to several experimental issues:
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Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream, resulting in lower than expected plasma concentrations and insufficient target engagement.
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Precipitation: The compound may dissolve in a formulation containing organic co-solvents but can precipitate at the injection site upon contact with physiological fluids, leading to localized inflammation and erratic absorption.
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Inconsistent Dosing: Preparing a stable, homogenous solution or suspension can be difficult, causing variability in the administered dose between animals and leading to high variance in experimental results.
Q3: What are the most common administration routes and associated vehicles?
For preclinical studies with NAMPT activators and other hydrophobic small molecules, intraperitoneal (IP) and oral (PO) administration are common. The choice of vehicle is critical and depends on the compound's properties and the administration route. Formulations often require a combination of solvents and excipients to improve solubility. Common components include:
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Primary Solvents: Dimethyl sulfoxide (DMSO) is frequently used to create a stock solution.
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Co-solvents/Solubilizers: Polyethylene glycol (e.g., PEG300, PEG400), surfactants (e.g., Tween-80), and cyclodextrins (e.g., SBE-β-CD) are used to maintain solubility when diluting into an aqueous vehicle.
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Aqueous Vehicles: Saline or phosphate-buffered saline (PBS) are common final diluents.
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Oil-based Vehicles: For some hydrophobic molecules, oils like corn oil or olive oil can be effective vehicles, particularly for oral or subcutaneous routes.
Section 2: Troubleshooting Delivery in Animal Models
Q: My this compound is not dissolving in the desired vehicle.
A: This is a common issue for hydrophobic compounds.
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Initial Assessment: Verify the purity and integrity of your compound. Ensure your solvent is anhydrous and of high quality.
-
Troubleshooting Steps:
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Use a Co-Solvent: First, dissolve the compound in a small amount of an organic solvent like DMSO.
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Optimize the Vehicle: Slowly add the DMSO stock into a vortexing solution of a solubilizing agent like PEG300, Tween-80, or SBE-β-CD before adding the final aqueous component (e.g., saline). Refer to the formulation table below for examples.
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Apply Energy: Use sonication or gentle warming (ensure compound is heat-stable) to aid dissolution.
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Consider Alternative Vehicles: If aqueous formulations fail, an oil-based vehicle (e.g., corn oil) may be a suitable alternative.
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Q: The compound precipitates out of solution after I inject the animal.
A: This often happens when a high concentration of an organic solvent is rapidly diluted by body fluids.
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Initial Assessment: This can cause tissue irritation, inflammation, and highly variable absorption.
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Troubleshooting Steps:
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Minimize Organic Solvent: Reduce the percentage of DMSO in the final formulation to the lowest possible level (typically recommended <10%, ideally <5%).
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Increase Solubilizer Concentration: Increase the proportion of PEG, Tween-80, or cyclodextrin in your formulation to better maintain the compound's solubility in an aqueous environment.
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Change Administration Route: If IV or IP injection is causing issues, consider subcutaneous (SC) or oral (PO) gavage, which may allow for slower absorption from a less aqueous environment.
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Q: I am observing high variability in my experimental outcomes (e.g., plasma concentration, pharmacodynamic effect).
A: High variability often points to inconsistencies in compound formulation and administration.
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Initial Assessment: The root cause is likely a non-homogenous dosing solution or inaccurate dosing technique.
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Troubleshooting Steps:
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Ensure Homogenous Formulation: If using a suspension, vortex or mix thoroughly immediately before drawing each dose to prevent settling. For solutions, prepare them fresh daily and visually inspect for any signs of precipitation before administration.
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Refine Dosing Technique: Ensure consistent injection volume, speed, and anatomical location for each animal. For IP injections, aspirate to ensure the needle has not entered the bladder or intestines.
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Evaluate Animal Factors: Intrinsic animal factors like age, sex, genetics, and health status can influence drug metabolism and should be controlled for in the study design.
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Q: I am not observing the expected biological effect (e.g., increased tissue NAD+).
A: This can be due to issues with bioavailability, target engagement, or compound stability.
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Initial Assessment: The administered dose may not be reaching the target tissue at a sufficient concentration for a sufficient duration.
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Troubleshooting Steps:
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Conduct a Pilot PK Study: Perform a pharmacokinetic (PK) study to measure the concentration of this compound in plasma and target tissues over time. This will determine the Cmax (peak concentration) and half-life. The NAMPT activator SBI-797812, for example, showed a Cmax of 8.2 µM after a 10 mg/kg IP dose in mice.
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Confirm Target Engagement: Measure downstream pharmacodynamic (PD) markers. The most direct marker is an increase in NAD+ levels in the target tissue, which has been shown to increase significantly in the liver two hours after a 20 mg/kg IP dose of SBI-797812.
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Check Compound Stability: Ensure the compound is stable in the formulation vehicle and under your storage conditions. Test the stability of the compound in plasma in vitro to rule out rapid degradation.
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Section 3: Data Presentation & Formulations
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Target | Nicotinamide Phosphoribosyltransferase (NAMPT) | |
| EC₅₀ (Enzyme) | < 0.5 µM | |
| EC₅₀ (Cellular) | < 0.5 µM (in U2OS cells) | |
| Predicted Nature | Hydrophobic small molecule | Inferred |
Table 2: Example Vehicle Formulations for In Vivo Delivery of Hydrophobic Compounds
These formulations are based on those used for the analogous NAMPT activator SBI-797812 and other challenging small molecules. Note: The optimal formulation for this compound must be determined empirically.
| Formulation Composition | Administration Route | Notes | Source |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | IP, IV, PO | A common multi-component system to maximize solubility. Prepare by first dissolving compound in DMSO, then adding PEG300, then Tween-80, and finally saline. | |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | IP, IV | Cyclodextrins are effective at encapsulating and solubilizing hydrophobic drugs. | |
| 10% DMSO / 90% Corn Oil | PO, SC, IP | A simple formulation for oil-soluble compounds. Ensure the solution is clear and homogenous. | |
| 5% DMSO / 95% PBS | IP, IV | Suitable only if the compound has sufficient solubility. The low DMSO content is generally well-tolerated. |
Table 3: Example Pharmacokinetic Data for a NAMPT Activator (SBI-797812) in Mice
This data provides a benchmark for what might be expected from a similar compound like this compound.
| Parameter | Value | Conditions | Source |
| Cmax | 3297 ng/mL (~8.2 µM) | Single 10 mg/kg IP dose | |
| Tissue NAD+ | Significant increase | Single 20 mg/kg IP dose (measured at 2h) |
Section 4: Experimental Protocols
Protocol: Intraperitoneal (IP) Injection of a this compound Formulation in Mice
This protocol synthesizes best practices for IP injection.
-
Preparation of Dosing Solution:
-
On the day of dosing, prepare the this compound formulation according to your empirically determined optimal vehicle (see Table 2 for examples).
-
Ensure the final solution is homogenous and free of visible precipitate. If it is a suspension, ensure it is uniformly mixed.
-
Warm the solution to room temperature to avoid shocking the animal.
-
Draw up the calculated volume into a sterile syringe fitted with an appropriate needle (e.g., 27-30 gauge).
-
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck to immobilize its head. Secure the tail with your little finger against your palm.
-
Gently rotate your hand to turn the mouse over, exposing its abdomen.
-
Tilt the mouse so its head is angled slightly downward. This uses gravity to move the abdominal organs away from the injection site.
-
-
Injection Procedure:
-
Identify the injection site in the lower right abdominal quadrant. This avoids the cecum on the left side and reduces the risk of puncturing the bladder in the center.
-
Swab the injection site with an alcohol pad.
-
Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger. If you see a yellow fluid (urine), clear fluid (intestinal contents), or blood, withdraw the needle and re-inject at a different site with a fresh needle and syringe.
-
If no fluid is aspirated, slowly and steadily inject the full volume into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage.
-
Observe the animal for several minutes for any signs of immediate distress, such as bleeding at the injection site, abdominal swelling, or abnormal posture.
-
Continue to monitor the animals according to your institutional guidelines.
-
Section 5: Diagrams & Workflows
Caption: The NAMPT-mediated NAD+ salvage pathway.
Caption: Troubleshooting decision tree for in vivo efficacy issues.
Caption: A typical experimental workflow for an in vivo study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NAMPT Activator Troubleshooting
This guide provides answers to common issues researchers encounter when using NAMPT activators in experimental settings. If your NAMPT activator is not increasing NAD+ levels as expected, consult the frequently asked questions and troubleshooting steps below.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've treated my cells with a NAMPT activator, but I don't see an increase in total NAD+ levels. What could be the problem?
A1: This is a common issue with several potential causes. Work through the following checklist to diagnose the problem:
-
1. Confirm Target Engagement: Is your activator actually binding to the NAMPT protein in your cells? Without target engagement, no downstream effects can be expected.
-
2. Check for High NAD+ Consumption: Your activator might be working, but the newly synthesized NAD+ is being consumed immediately by other enzymes.
-
Cause: High activity of NAD+-consuming enzymes like PARPs (due to DNA damage) or CD38 (often elevated in aging and inflammatory conditions) can rapidly deplete NAD+ pools.[3]
-
Solution: Measure the levels of NAD+ metabolites like nicotinamide (NAM) and ADP-ribose. An increase in these may suggest high NAD+ turnover. Consider co-treatment with an inhibitor of the dominant NAD+-consuming enzyme (e.g., a PARP or CD38 inhibitor) to see if NAD+ levels are restored.
-
-
3. Consider the Cellular Energy State (ATP Levels): The enzymatic activity of NAMPT is critically dependent on ATP.[4]
-
Cause: Cells under metabolic stress may have insufficient ATP levels to support the NAMPT reaction, rendering the activator ineffective. Some activators, like SBI-797812, specifically require ATP to stimulate NMN production.
-
Solution: Ensure your cell culture conditions are optimal. If metabolic dysfunction is inherent to your model, measure ATP levels to confirm they are not limiting.
-
-
4. Evaluate Substrate (Nicotinamide) Availability: NAMPT requires its substrate, nicotinamide (NAM), to produce NMN.
-
Cause: If intracellular NAM levels are too low, there is nothing for the activated enzyme to convert. Conversely, extremely high levels of NAM can cause substrate inhibition, which some activators may overcome while others may not.
-
Solution: Ensure your culture medium contains a standard amount of NAM. You can also try supplementing with a low dose of NAM alongside the activator.
-
-
5. Review Your NAD+ Measurement Protocol: The measurement of NAD+ and NADH is notoriously difficult due to their instability.
-
Cause: Improper sample handling, extraction, or storage can lead to the degradation of NAD+, giving artificially low readings.
-
Solution: Follow a validated extraction protocol strictly. Acidic extraction is critical for preserving NAD+, while basic extraction is needed for NADH. Analyze samples immediately or snap-freeze and store them at -80°C.
-
Q2: My results are inconsistent between experiments. Why?
A2: Inconsistency often points to variability in experimental conditions or reagents.
-
Cellular State: Factors like cell passage number, confluency, and minor variations in media composition can alter cellular metabolism and response to drugs. Standardize these parameters rigorously.
-
Reagent Stability: Ensure your NAMPT activator stock solution is stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Timing: The effects of NAMPT activation on NAD+ levels are time-dependent. An increase might be visible at 4 hours but less so at 24 hours if consumption pathways are activated. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to find the optimal measurement window.
Q3: I see an increase in NMN but not a significant rise in NAD+. What does this mean?
A3: This suggests a bottleneck in the conversion of NMN to NAD+. The NAMPT activator is working, but the final step is hindered.
-
Cause: This step is catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNATs). While less common, reduced NMNAT activity or localization could be a factor.
-
Solution: Verify that your NAD+ measurement assay is functioning correctly and can detect changes from a positive control, such as exogenous NMN or nicotinamide riboside (NR).
Q4: How do I know if my cell line is a good model for NAMPT activation?
A4: The sensitivity of a cell line depends on its primary pathway for NAD+ synthesis.
-
Cause: Some cell lines may rely more on the Preiss-Handler pathway (from nicotinic acid) or the de novo pathway (from tryptophan) rather than the NAMPT-dependent salvage pathway. These cells will be less responsive to a NAMPT activator.
-
Solution: Before starting, characterize the expression levels of key enzymes in the different NAD+ synthesis pathways, such as Nicotinate Phosphoribosyltransferase (NAPRT) for the Preiss-Handler pathway. Cell lines with low NAPRT and high NAMPT expression are ideal candidates.
Quantitative Data Summary
The following tables provide reference values for common NAMPT activators and cellular NAD+ concentrations. Note that these values can vary significantly between cell types and experimental conditions.
Table 1: Performance of a Representative NAMPT Activator (SBI-797812)
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (in vitro) | Human NAMPT | 0.37 ± 0.06 µM | |
| Fold Increase in NMN | A549 | 2.7x - 16.7x (at 0.4 - 10 µM) | |
| Fold Increase in NAD+ | A549 | 1.5x - 2.2x (at 0.4 - 10 µM) | |
| Fold Increase in NAD+ | Mouse Liver (in vivo) | ~1.3x |
Table 2: Typical Intracellular NAD+ Metabolite Concentrations
| Metabolite | Location | Typical Concentration Range | Reference(s) |
| NAD+ | Cytosol / Nucleus | 50 - 300 µM | |
| NAD+ | Mitochondria | Higher than cytosol | |
| NAD+/NADH Ratio | Cytoplasm | ~700:1 | |
| Total NAD (NAD+ + NADH) | Rat Liver | ~1 µmol/g wet weight |
Key Experimental Protocols
Protocol 1: General Cell Treatment and Lysate Preparation for NAD+ Measurement
This protocol uses an acidic extraction method to stabilize NAD+ while degrading NADH.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare fresh dilutions of your NAMPT activator in culture medium. Remove the old medium from the cells and add the medium containing the activator. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (a 4-hour incubation is a good starting point).
-
Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold 0.5 M Perchloric Acid (HClO₄) to the cells (e.g., 200 µL for one well of a 12-well plate). c. Scrape the cells and transfer the acidic lysate to a microcentrifuge tube. d. Incubate on ice for 15 minutes.
-
Neutralization & Clarification: a. Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new, pre-chilled tube. c. Neutralize the extract by adding a potassium carbonate solution (e.g., 3 M K₂CO₃) until the pH is between 7 and 8. d. Centrifuge again to pellet the precipitated salt (KClO₄).
-
Analysis: The resulting supernatant contains the NAD+ and is ready for quantification. Use immediately or store at -80°C.
Protocol 2: NAD+ Quantification via Enzymatic Cycling Assay
This method is common and relies on an enzyme reaction where NAD+ is a limiting factor, producing a colorimetric or fluorescent signal.
-
Prepare Standards: Create a standard curve using a known concentration of NAD+ standard, diluted in the same buffer as your samples.
-
Plate Setup: Add 50 µL of each standard and neutralized sample supernatant to the wells of a 96-well plate. Include a blank control.
-
Reaction Initiation: Prepare a master mix according to your assay kit's instructions. This typically includes a cycling enzyme (e.g., alcohol dehydrogenase), a substrate, and a probe (e.g., resazurin).
-
Add Master Mix: Add 50-100 µL of the master mix to each well.
-
Incubation & Measurement: Incubate the plate at room temperature for 1-4 hours, protected from light. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The assay is continuous, so it can be read at multiple time points.
-
Data Analysis: Subtract the blank reading, plot the standard curve, and calculate the NAD+ concentration in your samples. Normalize this value to the protein concentration or cell number from the initial lysate.
Protocol 3: Confirmation of Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA confirms that your compound binds to NAMPT by measuring the increased thermal stability of the protein-ligand complex.
-
Cell Treatment: Treat a suspension of intact cells with your NAMPT activator at the desired concentration. Include a vehicle control.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a heat block).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: a. Carefully collect the supernatant (soluble protein fraction). b. Measure the protein concentration and normalize all samples. c. Analyze the amount of soluble NAMPT remaining at each temperature using SDS-PAGE and Western blotting with an anti-NAMPT antibody.
-
Interpretation: A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the NAMPT protein.
Visual Guides
Below are diagrams illustrating the relevant biological pathway and troubleshooting workflows.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NAMPT Feedback Inhibition with NAMPT Activators
Welcome to the technical support center for researchers working with Nicotinamide Phosphoribosyltransferase (NAMPT) activators. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which NAMPT activators overcome feedback inhibition?
NAMPT is subject to feedback inhibition by its product, nicotinamide mononucleotide (NMN), and the downstream product, nicotinamide adenine dinucleotide (NAD+), as well as by high concentrations of its substrate, nicotinamide (NAM).[1][2] Many potent NAMPT activators, particularly positive allosteric modulators (N-PAMs), bind to a "rear channel" of the enzyme, distinct from the active site.[2][3][4] This allosteric binding induces a conformational change that can alleviate feedback inhibition by NAD+ and NAM, allowing the enzyme to remain active even at higher concentrations of these molecules. Some activators, like SBI-797812, have a more complex mechanism that includes increasing NAMPT's affinity for ATP and promoting the forward reaction towards NMN formation.
Q2: I am not observing the expected increase in NAD+ levels in my cell-based assay after treatment with a NAMPT activator. What are the possible reasons?
Several factors could contribute to this issue:
-
Cell Line-Specific Metabolism: The metabolic state and the predominant NAD+ biosynthetic pathway can vary significantly between cell lines. Cells with a highly active alternative pathway for NAD+ synthesis, such as the Preiss-Handler pathway which uses nicotinic acid, may be less responsive to NAMPT activation.
-
Activator Concentration and Incubation Time: The optimal concentration and treatment duration can be cell-line dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Solubility and Stability: Poor solubility or degradation of the NAMPT activator in your culture medium can lead to a lower effective concentration. Ensure the compound is fully dissolved and consider preparing fresh dilutions for each experiment.
-
High Basal NAD+ Levels: If the cells already have high basal NAD+ levels, the effect of a NAMPT activator might be less pronounced.
-
Assay Sensitivity: The assay used to measure NAD+ levels may not be sensitive enough to detect subtle changes. Consider using a highly sensitive and validated NAD+ quantification method, such as a commercial enzymatic cycling assay or LC-MS.
Q3: My biochemical NAMPT activity assay shows inconsistent results. What are the common pitfalls?
Inconsistent results in biochemical assays can arise from several factors:
-
Substrate Concentrations: The activity of some NAMPT activators is highly dependent on the concentrations of ATP and NAM. For instance, some activators may only show activity at high NAM concentrations where substrate inhibition is observed. It is essential to carefully control and report the concentrations of all substrates in your assay.
-
Enzyme Quality and Concentration: The purity and activity of the recombinant NAMPT enzyme are critical. Use a highly purified and active enzyme preparation. Also, ensure consistent enzyme concentration across all experiments.
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can influence enzyme activity and activator potency. Maintain a consistent buffer composition.
-
DMSO Concentration: If your activator is dissolved in DMSO, ensure the final concentration in the assay is low (typically ≤1%) and consistent across all wells, including controls.
Q4: Can a NAMPT activator act as an inhibitor under certain conditions?
Yes, this has been observed. For example, SBI-797812 has been reported to inhibit NAMPT at low micromolar concentrations of NAM but acts as an activator at higher, feedback-inhibitory concentrations of NAM. This highlights the importance of understanding the kinetic behavior of your specific activator in relation to substrate concentrations.
Troubleshooting Guides
Issue 1: Low or No Activity of NAMPT Activator in a Cell-Based Assay
| Possible Cause | Troubleshooting Steps |
| Cell line has a dominant alternative NAD+ synthesis pathway (e.g., Preiss-Handler). | 1. Characterize the expression of key enzymes in alternative pathways (e.g., NAPRT) in your cell line. 2. Consider using a cell line known to be primarily dependent on the NAMPT salvage pathway. 3. Use a culture medium with a defined composition, potentially lacking precursors for alternative pathways like nicotinic acid. |
| Suboptimal activator concentration or incubation time. | 1. Perform a dose-response curve with a wide range of activator concentrations. 2. Conduct a time-course experiment to identify the optimal incubation period for observing an increase in NAD+ levels. |
| Poor compound solubility or stability. | 1. Ensure the activator is completely dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions. 2. Prepare fresh dilutions for each experiment. 3. Visually inspect the culture medium for any precipitation of the compound. |
| High cell seeding density. | 1. Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Insensitive NAD+ detection method. | 1. Use a highly sensitive and validated commercial NAD+/NADH assay kit. 2. Ensure proper extraction of NAD+ from the cells. |
Issue 2: High Variability in Biochemical NAMPT Activity Assay
| Possible Cause | Troubleshooting Steps |
| Inconsistent substrate concentrations (ATP, NAM, PRPP). | 1. Prepare fresh substrate solutions for each experiment. 2. Carefully control the final concentrations of all substrates in the reaction mixture. |
| Degraded or inactive recombinant NAMPT. | 1. Use a fresh aliquot of a high-quality, purified NAMPT enzyme. 2. Properly store the enzyme according to the manufacturer's instructions. |
| Inconsistent assay conditions. | 1. Ensure consistent incubation times and temperatures for all samples. 2. Standardize the assay buffer composition, including pH and any additives. |
| Interference from the test compound. | 1. Test the compound alone in the assay to check for autofluorescence or other interference with the detection method. |
| Pipetting errors. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
Quantitative Data Summary
Table 1: Potency of Various NAMPT Activators
| Activator | Assay Type | EC50 | Cell Line/Conditions |
| NP-A1R | Biochemical | ≈ 40 nM | - |
| NP-A1S | Biochemical | ≈ 0.7-1.0 µM | - |
| SBI-797812 | Biochemical | - | Activity is dependent on NAM concentration |
| Compound 6 | Biochemical | 2.75 µM | - |
| Compound 2 (NSC19803) | Biochemical | 6.182 µM | - |
| Compound 63 | Cell-free | 58 nM | - |
| Compound 63 | Cell-based | 85 nM | - |
EC50 values can vary depending on the specific assay conditions.
Table 2: Effect of Activator SBI-797812 on NAMPT Kinetics
| Kinetic Parameter | Without SBI-797812 | With SBI-797812 |
| Km for ATP | 1.73 ± 0.32 mM | 0.29 ± 0.03 mM |
Data from a study showing that SBI-797812 increases the affinity of NAMPT for ATP.
Experimental Protocols
Protocol 1: Biochemical NAMPT Activity Assay (Coupled Enzyme Assay)
This protocol is a general guideline for measuring NAMPT activity in a biochemical setting.
Materials:
-
Purified recombinant NAMPT enzyme
-
NAMPT activator of interest
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
96-well plate (black, clear bottom for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing PRPP (final concentration >0.4 mM), ATP (final concentration 2 mM), NMNAT, ADH, and ethanol.
-
Activator Preparation: Prepare serial dilutions of the NAMPT activator in the assay buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration).
-
Enzyme Addition: Add the purified NAMPT enzyme to each well of the 96-well plate.
-
Activator Addition: Add the diluted activator or vehicle control to the respective wells. Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the NAM substrate (final concentration will vary depending on the experiment, e.g., 5 µM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Measurement: Measure the fluorescence of the produced NADH using a plate reader (e.g., excitation at 340 nm and emission at 460 nm).
-
Data Analysis: Calculate the rate of NADH production and determine the effect of the activator compared to the vehicle control.
Protocol 2: Cellular NAD+ Quantification Assay
This protocol provides a general workflow for measuring intracellular NAD+ levels after treating cells with a NAMPT activator.
Materials:
-
Cells of interest
-
NAMPT activator of interest
-
Cell culture medium
-
96-well cell culture plate
-
Commercial NAD+/NADH assay kit (e.g., luminescence-based)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the NAMPT activator in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the activator or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 4-24 hours) at 37°C in a humidified incubator.
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the protocol of your chosen NAD+/NADH assay kit. This typically involves adding a lysis buffer and incubating for a short period.
-
NAD+ Measurement: Follow the manufacturer's instructions for the NAD+/NADH assay kit. This usually involves adding a reagent that specifically measures NAD+ and then measuring the resulting signal (e.g., luminescence) with a plate reader.
-
Data Analysis: Normalize the NAD+ levels to cell number or protein concentration to account for any differences in cell viability. Plot the normalized NAD+ levels against the activator concentration.
Visualizations
Caption: The NAMPT-mediated NAD+ salvage pathway and the mechanism of activator-mediated overcoming of feedback inhibition.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of NAMPT Activators and NMN for NAD+ Augmentation
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is associated with aging and various pathologies. Consequently, strategies to augment NAD+ levels are of significant interest in therapeutic development. This guide provides a comparative overview of two prominent approaches: direct supplementation with the NAD+ precursor Nicotinamide Mononucleotide (NMN) and enzymatic enhancement through small-molecule activators of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway.
This analysis focuses on an indirect comparison of the potency of representative NAMPT activators and NMN, based on available data from separate preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different experimental systems.
Quantitative Comparison of Potency
The following tables summarize the reported efficacy of a potent NAMPT activator, SBI-797812, and NMN in increasing NAD+ levels in both in vitro and in vivo models. Due to the limited public data on "NAMPT activator-8," the more extensively studied SBI-797812 is used as a representative for this class of molecules.
Table 1: In Vitro Efficacy in Elevating NAD+ Levels
| Compound | Cell Type | Concentration | Fold Increase in NAD+ | Reference |
| NAMPT Activator (SBI-797812) | Human Primary Myotubes | 10 µM | 1.25-fold | [1] |
| NAMPT Activator (SBI-797812) | Human Alveolar Basal Epithelial Adenocarcinoma (A549) cells | Not Specified | 5-fold | [2] |
| NMN | Human Embryonic Kidney (HEK293) cells | Not Specified | 1.2 to 2.7-fold | [2] |
Table 2: In Vivo Efficacy in Elevating NAD+ Levels
| Compound | Animal Model | Dosage | Tissue | Fold Increase in NAD+ | Reference |
| NAMPT Activator (SBI-797812) | Mice | 20 mg/kg (i.p.) | Liver | 1.3-fold | [3] |
| NMN | Mice | 300 mg/kg (oral gavage) | Liver | Steady increase over 30 min | [4] |
| NMN | Obese Female Mice | 500 mg/kg/day (i.p.) | Muscle & Liver | Significant increase | |
| NMN | Healthy Human Subjects | 250 mg/day (oral) | Whole Blood | Significant increase |
Signaling Pathways and Mechanisms of Action
The fundamental difference between NAMPT activators and NMN lies in their point of intervention in the NAD+ biosynthesis pathway.
Figure 1. Mechanisms of NAD+ enhancement by NAMPT activators and NMN.
As depicted in Figure 1, NAMPT activators, such as this compound, function by allosterically modulating the NAMPT enzyme, thereby increasing its catalytic efficiency in converting nicotinamide (NAM) to NMN. In contrast, NMN supplementation bypasses this rate-limiting step by directly providing the substrate for the subsequent enzymatic reaction that synthesizes NAD+.
Experimental Protocols
The quantification of NAD+ levels is crucial for evaluating the potency of these compounds. Below are summaries of commonly employed experimental methodologies.
In Vitro NAD+ Measurement
A prevalent method for quantifying intracellular NAD+ levels in cultured cells involves the following steps:
-
Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with the NAMPT activator or NMN at various concentrations for a specified duration.
-
Cell Lysis and Extraction: The cells are harvested and lysed. NAD+ is typically extracted using an acidic solution to ensure its stability.
-
Quantification: NAD+ levels in the cell extracts are measured using one of several techniques:
-
Enzymatic Cycling Assays: These assays utilize an enzyme that specifically cycles NAD+, leading to the production of a detectable signal (e.g., colorimetric or fluorescent). The signal intensity is proportional to the NAD+ concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific method separates NAD+ from other cellular components, and its abundance is quantified by mass spectrometry.
-
Figure 2. Workflow for in vitro NAD+ measurement.
In Vivo NAD+ Measurement
For animal studies, the protocol involves the following:
-
Animal Dosing: The NAMPT activator or NMN is administered to the animals, typically through oral gavage or intraperitoneal injection, at specified doses and for a defined period.
-
Tissue/Blood Collection: At the end of the treatment period, blood and various tissues (e.g., liver, muscle) are collected.
-
Sample Preparation: Tissues are homogenized, and NAD+ is extracted using acidic methods. Blood samples are processed to isolate plasma or whole blood lysates.
-
Quantification: NAD+ levels are then measured using enzymatic assays or LC-MS, as described for the in vitro protocol.
Discussion and Conclusion
Based on the available, albeit indirect, evidence, both NAMPT activators and NMN supplementation are effective strategies for increasing NAD+ levels.
NAMPT activators like SBI-797812 demonstrate the ability to significantly increase intracellular NAD+ levels, in some cases up to 5-fold in vitro. Their mechanism of enhancing the endogenous synthesis pathway is a compelling therapeutic approach, potentially offering a more regulated and sustained increase in NAD+. However, the development of small-molecule activators is a complex process, with considerations for specificity, off-target effects, and pharmacokinetic properties.
NMN , as a direct precursor, has been shown to be rapidly absorbed and effective in raising NAD+ levels in both preclinical and clinical settings. Oral administration of NMN has demonstrated a favorable safety profile in human studies. The potency of NMN is dependent on dosage and the specific tissue being examined.
References
- 1. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process [mdpi.com]
- 3. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 4. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NAMPT Activator-8 and Other NAMPT Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of NAMPT activator-8 against other known nicotinamide phosphoribosyltransferase (NAMPT) activators. The information is compiled from available scientific literature and supplier-provided data to assist researchers in selecting the appropriate compounds for their studies.
Introduction to NAMPT Activation
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and PARPs. Activation of NAMPT can elevate cellular NAD+ levels, which has shown therapeutic potential in various models of disease, including age-related disorders, metabolic diseases, and neurodegeneration. A variety of small molecule NAMPT activators have been developed to harness this therapeutic potential. This guide focuses on a comparative analysis of their efficacy.
Quantitative Efficacy of NAMPT Activators
The following table summarizes the reported half-maximal effective concentrations (EC50) for this compound and other well-characterized NAMPT activators. It is important to note that direct head-to-head comparative studies for this compound are limited in publicly available literature, and some data is derived from supplier information.
| Activator Name | Also Known As | Biochemical EC50 (μM) | Cellular EC50 (μM) | Cell Line | Notes |
| This compound | Compound 278 | < 0.5[1][2][3] | < 0.5[1][2] | U2OS | Data primarily from chemical suppliers. |
| SBI-797812 | - | ~0.37 | Not explicitly stated | - | Acts as a "super catalyst" by shifting reaction equilibrium and blunting NAD+ feedback inhibition. |
| NAT | - | 5.7 | - | U2OS | Initial hit from a high-throughput screen. |
| Nampt activator-1 | Compound 1 | 3.3-3.7 | - | - | A potent NAMPT activator. |
| Nampt activator-2 | Compound 34 | 0.023 | - | - | A potent NAMPT activator. |
| Nampt activator-3 | A NAT derivative | 2.6 | - | - | Shows neuroprotective efficacy in a mouse model. |
| Nampt activator-4 | - | 0.058 | - | - | A positive allosteric modulator (N-PAM). |
| Myricanol | - | Not explicitly stated | - | - | A diarylheptanoid with NAMPT activating and anti-inflammatory effects. |
Signaling Pathways and Mechanisms of Action
NAMPT activators can enhance enzyme activity through various mechanisms. Some, like the NAT series, are allosteric activators that bind to a site distinct from the active site, inducing a conformational change that increases catalytic efficiency. Others, such as SBI-797812, exhibit a more complex mechanism that involves shifting the reaction equilibrium towards NMN formation and reducing the inhibitory effect of NAD+.
NAMPT Signaling Pathway in NAD+ Salvage
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway.
Caption: The NAMPT enzyme is a key regulator in the NAD+ salvage pathway.
Experimental Protocols
Accurate assessment of NAMPT activator efficacy relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro NAMPT Biochemical Activity Assay
This assay directly measures the ability of a compound to enhance the enzymatic activity of recombinant NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAM, PRPP, ATP, NMNAT, ADH, and ethanol.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the recombinant NAMPT enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence of the resulting NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Calculate the percent activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular NAD+ Level Measurement
This assay determines the effect of a NAMPT activator on intracellular NAD+ concentrations.
Materials:
-
Cell line of interest (e.g., U2OS, A549)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
NAD/NADH assay kit (commercially available)
-
96-well cell culture plate
-
Lysis buffer (provided with the kit or 0.6 M perchloric acid)
-
Neutralization buffer (if using acid extraction)
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24 hours).
-
Lyse the cells according to the assay kit protocol. If using acid extraction, neutralize the lysate.
-
Perform the NAD+ quantification assay following the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a detectable signal proportional to the amount of NAD+.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the NAD+ levels to the total protein concentration or cell number for each sample.
-
Plot the normalized NAD+ levels against the compound concentration to determine the dose-dependent increase.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a NAMPT activator.
Caption: A stepwise approach to characterizing NAMPT activator efficacy.
Conclusion
This compound shows promise as a potent activator of NAMPT with a reported EC50 in the sub-micromolar range. However, a comprehensive understanding of its efficacy relative to other activators is limited by the lack of direct comparative studies in peer-reviewed literature. In contrast, compounds such as SBI-797812 and the NAT series of activators are more extensively characterized, with detailed mechanistic insights and in vivo data available. Researchers should consider the available data and the specific requirements of their experimental models when selecting a NAMPT activator. The provided protocols offer a robust framework for the in-house evaluation and comparison of these compounds.
References
A Researcher's Guide to Validating the In Vitro Specificity of NAMPT Activators
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro specificity of putative nicotinamide phosphoribosyltransferase (NAMPT) activators. We will use the well-characterized activator, SBI-797812, as a primary example and compare its activity profile with the potent NAMPT inhibitor, FK866, to illustrate key validation principles and experimental methodologies.
The Critical Role of NAMPT in NAD+ Metabolism
Nicotinamide adenine dinucleotide (NAD+) is an essential cofactor in a vast array of cellular processes, including redox reactions, energy metabolism, DNA repair, and cell signaling.[1][2] In mammals, the primary route for NAD+ biosynthesis is the salvage pathway, where the enzyme NAMPT serves as the rate-limiting step.[3][4] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[5] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).
Given the decline of NAD+ levels in aging and various diseases, small molecules that can activate NAMPT are promising therapeutic candidates to boost NAD+ and restore cellular function. However, ensuring these molecules specifically activate NAMPT without producing off-target effects is paramount for their development.
Comparative Performance: Activator vs. Inhibitor
To confirm specificity, a putative activator's effects must be directly opposite to those of a known inhibitor in relevant assays. The tables below summarize the performance of the NAMPT activator SBI-797812 and the inhibitor FK866.
Table 1: Biochemical Assay Performance
| Compound | Target | Assay Type | Metric | Value | Effect |
| SBI-797812 | NAMPT | Coupled Enzymatic (Fluorometric) | EC50 | ~27 nM | Activation |
| FK866 | NAMPT | Coupled Enzymatic (Fluorometric) | IC50 | ~0.3-1 nM | Inhibition |
EC50 (Half-maximal effective concentration): Concentration of the activator that produces 50% of the maximum possible enzyme activation. IC50 (Half-maximal inhibitory concentration): Concentration of the inhibitor that reduces enzyme activity by 50%.
Table 2: Cellular Assay Performance
| Compound | Cell Line | Assay Type | Metric | Effect on NAD+ Levels |
| SBI-797812 | Cultured Cells | LC-MS or Enzymatic Cycling | NAD+ Fold Change | Increases intracellular NMN and NAD+ |
| FK866 | Various Cancer Lines | LC-MS or Enzymatic Cycling | NAD+ Fold Change | Depletes intracellular NAD+ |
Experimental Protocols for Specificity Validation
Rigorous validation requires both biochemical and cell-based assays. The following protocols provide standardized methods to assess a compound's direct effect on the enzyme and its functional consequence in a cellular context.
Biochemical NAMPT Activity Assay (Coupled, Fluorometric)
This assay measures the activity of purified NAMPT enzyme by coupling the production of NAD+ to a subsequent reaction that generates a fluorescent signal.
Principle:
-
NAMPT Reaction: NAMPT converts NAM and PRPP to NMN.
-
NMNAT Reaction: An excess of NMNAT enzyme converts the newly formed NMN and ATP into NAD+.
-
ADH Reaction: An alcohol dehydrogenase (ADH) enzyme uses the NAD+ to oxidize ethanol, producing NADH.
-
Detection: The production of NADH is monitored by measuring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm).
Materials:
-
Purified recombinant human NAMPT enzyme
-
Purified recombinant NMNAT enzyme
-
Alcohol Dehydrogenase (ADH)
-
Substrates: Nicotinamide (NAM), PRPP, ATP, Ethanol
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
-
Test compounds (e.g., "NAMPT activator-8") and controls (SBI-797812, FK866) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, NMNAT, ADH, ATP, NAM, PRPP, and ethanol.
-
Compound Plating: Serially dilute the test compound, activator control, and inhibitor control in DMSO, then add to the wells of the 384-well plate. Include DMSO-only wells as a vehicle control (100% activity).
-
Enzyme Addition: Add a solution of the NAMPT enzyme to all wells.
-
Initiate Reaction: Add the reagent mix to all wells to start the enzymatic reactions.
-
Incubation: Incubate the plate at room temperature, protected from light, for a set period (e.g., 60-120 minutes).
-
Measurement: Read the fluorescence at Ex/Em = 340/460 nm.
-
Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine EC50 (for activators) or IC50 (for inhibitors).
Cellular NAD+/NADH Quantification Assay
This assay measures the total intracellular concentration of NAD+ and NADH to confirm that the compound modulates the NAMPT pathway within a biological system.
Principle: Cells are treated with the test compound, followed by lysis and extraction of NAD+/NADH. The total amount of these dinucleotides is then quantified using an enzymatic cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD(H) present.
Materials:
-
Cell line of interest (e.g., A549, HepG2)
-
Cell culture medium and supplements
-
Test compounds and controls
-
NAD+/NADH Extraction Buffer (Acidic for NAD+, Basic for NADH)
-
NAD+/NADH Assay Kit (containing cycling enzyme mix and probe)
-
96-well culture plates and assay plates
-
Colorimetric or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, controls, and a vehicle control for a specified duration (e.g., 4-24 hours).
-
Lysis and Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells using an appropriate NAD+/NADH extraction buffer. To measure NAD+ and NADH separately, two parallel samples are required per condition: one extracted with acidic buffer (destroys NADH) and one with basic buffer (destroys NAD+).
-
Heat the lysates (e.g., 60-80°C) to further degrade the unwanted form and neutralize the samples.
-
Centrifuge the lysates to pellet cell debris.
-
-
Quantification:
-
Transfer the supernatant to a new 96-well assay plate.
-
Prepare a standard curve using known concentrations of NAD+.
-
Add the NAD cycling reaction mix to all wells (standards and samples).
-
Incubate at room temperature for 1-4 hours, protected from light.
-
-
Measurement: Read the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the NAD+ and/or NADH concentrations in the samples by comparing their readings to the standard curve. Normalize the values to the total protein content or cell number for each sample.
In Vitro Specificity Validation Workflow
Validating a novel compound requires a logical progression from primary screening to detailed characterization.
A critical step in this workflow is counter-screening (D). To ensure specificity, the compound should be tested against other enzymes in related pathways. For NAMPT activators, key off-targets to consider include:
-
NAPRT1 (Nicotinic Acid Phosphoribosyltransferase): The rate-limiting enzyme in the Preiss-Handler pathway, an alternative NAD+ synthesis route.
-
NMNATs (Nicotinamide Mononucleotide Adenylyltransferases): The enzyme immediately downstream of NAMPT.
-
NAD+ Consuming Enzymes (Sirtuins, PARPs, CD38): To ensure the compound does not act as an inhibitor of NAD+ consumption, which would also elevate NAD+ levels.
References
- 1. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to NAD+ Boosting Strategies: NAMPT Activator-8 vs. Nicotinamide Riboside
For researchers and professionals in drug development, identifying the most effective and potent molecules to augment intracellular Nicotinamide Adenine Dinucleotide (NAD+) levels is a critical endeavor. This guide provides a detailed comparison of two distinct mechanisms for NAD+ enhancement: direct activation of the rate-limiting enzyme NAMPT by small molecules, with a focus on the available data for NAMPT activator-8, and supplementation with the NAD+ precursor, Nicotinamide Riboside (NR).
Executive Summary
Nicotinamide Riboside (NR) is a well-established NAD+ precursor that has been shown in numerous preclinical and clinical studies to safely and effectively increase NAD+ levels in various tissues. It functions by providing the raw material for the NAD+ salvage pathway. In contrast, small-molecule NAMPT activators represent a pharmacological approach to enhance the efficiency of this salvage pathway by allosterically modulating its rate-limiting enzyme, NAMPT.
While specific peer-reviewed data for "this compound" (also known as Compound 278) is limited, information from commercial suppliers indicates it is a potent activator with a cellular EC50 of less than 0.5 μM. For a comprehensive comparison, this guide will utilize available data from other well-characterized NAMPT activators, such as SBI-797812 and the NAT class of compounds, as representatives of this pharmacological strategy.
The primary distinction lies in their mechanism of action: NR increases the substrate pool for NAD+ synthesis, whereas NAMPT activators enhance the catalytic efficiency of the key enzyme responsible for this synthesis. The choice between these strategies may depend on the specific cellular context, such as substrate availability and the baseline activity of the NAMPT enzyme.
Mechanism of Action
NAMPT Activators
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+. Small-molecule activators of NAMPT, such as SBI-797812, typically bind to an allosteric site on the enzyme. This binding induces a conformational change that can increase the enzyme's affinity for its substrates (ATP and nicotinamide), stabilize the phosphorylated enzyme intermediate, and alleviate feedback inhibition by NAD+.[1][2] This ultimately turns NAMPT into a more efficient catalyst for the production of nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[1]
Nicotinamide Riboside (NR)
Nicotinamide Riboside is a vitamin B3 derivative that acts as a direct precursor to NAD+.[3] Once inside the cell, NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form NMN.[4] This NMN then enters the final step of the salvage pathway, where it is converted to NAD+. By providing a direct source of NMN, NR bypasses the rate-limiting step catalyzed by NAMPT, leading to a direct increase in the substrate pool for NAD+ synthesis.
Signaling and Metabolic Pathways
The following diagram illustrates the key pathways in NAD+ biosynthesis and the points of intervention for NAMPT activators and Nicotinamide Riboside.
Caption: NAD+ Salvage Pathway and Intervention Points.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of NAMPT activators and Nicotinamide Riboside in boosting NAD+ levels from various preclinical and clinical studies. It is important to note the differences in experimental systems (cell lines, tissues, organisms) and methodologies when comparing these values.
In Vitro NAD+ Boosting Efficacy
| Compound/Class | Cell Line | Concentration | Fold Increase in NAD+ | Reference |
| This compound | U2OS | < 0.5 µM (EC50) | Data not available | |
| SBI-797812 | A549 | 10 µM | ~2.2-fold | |
| SBI-797812 | Human Primary Myotubes | 10 µM | ~17.5-fold | |
| NAT (NAMPT Activator) | U2OS | 10 µM | ~1.5-fold | |
| N-PAM (ZN-2-43S) | THP-1 | Not specified | ~2.5-fold | |
| Nicotinamide Riboside | HEK293T | 1 mM | ~2.7-fold | |
| Nicotinamide Riboside | C2C12 Myotubes | 0.5 mM | ~2-fold |
In Vivo NAD+ Boosting Efficacy
| Compound/Class | Organism | Tissue | Dose | % Increase in NAD+ | Reference |
| SBI-797812 | Mouse | Liver | 20 mg/kg | ~30% | |
| Nicotinamide Riboside | Human | Whole Blood | 1g/day (8 weeks) | ~90% | |
| Nicotinamide Riboside | Human | Whole Blood | 1g/day (6 weeks) | ~60% | |
| Nicotinamide Riboside | Human | Cerebral Tissue | 900 mg (acute) | ~17% |
Experimental Protocols
Measurement of Intracellular NAD+ Levels by HPLC
A common and reliable method for quantifying NAD+ is High-Performance Liquid Chromatography (HPLC).
Caption: HPLC Workflow for NAD+ Quantification.
Protocol:
-
Sample Preparation: Cells or tissues are homogenized in a cold acidic solution, typically perchloric acid (HClO4), to precipitate proteins and stabilize the oxidized form of NAD+.
-
Neutralization: The acidic extract is neutralized with a potassium carbonate solution.
-
Separation: The neutralized sample is centrifuged to pellet the precipitated proteins and salts.
-
Analysis: The resulting supernatant is injected into an HPLC system equipped with a reverse-phase C18 column.
-
Detection: NAD+ is separated and detected by its UV absorbance, typically at 260 nm.
-
Quantification: The concentration of NAD+ in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of NAD+.
In Vitro NAMPT Enzyme Activity Assay
This assay measures the ability of a compound to directly activate the recombinant NAMPT enzyme.
Caption: Workflow for a Coupled NAMPT Activity Assay.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing buffer, substrates (nicotinamide and PRPP), ATP, and coupling enzymes (NMNAT and a dehydrogenase).
-
Initiation: The reaction is initiated by adding the recombinant NAMPT enzyme and the test compound at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Detection: The NMN produced by NAMPT is converted to NAD+ by NMNAT, which is then reduced to NADH by a dehydrogenase. The fluorescence of the resulting NADH is measured.
-
Analysis: The rate of NADH production is proportional to the NAMPT activity. The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated.
Conclusion
Both NAMPT activators and Nicotinamide Riboside offer viable strategies for elevating intracellular NAD+ levels, albeit through different mechanisms.
-
Nicotinamide Riboside has the advantage of extensive research in both animal models and human clinical trials, demonstrating its safety and efficacy in raising systemic NAD+ levels. It is a direct precursor that can effectively boost the NAD+ pool, particularly when the salvage pathway is not saturated.
-
NAMPT activators , including potent molecules like this compound, represent a novel pharmacological approach. By enhancing the efficiency of the rate-limiting enzyme, they have the potential to be highly effective, especially in conditions where NAMPT activity is compromised, such as during aging. The available preclinical data for compounds like SBI-797812 are promising, showing significant increases in NAD+ in vitro and in specific tissues in vivo.
For researchers and drug developers, the choice between these two approaches will likely be context-dependent. A precursor strategy with NR may be suitable for general NAD+ repletion, while a NAMPT activator might offer a more targeted and potent intervention in specific disease states characterized by impaired NAMPT function. Further head-to-head comparative studies, particularly with clinically relevant endpoints, are necessary to fully elucidate the relative therapeutic potential of these two promising NAD+ boosting strategies. The lack of detailed, peer-reviewed experimental data on this compound currently limits its direct comparison and underscores the need for further research into this specific compound.
References
- 1. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute nicotinamide riboside supplementation increases human cerebral NAD+ levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of NAMPT activator-8 results with different assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NAMPT activator-8 with other known nicotinamide phosphoribosyltransferase (NAMPT) activators. The data presented is compiled from publicly available studies and aims to offer an objective overview of the compound's performance in various assays. Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are included to facilitate the cross-validation of research findings.
Introduction to NAMPT Activation
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This pathway is crucial for maintaining cellular NAD+ levels, which are essential for a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling. Activation of NAMPT presents a promising therapeutic strategy for conditions associated with depleted NAD+ levels, such as age-related diseases and metabolic disorders.
This compound is a small molecule designed to allosterically activate the NAMPT enzyme, thereby increasing the production of its product, nicotinamide mononucleotide (NMN), which is a direct precursor to NAD+. This guide compares the efficacy of this compound with other notable NAMPT activators, such as SBI-797812 and various nicotinamide phosphoribosyltransferase activating compounds (NATs).
Quantitative Performance Comparison
The following table summarizes the reported half-maximal effective concentrations (EC50) for this compound and other commercially available NAMPT activators. These values represent the concentration of the compound required to elicit a half-maximal response in in vitro biochemical assays.
| Compound | Reported EC50 (µM) | Cell-Based EC50 (µM) | Notes |
| This compound | < 0.5 | < 0.5 (U2OS cells) | Potent activator with good cell permeability as indicated by its cellular EC50.[1] |
| SBI-797812 | 0.37 | Not consistently reported | An orally active NAMPT activator that has been shown to increase liver NAD+ in mice.[1][2][3] It has been noted that its activity can be influenced by substrate concentration, acting as an inhibitor at low nicotinamide concentrations.[4] Interestingly, one study reported it acted as a NAMPT inhibitor in THP-1 cells. |
| Nampt activator-1 | 3.3 - 3.7 | Not reported | A NAMPT activator with micromolar potency. |
| Nampt activator-2 | 0.023 | Not reported | A potent NAMPT activator with nanomolar efficacy in biochemical assays. |
| NAMPT activator-3 | 2.6 | Not reported | A derivative of the NAT series of activators. |
| NAT | 5.7 | Not reported | An initial hit from a high-throughput screen for NAMPT activators. |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NAMPT Activator-8 and Other Leading Senolytics
For Researchers, Scientists, and Drug Development Professionals
The field of geroscience is rapidly advancing, with senolytics—drugs that selectively clear senescent cells—emerging as a promising therapeutic strategy to combat age-related diseases. This guide provides a comparative analysis of a novel nicotinamide phosphoribosyltransferase (NAMPT) activator, here referred to as NAMPT activator-8 (a potent compound from the "C8" series)[1], alongside established senolytic agents. This document is intended to serve as a resource for researchers and drug development professionals, offering a synthesis of available preclinical data to inform future research and development efforts.
Introduction to Senolytics and NAMPT Activation
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and a host of age-related pathologies. Senescent cells accumulate in tissues over time and secrete a pro-inflammatory cocktail of cytokines, chemokines, and proteases known as the senescence-associated secretory phenotype (SASP). Senolytics aim to mitigate the detrimental effects of senescent cells by selectively inducing their apoptosis.
An alternative and complementary approach to targeting cellular aging is the activation of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular metabolism and a substrate for enzymes like sirtuins, which play vital roles in maintaining cellular health and longevity. NAD+ levels are known to decline with age, and boosting NAD+ through NAMPT activation has been proposed as a strategy to counteract age-associated functional decline. While not traditionally classified as a senolytic that directly kills senescent cells, NAMPT activation can improve cellular health and resilience, potentially mitigating the senescent phenotype.
This guide will compare the preclinical data of this compound with three well-characterized senolytics: Dasatinib, Quercetin, and Navitoclax.
Comparative Analysis of Preclinical Data
The following tables summarize the available preclinical data for this compound and the selected senolytics. It is important to note that this data is collated from separate studies and does not represent a direct head-to-head clinical trial.
| Compound | Target/Mechanism of Action | Effective Concentration/Dose | Observed Effects on Senescent Cells | In Vivo Efficacy | References |
| This compound (C8) | Activates NAMPT, boosts NAD+ biosynthesis | Not explicitly stated for senescent cells | Delayed aging in senescent HL-7702 cells | Alleviated age-related dysfunctions and markers in a naturally aging mouse model; Extended lifespan of Caenorhabditis elegans | [1] |
| Dasatinib | Tyrosine kinase inhibitor | 100-500 nM (in vitro) | Induces apoptosis in senescent preadipocytes and endothelial cells | In combination with Quercetin, improved cardiovascular function and reduced age-related pathology in mice | |
| Quercetin | Flavonoid, inhibits PI3K, BCL-2 family proteins | 10-50 µM (in vitro) | Induces apoptosis in senescent endothelial cells and bone marrow mesenchymal stem cells | In combination with Dasatinib, improved healthspan and reduced senescent cell burden in aged mice | |
| Navitoclax (ABT-263) | BCL-2, BCL-xL, and BCL-w inhibitor | 0.5-5 µM (in vitro) | Potent senolytic in various cell types, including fibroblasts and endothelial cells | Cleared senescent cells and delayed age-related symptoms in irradiated and aged mice |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate key signaling pathways and a typical workflow for evaluating senolytic compounds.
Figure 1. Simplified signaling pathway of NAMPT activation by this compound.
Figure 2. General mechanism of action for senolytic drugs.
Figure 3. A typical experimental workflow for the evaluation of senolytic compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in senolytics research.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a widely used biomarker for senescent cells.
-
Cell Preparation: Culture cells to the desired confluency and induce senescence.
-
Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution.
-
Staining: Wash the fixed cells and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C without CO2 for 12-16 hours.
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
Immunofluorescence for Senescence Markers
This technique is used to detect the expression of proteins associated with senescence, such as p16INK4a or Lamin B1.
-
Cell Seeding and Treatment: Seed cells on coverslips, induce senescence, and treat with the compound of interest.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Antibody Incubation: Incubate with a primary antibody against the senescence marker, followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
Cell Viability Assays
These assays are used to determine the cytotoxic effects of compounds on senescent versus non-senescent cells.
-
Cell Culture: Culture both senescent and non-senescent (proliferating) cells in parallel.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Viability Measurement: After the incubation period, measure cell viability using a suitable method, such as MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Compare the viability of senescent and non-senescent cells to determine the senolytic index (the ratio of toxicity in senescent vs. non-senescent cells).
In Vivo Studies in Aged Animal Models
These studies are essential to evaluate the systemic effects of senolytic compounds.
-
Animal Model: Use naturally aged or progeroid mouse models.
-
Compound Administration: Administer the compound through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency.
-
Phenotypic Analysis: After the treatment period, assess various age-related phenotypes, including physical function (e.g., grip strength, treadmill endurance), metabolic parameters, and tissue-specific markers of senescence.
-
Histological Analysis: Collect tissues of interest and perform histological and immunohistochemical analyses to quantify senescent cell burden and tissue pathology.
Conclusion
The landscape of senotherapeutics is diverse, with different compounds employing distinct mechanisms to combat cellular senescence. This compound represents a novel approach that focuses on bolstering cellular resilience by increasing NAD+ levels, which has been shown to have anti-aging effects in preclinical models[1]. In contrast, established senolytics like Dasatinib, Quercetin, and Navitoclax directly induce apoptosis in senescent cells by targeting their pro-survival pathways.
While direct comparative efficacy data is lacking, this guide provides a framework for understanding the relative strengths and mechanisms of these different approaches. The choice of a particular therapeutic strategy will likely depend on the specific age-related condition being targeted and the desired physiological outcome. Further head-to-head studies are warranted to directly compare the efficacy and safety of NAMPT activators with traditional senolytics in various models of aging and disease.
References
Safety Operating Guide
Personal protective equipment for handling NAMPT activator-8
For research use only. Not for human or veterinary use.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling NAMPT activator-8. As a potent and bioactive small molecule with limited specific hazard data, it is imperative to handle this compound with a high degree of caution, adhering to best practices for handling potentially hazardous research chemicals.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous substance.[1] The following PPE is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact.
Minimum PPE Requirements: [2][3][4]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[2] | Protects against splashes and aerosols, which could cause serious eye damage. |
| Hand | Two pairs of nitrile gloves (double-gloving). | Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection against potential permeation. |
| Body | A lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injuries from spills or dropped items. |
| Respiratory | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or when handling powders that could become airborne. | Prevents inhalation of the compound, a potential route of exposure. |
Operational Plan: Step-by-Step Handling Procedures
This workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.
Experimental Protocol: Stock Solution Preparation
-
Designate a Workspace: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Assemble PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare for Weighing: If working with a powdered form, carefully transfer the required amount to a tared weigh boat inside the fume hood. Use anti-static tools if necessary.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed compound. Ensure the container is capped securely before mixing.
-
Storage: The product information for a similar NAMPT activator suggests storing stock solutions at -20°C for up to one year or -80°C for up to two years. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Contaminated PPE | All used gloves, disposable lab coats, and other contaminated items must be collected in a designated, clearly labeled hazardous waste bag. |
| Chemical Waste | Unused compound and solutions containing this compound must be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatible. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be disposed of as hazardous waste. Reusable glassware must be decontaminated with an appropriate solvent or cleaning solution before being washed. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Always have a copy of the available safety information and a general chemical safety data sheet readily accessible in case of an emergency. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, and first aid kits.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
